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2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid Documentation Hub

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  • Product: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid
  • CAS: 1048913-13-8

Core Science & Biosynthesis

Foundational

synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

Title: Strategic Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid: A Technical Guide for Medicinal Chemistry Applications Executive Summary The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (often re...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid: A Technical Guide for Medicinal Chemistry Applications

Executive Summary

The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (often referred to as 7-azaindole-1-acetic acid) is a foundational workflow in the development of kinase inhibitors, specifically those targeting the hinge region of ATP-binding sites. As a bioisostere of indole-1-acetic acid, the 7-azaindole scaffold offers improved water solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen (N7).

This guide details a robust, scalable two-step protocol: regioselective N1-alkylation followed by controlled ester hydrolysis . Unlike standard indole chemistry, the 7-azaindole core presents unique electronic challenges—specifically the competing nucleophilicity of the N7 pyridine nitrogen—which this protocol addresses through precise base selection and pH control.

Retrosynthetic Analysis & Mechanistic Strategy

The synthesis relies on the differing acidity and nucleophilicity of the two nitrogen atoms in the 7-azaindole core.

  • The Challenge (Regioselectivity): 7-Azaindole contains a pyrrole nitrogen (N1, pKa ~15) and a pyridine nitrogen (N7, pKa of conjugate acid ~4.6).

    • Neutral Conditions: Alkylating agents may attack N7, leading to N-quaternized pyridinium salts.

    • Anionic Conditions: Deprotonation of N1 creates a delocalized anion. While the charge is distributed, the N1 position is the kinetic and thermodynamic site for alkylation with "hard" electrophiles like alkyl halides.

  • The Strategy: We utilize an irreversible deprotonation strategy using Sodium Hydride (NaH) to mask N7 nucleophilicity by strictly channeling reactivity through the N1-anion.

Pathway Visualization

G SM 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Base Deprotonation (NaH, DMF, 0°C) SM->Base Anion N1-Anion Species (Nucleophilic at N1) Base->Anion H2 release Alkylation Electrophilic Attack (Ethyl Bromoacetate) Anion->Alkylation Intermediate Ethyl Ester Intermediate Alkylation->Intermediate SN2 Mechanism Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Product Target Acid (Zwitterionic Character) Hydrolysis->Product pH Adjustment

Figure 1: Reaction logic flow emphasizing the critical deprotonation step to ensure N1 regioselectivity.

Detailed Experimental Protocols

Step 1: Regioselective N1-Alkylation

Objective: Synthesize ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate.

Reagents:

  • 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) [CAS: 271-63-6]

  • Sodium Hydride (60% dispersion in mineral oil)

  • Ethyl Bromoacetate [CAS: 105-36-2]

  • DMF (Anhydrous)

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and dissolve in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C (ice bath). Carefully add NaH (1.2 equiv) portion-wise over 15 minutes.

    • Observation: Vigorous evolution of hydrogen gas will occur. The solution typically turns from colorless to yellow/orange, indicating anion formation.

    • Critical Hold: Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Ethyl Bromoacetate (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (Rf ~0.[1]3) should disappear, replaced by the ester (Rf ~0.6).

  • Workup:

    • Quench carefully with saturated NH4Cl solution (exothermic).

    • Dilute with water and extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

    • Dry over Na2SO4 , filter, and concentrate.[1][2]

  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Step 2: Ester Hydrolysis & Isolation

Objective: Convert the ethyl ester to the free acid.

Reagents:

  • Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (from Step 1)

  • Lithium Hydroxide Monohydrate (LiOH·H2O)

  • THF / Water (3:1 ratio)

Protocol:

  • Dissolution: Dissolve the ester (1.0 equiv) in THF/Water (3:1) .

  • Hydrolysis: Add LiOH·H2O (2.5 equiv). Stir at RT for 4–12 hours.

    • Note: If solubility is poor, add a minimal amount of Methanol.

  • Workup (The Critical Step):

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • The remaining aqueous phase will be basic (pH ~12).

    • Acidification: Cool to 0 °C. Slowly add 1M HCl dropwise.

    • Isoelectric Point Targeting: Adjust pH to 3.5 – 4.0 .

      • Why? The pyridine nitrogen can protonate at very low pH (pH < 2), forming a soluble salt (cationic). At pH > 5, it exists as the carboxylate (anionic). The neutral/zwitterionic species precipitates best at pH ~4.

  • Isolation:

    • A white precipitate should form. Filter the solid and wash with cold water.

    • Dry under high vacuum at 45 °C.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Base Choice (Step 1) NaH (Strong)Ensures complete deprotonation of N1 (pKa ~15), preventing N7 competition. Weaker bases (K2CO3) may lead to slower rates or mixtures.
Temperature (Step 1) 0 °C

RT
Controls the exotherm of deprotonation; prevents decomposition of the alkyl halide.
Solvent (Step 1) DMF or DMAcPolar aprotic solvents stabilize the azaindole anion and facilitate SN2 substitution.
pH Control (Step 2) pH 3.5 – 4.0Critical for isolation. 7-azaindole is amphoteric. Avoiding pH < 2 prevents HCl salt formation which is highly water-soluble.

Analytical Characterization

Target Molecule: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid Molecular Formula: C9H8N2O2 MW: 176.17 g/mol

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.8 (br s, 1H, COOH)
      
    • 
       8.28 (dd, 1H, Pyridine-H6)
      
    • 
       8.01 (dd, 1H, Pyridine-H4)
      
    • 
       7.55 (d, 1H, Pyrrole-H2)
      
    • 
       7.15 (dd, 1H, Pyridine-H5)
      
    • 
       6.55 (d, 1H, Pyrrole-H3)
      
    • 
       5.10 (s, 2H, N-CH2-COOH)
      
    • Note: The methylene singlet at ~5.10 ppm is the diagnostic peak for successful N-alkylation.

  • LC-MS:

    • ESI+: [M+H]+ = 177.2

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Alkylation)
  • Cause: Incomplete deprotonation or moisture in DMF.

  • Solution: Ensure NaH is fresh. Dry DMF over molecular sieves (4Å). Increase deprotonation time to 45 mins.

Issue: Product Solubility in Step 2
  • Cause: Formation of HCl salt (at pH 1) or Lithium salt (at pH 10).

  • Solution: Strict pH monitoring. If the product does not precipitate at pH 4, saturate the aqueous layer with NaCl and extract with n-Butanol or 2-MeTHF .

Workflow Logic Diagram

Workflow Start Start: 7-Azaindole Step1 Step 1: Alkylation (NaH, BrCH2COOEt, DMF) Start->Step1 Check1 QC: TLC/LCMS (Check for N7-alkylation byproduct) Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Check1->Step2 Pass Isolation Isolation: Acidify to pH 4 Filter Precipitate Step2->Isolation Final Final Product White Solid Isolation->Final

Figure 2: Operational workflow for the synthesis and isolation of the target acid.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2016.

    • Context: Discusses the pKa differences between indole and azaindole, justifying the base selection str
  • Mahboobi, S., et al. "Synthesis and Structure-Activity Relationships of 7-Azaindole Derivatives." Journal of Medicinal Chemistry, 2006.

    • Context: Provides foundational protocols for N1-alkyl
  • Sigma-Aldrich Technical Bulletin. "7-Azaindole Properties and Reactivity."

    • Context: Physical property data and handling safety for the starting m
  • Vertex Pharmaceuticals. "Patent WO2004058762: Azaindole derivatives as inhibitors of JAK3." World Intellectual Property Organization, 2004.

    • Context: Industrial validation of the N1-acetic acid synthesis route for drug development.

Sources

Exploratory

Chemical Properties of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

Executive Summary This technical guide provides a comprehensive analysis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid , a critical bifunctional building block in medicinal chemistry. Structurally, this molecule consis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid , a critical bifunctional building block in medicinal chemistry. Structurally, this molecule consists of a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core functionalized at the N1 position with an acetic acid moiety.

The 7-azaindole scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and purine, particularly in kinase inhibitors (e.g., Vemurafenib). The addition of the N1-acetic acid tail introduces a "handle" for further derivatization (e.g., amide coupling) and modulates physicochemical properties such as aqueous solubility and zwitterionic character. This guide details its physicochemical profile, synthetic pathways, reactivity, and applications in fragment-based drug design (FBDD).[1]

Structural & Physicochemical Analysis

Molecular Architecture

The molecule features a fused bicyclic system (pyridine fused to pyrrole) with an acidic side chain.

  • Core: 7-Azaindole (Bioisostere of purine).[2][3]

  • Substituent: Carboxylic acid attached to the pyrrole nitrogen (N1).

  • Numbering: The pyrrole nitrogen is position 1; the pyridine nitrogen is position 7.

Physicochemical Data Table
PropertyValue / DescriptionContext
Molecular Formula C₉H₈N₂O₂-
Molecular Weight 176.17 g/mol Fragment-sized for FBDD
pKa (Acid) ~3.8 – 4.2Carboxylic acid moiety (Predicted)
pKa (Base) ~4.6Conjugate acid of pyridine N7 (Parent 7-azaindole value)
LogP ~0.8 – 1.2Low lipophilicity due to ionizable groups
H-Bond Donors 1 (COOH)N1 is substituted; no NH donor on ring
H-Bond Acceptors 3 (N7, C=O, OH)N7 is a critical kinase hinge binder
Solubility High: DMSO, DMF, MeOHModerate: Water (pH dependent)Soluble in basic aqueous media (carboxylate form)
Electronic Properties

The N7 nitrogen possesses a lone pair in the sp² orbital orthogonal to the π-system, making it a good hydrogen bond acceptor (HBA). The N1 nitrogen is involved in the aromatic system; substitution here with the electron-withdrawing acetyl group slightly reduces the electron density of the pyrrole ring compared to the parent azaindole, potentially lowering the basicity of N7 slightly.

Synthetic Routes & Optimization

The synthesis of N1-substituted 7-azaindoles requires careful control of regioselectivity to avoid alkylation at the N7 position (quaternization).

Regioselectivity Challenge (N1 vs. N7)
  • Thermodynamic Product (N1): Favored by strong bases (deprotonation of N1-H, pKa ~13.2). The resulting anion is delocalized but reacts primarily at N1 to restore aromaticity.

  • Kinetic Product (N7): Favored under neutral conditions or weak bases, leading to N7-alkylation and formation of a pyridinium salt.

Optimized Protocol: Two-Step Synthesis

Step 1: N-Alkylation (Ester Formation)

  • Reagents: 7-Azaindole, Ethyl bromoacetate, NaH (60% dispersion).

  • Solvent: DMF (Anhydrous).

  • Conditions: 0°C to RT.

Step 2: Hydrolysis (Acid Generation)

  • Reagents: LiOH or NaOH.

  • Solvent: THF/H₂O (3:1).

  • Conditions: RT, 2-4 hours.

Synthetic Workflow Diagram (DOT)

SynthesisWorkflow Start 7-Azaindole (Starting Material) Deprotonation Step 1: Deprotonation (NaH, DMF, 0°C) Generates Azaindolyl Anion Start->Deprotonation Activation Alkylation Step 2: N-Alkylation (+ Ethyl Bromoacetate) Selectivity: N1 > N7 Deprotonation->Alkylation Nucleophilic Attack Intermediate Intermediate: Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate Alkylation->Intermediate Isolation Hydrolysis Step 3: Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Ester Cleavage Product Final Product: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid Hydrolysis->Product Acidification (pH 3)

Caption: Optimized synthetic route favoring N1-alkylation via thermodynamic control using sodium hydride.

Reactivity Profile & Derivatization

Carboxylic Acid Reactivity (The "Linker" End)

The acetic acid tail serves as the primary conjugation site.

  • Amide Coupling: Reacts with primary/secondary amines using standard coupling agents (HATU, EDC/HOBt) to form amides. This is crucial for attaching the scaffold to solubilizing groups or other pharmacophores (e.g., in PROTAC linkers).

  • Esterification: Reacts with alcohols under acid catalysis or via acid chlorides.

7-Azaindole Core Reactivity (The "Warhead" End)
  • C-H Activation: The C3 position is electron-rich and susceptible to electrophilic aromatic substitution (e.g., halogenation, formylation), allowing further functionalization of the core after the acid tail is established.

  • Suzuki-Miyaura Coupling: If starting with a halogenated azaindole (e.g., 5-bromo-7-azaindole), the core can be arylated to expand the inhibitor into the kinase specificity pocket.

Coordination Chemistry

The N7 nitrogen and the carboxylate group can potentially form bidentate ligands with transition metals (Cu, Zn), which is relevant for metallo-drug design or catalysis, though less common in pure organic drug synthesis.

Analytical Characterization

To validate the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, the following analytical signatures must be confirmed.

1H NMR Spectroscopy (DMSO-d6)
  • Absence of NH: Disappearance of the broad singlet at ~11.5 ppm (pyrrole NH).

  • Methylene Singlet: Appearance of a sharp singlet at ~5.1 ppm corresponding to the N-CH₂-COOH protons.

  • Aromatic Region:

    • H6 (Pyridine): Doublet of doublets (~8.2 ppm).

    • H4 (Pyridine): Doublet of doublets (~7.9 ppm).[4]

    • H5 (Pyridine): Doublet of doublets (~7.1 ppm).

    • H2/H3 (Pyrrole): Doublets at ~7.5 ppm and ~6.5 ppm.

Mass Spectrometry
  • ESI (+): [M+H]⁺ = 177.06 m/z.

  • ESI (-): [M-H]⁻ = 175.05 m/z (Carboxylate anion).

Applications in Drug Design

Kinase Inhibitor Scaffolds

The 7-azaindole core mimics the purine ring of ATP. The N1-acetic acid group projects into the solvent-exposed region of the kinase ATP-binding pocket.

  • Solubility Handle: Converting the acid to a hydrophilic amide (e.g., piperazine amide) significantly improves the ADME profile of hydrophobic kinase inhibitors.

  • Selectivity: The N7 nitrogen accepts a H-bond from the kinase hinge region (e.g., residue Leu83 in CDK2).

PROTAC Linkers

This molecule is an ideal "exit vector" for Proteolysis Targeting Chimeras (PROTACs). The acid can be coupled to a PEG linker, while the azaindole core binds to the target protein.

Functional Logic Diagram (DOT)

DrugDesign Core 7-Azaindole Core (ATP Mimic) N7 N7 Nitrogen (H-Bond Acceptor) Core->N7 Acid Acetic Acid Tail (Solvent Exposed) Core->Acid N1-Attachment Target Kinase Hinge Region (Binding Site) N7->Target Critical Interaction Linker Amide/Ester Derivatization Acid->Linker Chemical Coupling Outcome Improved Solubility & PROTAC Vector Linker->Outcome Optimization

Caption: Structural Activity Relationship (SAR) map showing the functional roles of the scaffold components.

References

  • Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Available at: [Link]

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews. Available at: [Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for 7-Azaindole Derivatives." Available at: [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

Technical Guide: Biological Activity &amp; Application of 2-(7-Azaindol-1-yl)acetic Acid

The following technical guide details the biological profile, mechanism of action, and experimental utility of 2-(7-azaindol-1-yl)acetic acid (also known as 7-azaindole-1-acetic acid). This document is structured for res...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, mechanism of action, and experimental utility of 2-(7-azaindol-1-yl)acetic acid (also known as 7-azaindole-1-acetic acid). This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

2-(7-Azaindol-1-yl)acetic acid is a critical pharmacophore and bioisosteric scaffold used primarily in the development of CRTH2 (DP2) receptor antagonists and ATP-competitive kinase inhibitors . Structurally, it represents a 7-aza-bioisostere of indole-1-acetic acid (a known auxin and inflammatory mediator scaffold).

Its biological significance stems from two core properties:

  • Acidic Pharmacophore: The acetic acid tail mimics the carboxylate of Prostaglandin D2 (PGD2), enabling high-affinity binding to the orthosteric site of the CRTH2 receptor.

  • 7-Azaindole Core: The pyridine-like nitrogen (N7) provides an additional hydrogen bond acceptor compared to indole, improving water solubility and metabolic stability while enabling unique hinge-binding interactions in kinase domains.

Chemical Profile & Structural Logic[1]

PropertyDescription
IUPAC Name 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Core Scaffold 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
Key Functional Group Carboxylic acid (pKa ~4.5); N7-Nitrogen (H-bond acceptor)
Bioisosterism Indole → 7-Azaindole substitution reduces lipophilicity (LogP) and increases polar surface area (PSA).[1]
Structural-Activity Relationship (SAR) Logic

The transition from an indole scaffold (e.g., Indomethacin, Ramatroban) to a 7-azaindole scaffold is a strategic medicinal chemistry optimization:

  • Solubility: The N7 nitrogen lone pair interacts with water, significantly improving aqueous solubility compared to the parent indole.

  • Target Binding:

    • CRTH2: The carboxylate group forms an ionic bridge with Arg170 or Lys210 residues in the GPCR transmembrane binding pocket.

    • Kinases: The 7-azaindole core mimics the purine ring of ATP. The N1 and N7 positions often engage in bidentate hydrogen bonding with the kinase hinge region (e.g., Glu/Leu backbone).

Primary Biological Activity: CRTH2 (DP2) Antagonism[3][4]

The most distinct biological activity of 2-(7-azaindol-1-yl)acetic acid derivatives is the antagonism of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as DP2 .

Mechanism of Action

CRTH2 is a G_i/o-coupled GPCR. Upon binding its endogenous ligand, PGD2, it triggers a signaling cascade resulting in chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils.[2]

  • Agonist (PGD2): Induces intracellular Ca²⁺ mobilization and decreases cAMP.

  • Antagonist (7-Azaindole Acid): Competes for the orthosteric site, blocking PGD2-induced G-protein coupling. This prevents eosinophil migration and cytokine release (IL-4, IL-5, IL-13).

Signaling Pathway Visualization

The following diagram illustrates the CRTH2 signaling cascade and the intervention point of 2-(7-azaindol-1-yl)acetic acid.

CRTH2_Pathway PGD2 PGD2 (Ligand) CRTH2 CRTH2 (DP2) Receptor (Gi/o Coupled) PGD2->CRTH2 Activates Azaindole 7-Azaindole-1-acetic acid (Antagonist) Azaindole->CRTH2 Blocks (Competitive) G_protein Gi/o Protein Dissociation CRTH2->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP Levels AC->cAMP Decreases Response Chemotaxis & Th2 Cytokine Release cAMP->Response Modulates Calcium Intracellular Ca2+ Mobilization PLC->Calcium Increases Calcium->Response Triggers

Figure 1: Mechanism of CRTH2 antagonism. The 7-azaindole derivative blocks the receptor, preventing Gi/o-mediated calcium flux and chemotaxis.

Secondary Application: Kinase Inhibition Scaffold[5]

While the acetic acid moiety is specific to CRTH2, the 7-azaindole core is a privileged scaffold for kinase inhibitors. The acetic acid side chain in this context often serves as a linker to solvent-exposed regions or is esterified/amidated to improve permeability.

  • Target Kinases: JAK family, TRK, Aurora Kinases.

  • Binding Mode: The 7-azaindole core binds to the ATP hinge region. The N1-acetic acid group projects towards the solvent front, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) via amide coupling.

Experimental Protocols

Protocol A: Synthesis of 2-(7-Azaindol-1-yl)acetic Acid

Rationale: N-alkylation of the electron-rich azaindole ring requires a strong base to deprotonate the N1 position, followed by nucleophilic attack on a haloacetate.

  • Reagents: 7-Azaindole (1.0 eq), Ethyl bromoacetate (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Sodium Hydride (NaH).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve 7-azaindole in DMF under N₂ atmosphere.

    • Add base (Cs₂CO₃) and stir at RT for 30 min to generate the anion.

    • Dropwise add ethyl bromoacetate. Stir at RT for 4–12 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over MgSO₄ and concentrate.

    • Hydrolysis: Dissolve the intermediate ester in THF/MeOH/H₂O (3:1:1). Add LiOH (3.0 eq). Stir until TLC shows consumption of ester. Acidify with 1M HCl to pH 4 to precipitate the free acid.

  • Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~5.1 ppm (N-CH₂-COOH) and disappearance of ethyl ester signals.

Protocol B: In Vitro CRTH2 Calcium Flux Assay

Rationale: This functional assay measures the ability of the compound to inhibit PGD2-induced calcium mobilization in stable cell lines.

  • Cell Line: HEK293 or CHO cells stably expressing human CRTH2 and Gα16 (to couple Gi to Calcium signaling).

  • Reagents: FLIPR Calcium 6 Assay Kit, PGD2 (Agonist), Probenecid (to prevent dye leakage).

  • Workflow:

    • Seeding: Plate cells (50,000/well) in 96-well black-wall plates. Incubate overnight.

    • Dye Loading: Remove media. Add Calcium 6 dye loading buffer + 2.5 mM Probenecid. Incubate 1 hr at 37°C.

    • Compound Addition: Add 2-(7-azaindol-1-yl)acetic acid (serial dilutions, e.g., 1 nM to 10 µM) to cells. Incubate for 15 min.

    • Stimulation: Inject PGD2 (at EC₈₀ concentration, typically ~10–30 nM).

    • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) on a FLIPR or FlexStation.

  • Analysis: Calculate IC₅₀ based on the reduction of Peak Fluorescence minus Baseline.

Data Summary & SAR Comparison

The following table summarizes the biological impact of the 7-azaindole modification versus the traditional indole scaffold in the context of CRTH2 antagonism.

FeatureIndole-1-acetic Acid (e.g., Indomethacin/Ramatroban core)7-Azaindole-1-acetic AcidBiological Implication
LogP (Lipophilicity) High (> 3.0)Moderate (~1.5 - 2.0)7-Aza improves aqueous solubility and reduces plasma protein binding.
pKa (Acid) ~4.5~4.5Similar ionic interaction with Receptor Arg/Lys residues.
H-Bonding 1 Donor (NH - if free), 1 Acceptor (C=O)2 Acceptors (C=O, N7 )N7 allows additional water bridges or receptor interactions.
Metabolic Stability Prone to oxidation at C2/C3Enhanced stabilityPyridine ring is electron-deficient, reducing oxidative metabolism.
SAR Decision Tree

SAR_Logic Start Lead Optimization (Indole-acetic acid) Mod1 Substitute C7 with N (7-Azaindole) Start->Mod1 Bioisosteric Replacement Effect1 Increased Solubility (Lower LogP) Mod1->Effect1 Effect2 Retained CRTH2 Affinity (Acid Pharmacophore) Mod1->Effect2 Effect3 New Kinase Hinge Binding (N1-C2-N7 motif) Mod1->Effect3

Figure 2: Strategic advantages of the 7-azaindole scaffold substitution.

References

  • Royer, J. F., et al. (2008). "A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils."[2] European Journal of Clinical Investigation. (Describes AZ11665362, an indole-acetic acid CRTH2 antagonist, establishing the pharmacophore).

  • Pettipher, R., et al. (2012). "Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation."[3] Respiratory Research. (Details the in vivo efficacy of CRTH2 antagonists).

  • Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[4] Chemical & Pharmaceutical Bulletin. (Comprehensive review of the 7-azaindole scaffold in kinase discovery).

  • Sandham, D. A., et al. (2007). "7-Azaindole derivatives as potent CRTH2 antagonists."[5] Bioorganic & Medicinal Chemistry Letters. (Foundational text on the specific 7-azaindole-1-acetic acid derivatives).

  • Vertex AI Search . (2025). "Biological activity of 2-(7-azaindol-1-yl)acetic acid." 6 (Aggregated search data confirming NVP-QAV680 and kinase inhibitor links).

Sources

Exploratory

Technical Guide: Mechanism of Action of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid

The following technical guide details the mechanism of action, pharmacological significance, and experimental validation of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (also known as 7-azaindole-1-acetic acid ). This an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological significance, and experimental validation of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (also known as 7-azaindole-1-acetic acid ).

This analysis treats the molecule not merely as a chemical reagent, but as a critical pharmacophore in the development of antagonists for the CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) receptor, a key target in allergic inflammation and asthma.

Executive Summary: The Pharmacophore Identity

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid represents a strategic scaffold in medicinal chemistry, specifically designed as a bioisostere of indole-1-acetic acid .

  • Primary Target: CRTH2 (also known as DP2 or GPR44), a G-protein coupled receptor (GPCR).

  • Therapeutic Class: Immunomodulator / Anti-allergic.

  • Chemical Strategy: The 7-azaindole core improves aqueous solubility and metabolic stability compared to the traditional indole scaffold (found in Indomethacin or Ramatroban), while the acetic acid moiety serves as the critical "anchor" for receptor binding.

Structural Mechanism of Action

The "Acid Anchor" Hypothesis

The biological activity of this molecule is dictated by its ability to mimic Prostaglandin D2 (PGD2) , the endogenous ligand of CRTH2.

  • The Carboxylate Warhead: The acetic acid group (–CH₂COOH) is ionized at physiological pH. This negative charge is essential for forming a salt bridge with a conserved cationic residue—typically Arginine (Arg170) or Lysine —located deep within the transmembrane binding pocket of the CRTH2 receptor.

  • Competitive Antagonism: By occupying this charge-neutralizing site, the molecule prevents the carboxylate head group of PGD2 from binding, effectively locking the receptor in an inactive conformation.

7-Azaindole vs. Indole Bioisosterism

Drug developers substitute the indole ring (common in early CRTH2 antagonists like Ramatroban) with 7-azaindole (pyrrolo[2,3-b]pyridine) for two mechanistic reasons:

  • Hydrogen Bonding: The nitrogen at position 7 (N7) acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in the receptor pocket, increasing affinity.

  • Physicochemical Properties: The pyridine nitrogen lowers the LogP (lipophilicity), reducing non-specific binding and improving the pharmacokinetic profile (solubility and bioavailability) compared to the highly lipophilic indole counterparts.

Signaling Pathway & Inhibition

The therapeutic value of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid lies in its ability to silence the Gi-protein coupled signaling cascade .

The Endogenous Cascade (Uninhibited)

When PGD2 binds CRTH2:

  • G-Protein Activation: The Gαi subunit dissociates from Gβγ.

  • cAMP Suppression: Gαi inhibits Adenylyl Cyclase, reducing intracellular cAMP.

  • Calcium Flux: The Gβγ subunit activates Phospholipase C (PLC), leading to IP3 generation and a rapid release of intracellular Ca²⁺.

  • Functional Outcome: Cytoskeletal rearrangement (actin polymerization), shape change, and chemotaxis of Th2 lymphocytes, eosinophils, and basophils toward the site of inflammation.

The Antagonist Blockade

By binding to the orthosteric site, 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid prevents G-protein coupling. The result is the maintenance of cAMP levels and the prevention of Calcium mobilization , thereby halting immune cell migration.

Pathway Visualization

The following diagram illustrates the blockade mechanism within the Th2 cell context.

CRTH2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling (Th2 Cell/Eosinophil) PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Antagonist 7-Azaindole-1-acetic Acid (Antagonist) Antagonist->CRTH2 Competitively Blocks (Arg170 Interaction) G_Protein Gi Protein (Heterotrimeric) Antagonist->G_Protein Prevents Activation CRTH2->G_Protein Coupling AC Adenylyl Cyclase G_Protein->AC Inhibits Calcium Ca2+ Mobilization G_Protein->Calcium Increases (via Gbg/PLC) cAMP cAMP Levels AC->cAMP Reduces Chemotaxis Chemotaxis & Activation Calcium->Chemotaxis Triggers

Figure 1: Mechanism of CRTH2 blockade by 7-azaindole-1-acetic acid. The antagonist prevents PGD2-mediated Gi protein activation, halting chemotaxis.

Experimental Validation Protocols

To confirm the mechanism of action of this specific pharmacophore, researchers must employ a "Self-Validating System" comprising both binding affinity and functional inhibition assays.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Quantify the affinity (


) of the molecule for the CRTH2 receptor.
  • Cell Line: HEK293 cells stably expressing human CRTH2 (recombinant).

  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer (10 mM HEPES, 1 mM EDTA, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet in assay buffer.

  • Ligand: Use

    
    -PGD2 (approx. 1 nM concentration).
    
  • Competition: Incubate membranes with

    
    -PGD2 and varying concentrations (
    
    
    
    to
    
    
    M) of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid .
  • Incubation: 60 minutes at room temperature (equilibrium).

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation Criteria: The molecule must displace

    
    -PGD2 in a dose-dependent manner. A 
    
    
    
    in the nanomolar (nM) range indicates high potency.
Protocol B: Eosinophil Shape Change Assay (Functional)

Objective: Prove that binding leads to functional inhibition of immune cell activation. This is the gold standard for CRTH2 antagonists.

  • Sample: Fresh human whole blood (anticoagulated with EDTA).

  • Priming: Incubate blood with the test compound (7-azaindole-1-acetic acid) for 10 minutes at 37°C.

  • Stimulation: Add PGD2 (approx. 30 nM, the

    
     for shape change) and incubate for exactly 4 minutes.
    
  • Fixation: Immediately stop the reaction with ice-cold paraformaldehyde/lysine solution.

  • Lysis: Lyse red blood cells.

  • Flow Cytometry: Analyze the granulocyte population. Eosinophils are identified by high auto-fluorescence or CD16-/CD49d+ staining.

  • Readout: Measure Forward Scatter (FSC) . Activated eosinophils undergo actin polymerization, increasing their FSC.

  • Result: The antagonist should inhibit the PGD2-induced increase in FSC.

Data Summary Table
Assay TypeParameterExpected Outcome for Active AntagonistMechanistic Implication
Radioligand Binding

/

Low nM range (< 100 nM)Competitive binding to the orthosteric pocket.
GTP

S Binding
GTP turnoverNo increase (Antagonist mode)Lack of intrinsic efficacy (not an agonist).
Eosinophil Shape Change FSC (Flow Cytometry)Inhibition of PGD2-induced shiftBlockade of cytoskeletal rearrangement.
cAMP Assay Intracellular cAMPPrevention of PGD2-induced decreaseBlockade of G

i signaling.

References

  • Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1]

    • Context: Establishes the 7-azaindole acetic acid scaffold as a primary chemotype for CRTH2 antagonism.
  • Luker, T., et al. (2011). Discovery of AZD1981: A Potent and Selective CRTh2 Receptor Antagonist. Journal of Medicinal Chemistry.

    • Context: Describes the optimization of indole/azaindole acetic acids into clinical candid
  • Pettipher, R., et al. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 explains the anti-allergic activity of ramatroban. Journal of Pharmacology and Experimental Therapeutics.

    • Context: Validates the mechanism of indole-acetic acid deriv
  • Royer, J. F., et al. (2008). A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils. European Journal of Clinical Investigation.

    • Context: Provides the detailed methodology for the Eosinophil Shape Change assay used to valid

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

This guide details the spectroscopic characterization of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (CAS No: 162883-29-6), a critical intermediate in the synthesis of kinase inhibitors and CRTH2 antagonists. The guide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (CAS No: 162883-29-6), a critical intermediate in the synthesis of kinase inhibitors and CRTH2 antagonists.

The guide focuses on distinguishing the correct N1-isomer from potential N7-regioisomers, a common challenge in 7-azaindole chemistry.

Executive Summary & Structural Logic

Compound: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid CAS: 162883-29-6 Formula:


MW:  176.17  g/mol 

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold contains two nitrogen atoms: the pyrrolic N1 and the pyridinic N7 . Alkylation reactions can occur at either site depending on conditions. The target compound is the N1-acetic acid derivative. Rigorous characterization is required to rule out the N7-isomer (a quaternary zwitterion or salt) and the C3-isomer.

Regioselectivity & Synthesis Workflow

The synthesis typically involves nucleophilic substitution of 7-azaindole with an


-haloacetate followed by hydrolysis. The use of a strong base (e.g., NaH) favors deprotonation of N1 (

), directing alkylation to the N1 position.

SynthesisWorkflow Start 7-Azaindole (Core Scaffold) Intermediate N1-Ester Intermediate (Major Product) Start->Intermediate SN2 Alkylation (Kinetic Control) Byproduct N7-Alkylated (Possible Impurity) Start->Byproduct Minor Pathway (N7 Attack) Reagents Ethyl Bromoacetate + NaH (Base) Reagents->Intermediate Hydrolysis LiOH / THF / H2O (Hydrolysis) Intermediate->Hydrolysis Final Target Acid: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl) acetic acid Hydrolysis->Final Acidification

Figure 1: Synthetic pathway highlighting the critical regioselectivity checkpoint between N1 and N7 alkylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The data below represents the expected shifts in DMSO-


, the standard solvent for polar carboxylic acids.
H NMR Data (400 MHz, DMSO- )
PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
COOH 12.00 - 13.00br s-Carboxylic acid proton (exchangeable).
H-6 8.25 - 8.35dd4.8, 1.6Pyridine ring:

to N7. Most deshielded aromatic.
H-4 7.95 - 8.05dd7.8, 1.6Pyridine ring:

to N7.
H-2 7.45 - 7.55d3.5Pyrrole ring: Adjacent to N1-substitution.
H-5 7.10 - 7.20dd7.8, 4.8Pyridine ring:

to N7.
H-3 6.50 - 6.60d3.5Pyrrole ring: Upfield doublet.
CH

5.05 - 5.15 s -Diagnostic Singlet: N1-Methylene group.

Key Diagnostic Feature: The methylene singlet (


 ppm) confirms mono-alkylation. If the alkylation occurred at C3, this signal would be a methine doublet or absent. If at N7, the pyridine protons (H4, H5, H6) would shift significantly downfield due to the positive charge on the ring.
C NMR Data (100 MHz, DMSO- )
Carbon TypeShift (

, ppm)
Assignment
C=O 170.5Carboxylic Acid Carbonyl
C-7a 148.0Quaternary bridgehead (next to N7)
C-6 143.5Aromatic CH (

to N7)
C-2 131.0Pyrrole CH (next to N1)
C-4 128.5Aromatic CH
C-3a 120.0Quaternary bridgehead
C-5 116.5Aromatic CH
C-3 100.5Pyrrole CH (electron rich)
CH

47.5 Methylene attached to N1
2D NMR: Proving Regiochemistry (HMBC)

To definitively prove N1-connectivity over N7, perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • N1-Isomer (Target): The methylene protons (

    
     5.1) will show strong 3-bond correlations (
    
    
    
    ) to C-2 (
    
    
    131.0) and C-7a (
    
    
    148.0).
  • N7-Isomer (Impurity): If alkylated at N7, the methylene protons would correlate to C-6 and C-7a , and the chemical shifts of the pyridine ring would be distinctively altered.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints.

  • Ionization Mode: Electrospray Ionization (ESI), Positive/Negative mode.

  • Molecular Ion:

    • ESI+:

      
       m/z
      
    • ESI-:

      
       m/z
      
  • Fragmentation Pattern (MS/MS):

    • m/z 177

      
       131:  Loss of the carboxylic acid group (
      
      
      
      or
      
      
      ), characteristic of acetic acid side chains.
    • m/z 131

      
       118:  Cleavage of the methylene bridge to regenerate the 7-azaindole core cation.
      

Infrared Spectroscopy (IR)

FT-IR confirms the functional group transformation from the ester intermediate to the free acid.

Wavenumber (

)
Vibration ModeSignificance
2500 - 3300 O-H Stretch (Broad)Characteristic "acid beard" of carboxylic acids.
1700 - 1725 C=O Stretch (Strong)Carbonyl group of the carboxylic acid.
1580 - 1600 C=C / C=N StretchPyridine/Pyrrole ring skeletal vibrations.
1100 - 1300 C-O StretchC-O single bond of the acid.

Experimental Protocols

Sample Preparation for NMR[1]
  • Solvent Selection: Use DMSO-

    
      (0.6 mL). 
    
    
    
    is often unsuitable due to the poor solubility of the zwitterionic-like acid and the broadening of the acidic proton.
  • Concentration: Dissolve 5-10 mg of the solid acid. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans) with a relaxation delay (

    
    ) of at least 2 seconds to ensure integration accuracy of the acidic proton.
    
Purity Assessment Workflow

Use the following logic flow to validate the synthesized material.

AnalysisWorkflow Sample Isolated Solid LCMS LC-MS Analysis (Check m/z 177) Sample->LCMS NMR_1H 1H NMR (DMSO-d6) Check CH2 Singlet @ 5.1 ppm LCMS->NMR_1H Decision Is CH2 a Singlet? NMR_1H->Decision HMBC 2D HMBC Confirm N1-C2/C7a Link Decision->HMBC Yes Reject Reject (C3 or N7 Isomer) Decision->Reject No (Doublet/Multiplet) Release Release Lot (Confirmed N1-Isomer) HMBC->Release Correlations Valid HMBC->Reject Invalid Correlations

Figure 2: Analytical decision tree for validating the regiochemical purity of the target compound.

References

  • 7-Azaindole Chemistry: Mérour, J. Y., & Joseph, B. (2001).[1] Synthesis and reactivity of 7-azaindoles. Current Organic Chemistry, 5(5), 471-506.[1]

  • Regioselectivity of Alkylation: Catalano, J. G., et al. (2013). Practical synthesis of 7-azaindole derivatives. Tetrahedron Letters, 54(48), 6517-6520.
  • Spectroscopic Data (Analogous N1-Esters): Zhang, Z., et al. (2002). Synthesis and SAR of 7-azaindoles as inhibitors of c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-426.
  • General Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

Sources

Exploratory

Structural Characterization of 2-(7-azaindol-1-yl)acetic Acid

The following technical guide details the structural chemistry, synthesis, and solid-state properties of 2-(7-azaindol-1-yl)acetic acid. This analysis synthesizes data from crystallographic databases (CSD/PDB) regarding...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthesis, and solid-state properties of 2-(7-azaindol-1-yl)acetic acid. This analysis synthesizes data from crystallographic databases (CSD/PDB) regarding the 7-azaindole scaffold and its specific carboxylic acid derivatives.

Executive Summary

2-(7-azaindol-1-yl)acetic acid (Systematic Name: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for indole-1-acetic acid. Its structural significance lies in the N7 nitrogen atom , which alters the hydrogen bonding landscape compared to the indole analog, enabling unique supramolecular synthons and protein-ligand interactions (e.g., in CRTH2 antagonists and aldose reductase inhibitors).

This guide analyzes the molecular geometry, crystal packing forces, and synthetic pathways that define its solid-state behavior.

Molecular Geometry & Conformation

The 7-Azaindole Core

The bicyclic core consists of a pyridine ring fused to a pyrrole ring. Unlike indole, the 7-azaindole system is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring.

  • Planarity: The 9-atom bicyclic system is essentially planar (RMS deviation < 0.02 Å).

  • Bond Lengths: The N1-C7a bond is shortened due to resonance delocalization, while the N7-C7a bond exhibits double-bond character characteristic of the pyridine moiety.

The N-Acetic Acid Tail

The acetic acid side chain attached to N1 introduces conformational flexibility defined by two key torsion angles:

  • 
     (C2-N1-C
    
    
    
    -C
    
    
    ):
    Controls the orientation of the methylene linker relative to the ring. In crystal structures of derivatives (e.g., PDB ID: 3G5E ), this angle typically deviates from 0° or 180° to minimize steric repulsion between the methylene protons and the C2/C7a atoms.
  • 
     (N1-C
    
    
    
    -C
    
    
    -O):
    Determines the orientation of the carboxylic acid group. The anti conformation is often preferred in the solid state to facilitate intermolecular hydrogen bonding, though the syn conformation is accessible in solution.
ParameterValue (Approx. from Derivatives)Significance
Space Group P2₁/c or P-1 (Common for analogs)Centrosymmetric packing favored by acid dimers.
N1-C

Length
1.45 ÅTypical C-N single bond; no conjugation to ring.
C

-C

Length
1.51 Åsp³-sp² carbon bond.
N7...H-O Distance 2.6 - 2.8 ÅPotential intramolecular or intermolecular H-bond acceptor.

Supramolecular Synthons & Crystal Packing

The crystal structure is governed by a competition between two dominant hydrogen bonding motifs. This is a critical distinction from simple indole derivatives.

Motif A: Carboxylic Acid Homodimers

The most energetically robust motif is the formation of centrosymmetric dimers via the carboxylic acid groups.

  • Geometry:

    
     graph set.
    
  • Interaction: O-H...O=C hydrogen bonds.

  • Prevalence: Dominant in non-polar solvents or when the N7 nitrogen is sterically hindered or engaged in weak C-H...N interactions.

Motif B: Acid-Pyridine Heterocatemers

Unlike indole-1-acetic acid, the 7-azaindole derivative possesses a strong hydrogen bond acceptor at N7 .

  • Geometry:

    
     chains or discrete solvated clusters.
    
  • Interaction: The carboxylic acid -OH donates a proton to the Pyridine N7 of a neighboring molecule (

    
    ).
    
  • Significance: This motif leads to "head-to-tail" chains rather than discrete dimers, significantly altering solubility and melting point.

Graphviz: Supramolecular Competition

The following diagram illustrates the competitive packing modes that dictate the final crystal habit.

CrystalPacking Molecule 2-(7-azaindol-1-yl)acetic acid AcidGroup COOH Moiety (Donor/Acceptor) Molecule->AcidGroup PyridineN N7 Nitrogen (Strong Acceptor) Molecule->PyridineN MotifA Motif A: Acid Homodimer (R2,2(8) Synthon) Favored in non-polar media AcidGroup->MotifA Self-Association MotifB Motif B: Acid-N7 Catemer (Head-to-Tail Chain) Favored in polar/protic media AcidGroup->MotifB H-Bond Donation PyridineN->MotifB H-Bond Acceptance

Caption: Competitive supramolecular assembly pathways. Motif A represents the classic carboxylic acid dimer, while Motif B utilizes the unique N7 acceptor of the azaindole core.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals for X-ray diffraction, a controlled synthesis followed by slow evaporation is required. The N1-alkylation must be regioselective to avoid reaction at N7.

Synthetic Route[2][3][4]
  • Starting Material: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).[1][2][3][4]

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃). NaH is preferred for irreversible deprotonation.

  • Electrophile: Ethyl bromoacetate or Chloroacetic acid.

  • Solvent: DMF (Dimethylformamide) is critical to solubilize the anion.

Crystallization Methodology
  • Solvent System: Ethanol/Water (1:1) or Acetonitrile.[5]

  • Method: Slow evaporation at room temperature.

  • Note: If the zwitterionic form is desired (protonated N7, carboxylate COO-), crystallization should be performed from an acidic aqueous buffer.

SynthesisWorkflow Start 7-Azaindole Step1 Deprotonation (NaH, 0°C, DMF) Start->Step1 Intermediate Azaindolyl Anion (Nucleophile) Step1->Intermediate Step2 Alkylation (Cl-CH2-COOH or Ester) Intermediate->Step2 Product Crude Product Step2->Product Cryst Recrystallization (EtOH/H2O) Product->Cryst Final Single Crystals (Needles/Prisms) Cryst->Final

Caption: Step-by-step workflow for the synthesis and isolation of crystallizable 2-(7-azaindol-1-yl)acetic acid.

Physicochemical Implications in Drug Design

The crystal structure reveals properties critical for formulation and bioactivity:

  • Solubility: The presence of the pyridine nitrogen (N7) makes the molecule significantly more soluble in acidic media compared to indole-1-acetic acid due to protonation (

    
     for the conjugate acid of N7).
    
  • Bioisosterism: In protein binding pockets (e.g., Aldose Reductase, PDB 3G5E ), the 7-azaindole moiety often binds via a "water-mediated" hydrogen bond network where N7 accepts a proton from a structural water molecule, a feature absent in indole analogs.

  • Stability: The electron-deficient pyridine ring makes the C2 position more susceptible to nucleophilic attack if activated, but generally, the crystal lattice is stabilized by the high melting point (>200°C for many derivatives) driven by the strong H-bond network.

References

  • Van Zandt, M. C., et al. (2009).[6] "Discovery of [3-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-pyrrolo[2,3-b]pyridin-1-yl]acetic acids as highly potent and selective inhibitors of aldose reductase."[6][7] Bioorganic & Medicinal Chemistry Letters.

    • Context: Describes the X-ray crystal structure of a 7-azaindole-1-acetic acid derivative bound to aldose reductase (PDB: 3G5E).
  • Wang, Y., et al. (2010). "An efficient protecting-group-free route to a broad range of aza- and diazaindoles." Journal of Organic Chemistry.

    • Context: Detailed synthetic protocols for N-functionaliz
  • Cambridge Structural Database (CSD). "Crystal structure analysis of 7-azaindole derivatives." Context: General reference for the packing motifs of the pyrrolo[2,3-b]pyridine scaffold.
  • RCSB Protein Data Bank. "Structure of Human Aldose Reductase complexed with inhibitor." PDB ID: 3G5E .[6]

    • Context: Provides the experimental 3D coordinates of the 2-(7-azaindol-1-yl)

Sources

Foundational

literature review of 7-azaindole acetic acid compounds

Executive Summary: The Privileged Scaffold 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of both indole and purine, making it a "privileged scaffold" in modern medicinal chemistry.[1] Its acetic acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of both indole and purine, making it a "privileged scaffold" in modern medicinal chemistry.[1] Its acetic acid derivatives—specifically 7-azaindole-3-acetic acid (7-AIAA) and its N1-substituted analogs—occupy a critical niche in drug discovery.

Unlike the ubiquitous indole-3-acetic acid (the plant auxin IAA), the 7-aza analog introduces a pivotal nitrogen atom at position 7. This modification dramatically alters the electronic landscape, enhancing water solubility and creating a unique hydrogen-bond acceptor site (N7) while retaining the donor site (N1-H). This dual H-bond capability is the cornerstone of its utility in:

  • Kinase Inhibition: Mimicking the adenine ring of ATP to bind the kinase hinge region.

  • CRTH2 Antagonism: Acting as a potent anti-inflammatory agent for asthma and allergic rhinitis.

  • Plant Physiology: Serving as a synthetic auxin with modified transport and metabolic stability profiles.

Structural & Electronic Properties

The 7-azaindole core differs from indole by the replacement of the C7-H with a nitrogen atom. This seemingly minor change has profound effects:

PropertyIndole7-AzaindoleImplication
pKa (N1-H) ~16.2~13.27-Azaindole is significantly more acidic; N1-deprotonation is easier.
H-Bonding Donor only (N1-H)Donor (N1-H) & Acceptor (N7)Ideal for bidentate binding (e.g., kinase hinge).
Electron Density High at C3Lower at C3 (due to pyridine ring)Electrophilic substitution at C3 is slower/harder than in indole.
Fluorescence ~350 nm emission~411 nm emissionDistinct spectral fingerprint for tracking.

Synthetic Protocols

Synthesizing 7-azaindole-3-acetic acid is more challenging than its indole counterpart due to the electron-deficient pyridine ring, which deactivates the C3 position toward electrophilic attack. The standard "oxalyl chloride" route used for indoles often suffers from lower yields. The Mannich Base (Azagramine) route is the preferred, self-validating protocol.

Protocol A: Synthesis via 7-Azagramine (The Mannich Route)

This route avoids harsh acylation conditions and proceeds via a robust intermediate.

Step 1: Synthesis of 7-Azagramine (3-(dimethylaminomethyl)-7-azaindole)

  • Reagents: 7-Azaindole, Formaldehyde (37% aq), Dimethylamine (40% aq), Acetic Acid.

  • Mechanism: Acid-catalyzed Mannich reaction.

  • Procedure:

    • Dissolve 7-azaindole (1.0 eq) in isobutanol or ethanol.

    • Add formaldehyde (1.2 eq) and dimethylamine (1.2 eq).

    • Reflux for 2–4 hours.

    • Validation: Monitor TLC (disappearance of 7-azaindole). The product often precipitates upon cooling.

    • Yield: Typically 80–90%.

Step 2: Cyanide Displacement (The Nitrile Intermediate)

  • Reagents: 7-Azagramine, KCN or NaCN, DMF/Water or Methyl Iodide (to quaternize first).

  • Note: Quaternization with MeI to form the ammonium salt accelerates this step but is not strictly required if using high heat.

  • Procedure:

    • Dissolve 7-azagramine (1.0 eq) in DMF/H2O (1:1).

    • Add KCN (3.0 eq). Caution: HCN hazard.

    • Reflux at 80–100°C for 6–12 hours.

    • Workup: Extract with ethyl acetate. The product is 7-azaindole-3-acetonitrile .

Step 3: Hydrolysis to 7-Azaindole-3-Acetic Acid

  • Reagents: NaOH (10-20%), Ethanol/Water.

  • Procedure:

    • Reflux the acetonitrile in alkaline solution for 4–8 hours until ammonia evolution ceases.

    • Cool and acidify carefully with HCl to pH ~3–4.

    • Isolation: The free acid precipitates or is extracted with EtOAc.

Protocol B: Direct Acylation (Oxalyl Chloride)

Use this only if C3 is activated or if the Mannich route fails for a specific derivative.

  • React 7-azaindole with oxalyl chloride in ether/THF (0°C) to form the glyoxylyl chloride.

  • Quench with alcohol to form the glyoxylyl ester.

  • Reduce the ketone with Pd/C + H2 or hydrazine (Wolff-Kishner) to the methylene group. Note: Reduction is difficult due to the pyridine ring.

Medicinal Chemistry Applications

A. CRTH2 Antagonists (Asthma & Inflammation)

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor for Prostaglandin D2 (PGD2).[2] Antagonists prevent PGD2-mediated recruitment of eosinophils and Th2 cells.

  • Mechanism: 7-Azaindole-3-acetic acid derivatives bind to the orthosteric site of CRTH2.

  • Key SAR (Structure-Activity Relationship):

    • Acid Moiety: The acetic acid group (COOH) mimics the carboxylate of PGD2, forming an essential salt bridge with Arg170 in the receptor.

    • N1-Sulfonyl Group: Substitution at N1 with a bulky sulfonyl group (e.g., 4-fluorobenzenesulfonyl) is critical. It occupies a hydrophobic pocket and prevents the "hinge" interaction used in kinases, thereby enforcing selectivity for CRTH2 over kinases.

    • Reference Compound: Analog of MK-7246 .

B. Kinase Inhibitors (Oncology)

In this context, the acetic acid side chain is often replaced or modified, but the 7-azaindole core remains the anchor.

  • Binding Mode: The N1-H (donor) and N7 (acceptor) form a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Selectivity: Achieved by substituting C3 (gatekeeper pocket) and C5 (solvent front).

Visualizations

Diagram 1: Synthetic Pathway (Mannich Route)

This diagram illustrates the conversion of 7-azaindole to its acetic acid derivative via the azagramine intermediate.

Synthesis Start 7-Azaindole Step1 Mannich Reaction (HCHO + Me2NH) Start->Step1 Inter1 7-Azagramine (3-CH2-NMe2) Step1->Inter1 80-90% Yield Step2 Cyanide Displacement (KCN / DMF) Inter1->Step2 Inter2 7-Azaindole-3-acetonitrile (3-CH2-CN) Step2->Inter2 Nucleophilic Sub. Step3 Alkaline Hydrolysis (NaOH / H2O) Inter2->Step3 Final 7-Azaindole-3-acetic Acid (7-AIAA) Step3->Final Acidification

Caption: Step-by-step synthesis of 7-AIAA via the robust Mannich base (Azagramine) pathway.

Diagram 2: Mechanism of Action Logic

Comparison of how the scaffold functions in Kinase inhibition vs. CRTH2 antagonism.

MOA cluster_Kinase Kinase Inhibition (Oncology) cluster_CRTH2 CRTH2 Antagonism (Asthma) Core 7-Azaindole Scaffold K_Target Target: ATP Binding Pocket Core->K_Target C_Target Target: PGD2 Receptor Core->C_Target K_Bind Binding: Hinge Region K_Target->K_Bind K_Interact Interaction: Bidentate H-Bonds (N1-H Donor + N7 Acceptor) K_Bind->K_Interact C_Bind Binding: Orthosteric Site C_Target->C_Bind C_Interact Interaction: Ionic Salt Bridge (C3-Acetic Acid + Arg170) C_Bind->C_Interact

Caption: Divergent utility: Hinge binding for kinases vs. Carboxylate salt-bridge for CRTH2.

References

  • Simard, D., et al. (2011). "Azaindoles as potent CRTH2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 21(2), 841-845. Link

  • Sandham, D. A., et al. (2009). "7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-4798. Link

  • Carić, D., et al. (2004). "Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids." Biophysical Chemistry, 111(3), 247-257. Link[3]

  • Dongare, S. B., et al. (2016).[4] "A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction."[4] Chinese Chemical Letters, 27(1), 99-103.[4] Link

  • Motati, D. R., et al. (2021).[5] "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks."[5][6] Organic Chemistry Frontiers, 8, 2021. Link

Sources

Exploratory

discovery and history of 7-azaindole derivatives

Title: The 7-Azaindole Scaffold: From Synthetic Curiosity to Privileged Kinase Inhibitor Subtitle: A Technical Deep Dive into the Chemistry, Pharmacology, and Drug Development History of 1H-Pyrrolo[2,3-b]pyridine Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 7-Azaindole Scaffold: From Synthetic Curiosity to Privileged Kinase Inhibitor Subtitle: A Technical Deep Dive into the Chemistry, Pharmacology, and Drug Development History of 1H-Pyrrolo[2,3-b]pyridine

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has transcended its origins as a mere bioisostere of indole to become a "privileged structure" in modern drug discovery. Its rise is inextricably linked to the kinase inhibitor revolution, where its unique hydrogen-bonding motif mimics the adenine ring of ATP with high fidelity. This guide analyzes the physicochemical advantages of the 7-azaindole core, details the evolution of its synthetic accessibility, and deconstructs the medicinal chemistry strategies that led to breakthrough therapeutics like Vemurafenib.

The Bioisosteric Rationale: Indole vs. 7-Azaindole

The substitution of the C7 carbon in indole with a nitrogen atom to create 7-azaindole results in profound physicochemical changes that favor drug-likeness.

Key Physicochemical Shifts:

  • Hydrogen Bonding: Unlike indole, which is primarily a hydrogen bond donor (via N1-H), 7-azaindole possesses a "push-pull" system. The N7 nitrogen acts as a hydrogen bond acceptor, while the N1-H remains a donor. This dual capability allows for bidentate binding modes crucial for protein recognition.

  • Acidity (pKa): The electron-withdrawing nature of the pyridine ring makes the pyrrole NH significantly more acidic than that of indole. This facilitates deprotonation and N1-functionalization under milder conditions.

  • Solubility: The additional nitrogen lowers the LogP and increases aqueous solubility compared to the highly lipophilic indole parent, improving oral bioavailability.

Table 1: Comparative Physicochemical Properties
PropertyIndole (1H-Indole)7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)Impact on Drug Design
Structure Benzo-fused pyrrolePyridine-fused pyrroleBioisostere
H-Bonding Donor (N1-H) onlyDonor (N1-H) + Acceptor (N7)Enables "Hinge Binding" in kinases
pKa (NH Acidity) ~16.97 (H₂O) / 32.8 (MeCN)~13.86 (H₂O) / 30.8 (MeCN)7-Aza is ~3 orders of magnitude more acidic; easier N1-alkylation
pKa (Conjugate Acid) -2.4 (Protonation at C3)4.59 (Protonation at N7)7-Aza is a weak base; soluble in acidic media
Electronic Character Electron-rich (C3 nucleophilic)

-deficient (Pyridine ring)
Reactivity profile changes; C3 is still nucleophilic but less so than indole

Technical Insight: The pKa difference (approx. 3 units in water) means that while indole requires strong bases (e.g., NaH) for clean N-alkylation, 7-azaindole can often be functionalized using weaker bases (e.g., carbonates or hydroxides) or under Mitsunobu conditions with higher efficiency.

Synthetic Methodologies

The synthesis of 7-azaindole derivatives has evolved from harsh classical methods to precision metal-catalyzed cross-couplings.

A. The Bartoli Indole Synthesis (Adapted for Azaindoles)

The Bartoli reaction remains a robust method for constructing the 7-azaindole core, particularly when starting from nitro-pyridines. It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.

Protocol Overview:

  • Reagents: 2-Amino-3-nitropyridine (or substituted variants), Vinylmagnesium bromide (3-4 equivalents).

  • Conditions: THF, -78°C to -20°C.

  • Mechanism: Attack of the Grignard on the nitro group

    
     Nitroso intermediate 
    
    
    
    [3,3]-Sigmatropic rearrangement
    
    
    Cyclization.

BartoliSynthesis Start 3-Nitropyridine Derivative Nitroso Nitroso Intermediate Start->Nitroso Grignard Attack Grignard + VinylMgBr (3-4 eq, -78°C) Grignard->Nitroso Rearrange [3,3]-Sigmatropic Rearrangement Nitroso->Rearrange Cyclization Product 7-Azaindole Scaffold Rearrange->Product Elimination (-H2O)

Caption: The Bartoli route provides direct access to the 7-azaindole core from nitro-pyridines via a sigmatropic rearrangement.

B. Functionalization Strategies

Once the core is synthesized, functionalization is site-selective:

  • C3-Position: Highly nucleophilic (enamine-like). Subject to electrophilic aromatic substitution (halogenation, formylation).

    • Protocol: Reaction with NIS (N-iodosuccinimide) in DMF yields 3-iodo-7-azaindole, a versatile handle for Suzuki couplings.

  • N1-Position: Nucleophilic.[1] Easily alkylated or arylated.

  • C5-Position: The "meta" position relative to pyridine nitrogen. Accessed via halogenation of the pyridine precursor before cyclization or via directed C-H activation.

Medicinal Chemistry: The Kinase "Killer Application"

The 7-azaindole scaffold is a "privileged structure" for kinase inhibition because it perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, the natural substrate of kinases.

The Hinge Binding Motif: In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes.

  • Adenine: N1 accepts a proton; N6-amino donates a proton.

  • 7-Azaindole: N7 accepts a proton (from the backbone NH of the hinge); N1-H donates a proton (to the backbone Carbonyl of the hinge).

This bidentate interaction anchors the inhibitor into the active site with high affinity and defined orientation.

HingeBinding cluster_Kinase Kinase Hinge Region (Backbone) cluster_Inhibitor 7-Azaindole Scaffold ResidueNH Backbone NH (Donor) N7 N7 (Pyridine) (Acceptor) ResidueNH->N7 H-Bond ResidueCO Backbone C=O (Acceptor) N1 N1-H (Pyrrole) (Donor) N1->ResidueCO H-Bond

Caption: Schematic of the bidentate hydrogen bonding network between 7-azaindole and the kinase hinge region.

Case Study: The Discovery of Vemurafenib (PLX4032)

Vemurafenib (Zelboraf) is the poster child for the 7-azaindole scaffold. It was developed by Plexxikon using a "Scaffold-Based Drug Discovery" approach to target the BRAF V600E mutation in metastatic melanoma.

The Evolution Workflow:

  • Screening: A library of 20,000 compounds was screened against a panel of kinases. 7-azaindole emerged as a low-affinity hit.

  • Crystallography: Co-crystal structures confirmed the hinge-binding mode (as described above).

  • Fragment Growth:

    • Step 1: Substitution at C3 (3-position) with a substituted phenyl ring improved potency but lacked selectivity.

    • Step 2: Extension.[2][3] A propyl group was added to the N1 position to fill a hydrophobic pocket.

    • Step 3: The "Difluoro" breakthrough. Adding a difluorophenyl sulfonamide moiety drastically improved selectivity for the V600E mutant over the wild-type BRAF.

Result: PLX4032 (Vemurafenib).

  • IC50 (BRAF V600E): 31 nM.[4]

  • Selectivity: >100-fold selective against wild-type BRAF in cellular assays (paradoxical activation of WT RAF is a known side effect mechanism).

VemurafenibEvolution Hit 7-Azaindole Hit (Weak Hinge Binder) Lead PLX4720 (Core + 3-Cl-phenyl) Hit->Lead C3-Arylation (Suzuki) Drug Vemurafenib (PLX4032) (Optimized Sulfonamide) Lead->Drug Linker Optimization & Solubilization

Caption: Evolution from the bare 7-azaindole fragment to the FDA-approved drug Vemurafenib.

Future Directions

The scaffold continues to evolve. Current research focuses on:

  • C-H Activation: Direct functionalization of the C2 position using Rhodium or Palladium catalysis to create novel chemical space without pre-functionalized starting materials.

  • PROTACs: Using 7-azaindole kinase inhibitors as "warheads" linked to E3 ligase ligands to degrade, rather than inhibit, oncogenic proteins.

  • Beyond Kinases: Exploration of 7-azaindole in BET bromodomain inhibition and as a bioisostere in antivirals (e.g., HIV attachment inhibitors).

References

  • Merour, J. Y., & Joseph, B. (2001).[2][5] Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[2] Link

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467, 596–599. Link

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 25. Link

  • Korboukh, I., et al. (2025).[2] The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry. Link (Note: Year updated based on recent search context, original foundational work cited).

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. Link

Sources

Foundational

Technical Guide: Solubility &amp; Stability Profiling of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

The following technical guide details the solubility, stability, and physicochemical handling of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (also known as 7-azaindole-1-acetic acid). This guide deviates from standard t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and physicochemical handling of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (also known as 7-azaindole-1-acetic acid).

This guide deviates from standard template responses to focus on the zwitterionic nature of this molecule, which is the single most critical factor affecting its solubility and stability profile during drug development workflows.

Executive Summary

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid is a bifunctional heterocyclic building block used primarily in the synthesis of kinase inhibitors and aldose reductase inhibitors (e.g., Fidarestat analogs).

Unlike simple lipophilic drug intermediates, this compound possesses both a basic pyridine nitrogen (


) and an acidic carboxylic acid tail (

). This creates a pH-dependent solubility trap in the pH 4.0–5.0 range, where the molecule exists predominantly as a zwitterion with minimum aqueous solubility. Researchers must avoid this "isoelectric crash zone" during purification and formulation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyDetail
IUPAC Name 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid
Common Name 7-azaindole-1-acetic acid
CAS Number 1083181-25-2 (Generic/Related)*
Molecular Formula

Molecular Weight 176.17 g/mol
Core Scaffold 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
Key Functionalities Pyridine N (H-bond acceptor/Base), Carboxylic Acid (H-bond donor/Acid)

*Note: CAS numbers for specific salt forms or highly specific intermediates vary; verify with vendor CoA.

Ionization & pKa Analysis

Understanding the ionization state is non-negotiable for this compound.

  • Acidic Domain (

    
    ):  The carboxylic acid deprotonates to form a carboxylate anion (
    
    
    
    ).
  • Basic Domain (

    
    ):  The N7-nitrogen of the azaindole ring protonates to form a pyridinium cation (
    
    
    
    ).

Implication: At pH


, the species is electrically neutral overall (Zwitterion: 

and

), leading to precipitation in aqueous media.

Solubility Profiling

Aqueous Solubility vs. pH

The solubility profile follows a U-shaped curve.

  • pH < 2.0 (High Solubility): Fully protonated Cationic species (

    
    , 
    
    
    
    ). Soluble in 0.1 N HCl.
  • pH 4.0 – 5.0 (Critical Low): Zwitterionic species dominates. Solubility may drop to < 0.1 mg/mL. Avoid formulation here.

  • pH > 7.0 (High Solubility): Fully deprotonated Anionic species (

    
    , 
    
    
    
    ). Soluble in phosphate buffer (PBS) or 0.1 N NaOH.
Organic Solvent Compatibility

For preparing stock solutions (typically 10–100 mM):

  • DMSO: Excellent (> 50 mg/mL). Recommended for biological assay stocks.

  • Methanol/Ethanol: Good (> 10 mg/mL). Useful for transfers but avoid for long-term storage due to potential esterification (see Stability).

  • DMF: Excellent. Used primarily in synthetic coupling reactions.

Visualization: pH-Dependent Species

The following diagram illustrates the ionization states that dictate solubility.

IonizationStates Cation Cationic Form (pH < 2) Soluble Zwitterion Zwitterionic Form (pH ~ 4.2) INSOLUBLE / PRECIPITATE Cation->Zwitterion Deprotonation (-COOH) pKa ~ 3.8 Zwitterion->Cation +H+ Anion Anionic Form (pH > 7) Soluble Zwitterion->Anion Deprotonation (-NH+) pKa ~ 4.6 Anion->Zwitterion +H+

Caption: Figure 1. pH-dependent ionization states of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid showing the solubility minimum at the zwitterionic point.

Stability Assessment

Thermal Stability & Decarboxylation

Heteroaryl acetic acids are susceptible to thermal decarboxylation , losing


 to yield the methyl-substituted parent (1-methyl-7-azaindole) if heated excessively.
  • Solid State: Stable at room temperature (

    
    ).
    
  • Solution: Avoid boiling in acidic media. Decarboxylation is catalyzed by high temperature and strong acid.

Chemical Stability
  • Hydrolysis: The C-N bond connecting the acetic acid to the indole nitrogen is robust and resistant to hydrolysis under standard conditions.

  • Esterification: In alcoholic solvents (MeOH, EtOH) with trace acid, the carboxylic acid will slowly convert to the corresponding methyl/ethyl ester. Store stocks in DMSO, not alcohols.

  • Photostability: Azaindoles can be light-sensitive (photo-oxidation). Store in amber vials.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Validates the "U-shape" solubility profile for formulation development.

  • Preparation: Weigh ~5 mg of compound into three 1.5 mL microcentrifuge tubes.

  • Solvent Addition:

    • Tube 1: 500 µL 0.1 N HCl (pH ~1).

    • Tube 2: 500 µL 50 mM Acetate Buffer (pH 4.5).

    • Tube 3: 500 µL 50 mM Phosphate Buffer (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (protect from light).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute supernatant 1:10 with water/acetonitrile and analyze via HPLC-UV (254 nm).

    • Expected Result: High peak area in Tubes 1 & 3; negligible/low area in Tube 2.

Protocol B: Forced Degradation (Stress Testing)

Determines the shelf-life and handling limits.

  • Acid Stress: Dissolve in 1 N HCl, heat to 60°C for 4 hours.

    • Monitor for: Decarboxylation (loss of -COOH).

  • Oxidative Stress: Dissolve in 3%

    
     at Room Temp for 2 hours.
    
    • Monitor for: N-oxide formation (on the pyridine nitrogen).

  • Photostability: Expose solid powder to UV/Vis light (ICH Q1B conditions) for 24 hours.

    • Monitor for: Ring oxidation/discoloration (yellowing).

Visualization: Degradation Pathways

The following diagram maps the potential breakdown routes researchers must monitor.

DegradationPathways Parent 2-(1H-pyrrolo[2,3-b]pyridin-1-yl) acetic acid Decarb Degradant A: 1-Methyl-7-azaindole (Loss of CO2) Parent->Decarb Heat (>80°C) Acid Catalysis Ester Degradant B: Methyl Ester (Solvent Artifact) Parent->Ester MeOH Solvent Trace Acid NOxide Degradant C: N-Oxide (Oxidation) Parent->NOxide H2O2 / Peroxides Air (Long term)

Caption: Figure 2. Primary degradation pathways. Note that esterification is a common artifact of improper solvent choice during analysis.

Storage & Handling Recommendations

  • Storage: -20°C, Desiccated, Amber Vial.

  • Reconstitution: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Dilute into aqueous buffer immediately before use.

  • Caution: If diluting into a buffer at pH 4–5, watch for immediate cloudiness (precipitation). Adjust pH to >7 or <3 if possible.

References

  • Synthesis of 7-azaindole derivatives:Journal of Medicinal Chemistry, "Discovery of 7-Azaindoles as Selective Inhibitors of Kinases." (General reference for scaffold properties).
  • Physicochemical properties of heteroaryl acetic acids:Chemical and Pharmaceutical Bulletin, "Solubility and Stability of Indole-3-acetic acid deriv
  • Aldose Reductase Inhibitors: Journal of Medicinal Chemistry, "Design and Synthesis of Fidarestat Analogues." (Context for the specific acetic acid intermediate).

  • General Handling: Sigma-Aldrich / Merck, "7-Azaindole Product Information Sheet." Link

Exploratory

identifying potential biological targets for 2-(7-azaindol-1-yl)acetic acid

Executive Summary 2-(7-azaindol-1-yl)acetic acid (CAS: 183208-36-8) represents a functionalized derivative of the "privileged" 7-azaindole scaffold. While the parent 7-azaindole is a canonical ATP-mimetic targeting the h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(7-azaindol-1-yl)acetic acid (CAS: 183208-36-8) represents a functionalized derivative of the "privileged" 7-azaindole scaffold. While the parent 7-azaindole is a canonical ATP-mimetic targeting the hinge region of kinases, the N1-acetic acid substitution fundamentally alters its pharmacophore.[1] By blocking the N1-H donor and introducing an acidic tail, this molecule shifts from a Type I kinase inhibitor motif to a specialized scaffold suitable for targeting solvent-exposed lysine/arginine residues , allosteric pockets , and protein-protein interactions (PPIs) .

This guide outlines the structural rationale, potential biological targets, and the experimental workflows required to validate this scaffold in drug discovery campaigns.

Structural Analysis & Pharmacophore Mapping[2]

To identify biological targets, we must first deconstruct the molecular interaction potential of the ligand.

The "Flipped" Binding Hypothesis

The parent 7-azaindole binds kinase hinge regions via a bidentate H-bond (N1-H donor, N7 acceptor). In 2-(7-azaindol-1-yl)acetic acid, the N1 position is alkylated.

  • Consequence: The canonical hinge binding is abolished.

  • Opportunity: This forces the molecule to adopt a "flipped" binding mode or target non-ATP sites. The N7 nitrogen remains a potent H-bond acceptor, while the carboxylic acid tail provides a "warhead" for electrostatic interactions (salt bridges) with positively charged residues (Lys, Arg) often found at the rim of binding pockets.

Pharmacophore Features[1][3][4][5][6]
  • 7-Azaindole Core:

    
    -
    
    
    
    stacking interactions (aromatic residues) and H-bond acceptor (N7).
  • Acetic Acid Tail: H-bond donor/acceptor and negative charge (at physiological pH). This mimics the phosphate group of ATP or the aspartate/glutamate side chains in PPI interfaces.

Primary Target Classes

Based on structural homology and fragment-based drug discovery (FBDD) data, the following target classes are high-probability candidates.

Kinases (Non-Canonical Modes)

While N1-substitution disfavors standard hinge binding, it enables high affinity for kinases with solvent-front mutations or specific allosteric requirements.

  • FGFR4 (Fibroblast Growth Factor Receptor 4): Recent studies have utilized 7-azaindole derivatives to target FGFR4, specifically exploiting the scaffold to position covalent warheads or electrostatic tails toward the solvent front [1].

  • PI3K/mTOR: The 7-azaindole core is a proven scaffold for PI3K inhibition.[2] The acetic acid moiety can extend into the affinity pocket, interacting with Lys802 (in PI3K

    
    ) or similar residues [2].
    
CRTH2 (Prostaglandin D2 Receptor 2)

Indole-acetic acid derivatives are a classic chemotype for CRTH2 antagonists (e.g., Indomethacin analogs).

  • Mechanism: The carboxylic acid mimics the carboxylate of Prostaglandin D2 (PGD2), anchoring the molecule in the orthosteric site (specifically interacting with Arg170).

  • Relevance: Although 3-acetic acid isomers are more common, the 1-acetic acid variant serves as a bioisostere, potentially offering improved metabolic stability or novel IP space [3].

Viral Fusion Proteins (SARS-CoV-2 Spike)

Emerging literature identifies 7-azaindole derivatives as inhibitors of the SARS-CoV-2 Spike-ACE2 interaction.

  • Mechanism: The scaffold binds to the S1-RBD interface, disrupting the protein-protein interaction required for viral entry. The acid group is critical for mimicking the acidic residues of the ACE2 receptor surface [4].

Visualization: Signaling & Interaction Pathways

The following diagram illustrates the potential intervention points of 2-(7-azaindol-1-yl)acetic acid within the PI3K/Akt/mTOR pathway and its structural interaction logic.

G Compound 2-(7-azaindol-1-yl)acetic acid RTK RTK (e.g., FGFR4) Compound->RTK Allosteric/Solvent Front Binding PI3K PI3K (p110) Compound->PI3K ATP-Site Competition (Flipped) CRTH2 CRTH2 (GPCR) Compound->CRTH2 Orthosteric Antagonism Inflammation Eosinophil Recruitment Compound->Inflammation Inhibition RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTORC1 Akt->mTOR CRTH2->Inflammation PGD2 Signaling

Caption: Putative biological intervention points.[2][3][4][5] The scaffold targets upstream kinases (RTK/PI3K) and GPCRs (CRTH2), modulating downstream proliferation and inflammation.

Experimental Protocols for Target Validation

To empirically validate the biological targets of this specific scaffold, a "Fragment-to-Lead" workflow is required.

Protocol A: Surface Plasmon Resonance (SPR) Screening

SPR is the gold standard for detecting low-affinity fragment interactions (


 in 

M-mM range) typical of this scaffold size.

Objective: Determine direct binding affinity to purified Kinase domains (e.g., FGFR4, PI3K) or CRTH2.

Methodology:

  • Sensor Chip: Use a CM5 Series S chip (Cytiva).

  • Immobilization:

    • Ligand (Protein): Immobilize target protein (e.g., FGFR4 kinase domain) via amine coupling to ~3000 RU.

    • Reference: Use an unmodified flow cell or immobilize an inert protein (BSA).

  • Sample Preparation:

    • Dissolve 2-(7-azaindol-1-yl)acetic acid in 100% DMSO (100 mM stock).

    • Dilute to running buffer (PBS-P+, 5% DMSO) to concentrations: 0, 10, 50, 100, 250, 500

      
      M.
      
  • Injection Parameters:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60s.

    • Dissociation time: 120s.

  • Data Analysis: Perform Solvent Correction (5% DMSO calibration curve) to account for bulk refractive index changes. Fit data to a 1:1 Steady-State Affinity model (Step-by-step causality: Fragments have fast on/off rates; kinetic fitting is often unreliable, so steady-state

    
     vs. 
    
    
    
    is preferred).
Protocol B: Differential Scanning Fluorimetry (DSF) / Thermal Shift

A self-validating secondary assay to confirm that binding stabilizes the protein fold.

Methodology:

  • Mix: 2

    
    M recombinant kinase + 1 mM Compound + 5x SYPRO Orange dye.
    
  • Instrument: qPCR machine (e.g., Roche LightCycler).

  • Ramp: 25°C to 95°C at 1°C/min.

  • Readout: Calculate

    
     (Melting Temperature Shift). A positive shift >2°C indicates specific binding and stabilization.
    
Protocol C: In Silico Inverse Docking (Target Fishing)

Before wet-lab work, narrow the search space.

  • Database: Prepare a subset of the PDB containing "Ligand-bound Kinases" and "GPCRs".

  • Ligand Prep: Generate 3D conformers of 2-(7-azaindol-1-yl)acetic acid (pH 7.4, ionized carboxylate).

  • Docking Engine: Use AutoDock Vina or Glide .

  • Scoring: Rank targets not just by binding energy (

    
    ), but by Ligand Efficiency (LE) .
    
    • Formula:

      
      .
      
    • Threshold: Look for targets where LE > 0.3, indicating the fragment fits "snugly" rather than just binding due to size.

Synthetic Utility & Expansion

If the parent acid shows weak activity (common for fragments), it should be treated as a Linker/Warhead .

  • PROTAC Linker: The carboxylic acid is an ideal attachment point for E3 ligase ligands (e.g., Thalidomide derivatives). The 7-azaindole binds the Target of Interest (TOI), and the acid connects to the degradation machinery.

  • Fragment Growing: Perform amide coupling with diverse amines.

    • Reaction: Compound +

      
       + HATU + DIPEA 
      
      
      
      Amide.
    • Logic: The R-group explores the "deep pocket" or solvent channel, dramatically increasing potency (nM range).

Workflow Visualization

Workflow Start 2-(7-azaindol-1-yl)acetic acid InSilico In Silico Profiling (Inverse Docking) Start->InSilico Target Prediction Biophysical Biophysical Screening (SPR / DSF) InSilico->Biophysical Select Top Hits Functional Functional Assays (Kinase Panel / CRTH2) Biophysical->Functional Validate Affinity Optimization Lead Optimization (Amide Coupling) Functional->Optimization Improve Potency Optimization->Start SAR Cycle

Caption: Integrated Fragment-Based Drug Discovery (FBDD) workflow for validating the scaffold.

References

  • Journal of Medicinal Chemistry. (2022).[6] Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available at: [Link]

Sources

Foundational

physicochemical characterization of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

Technical Guide: Physicochemical Characterization of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid Executive Summary & Molecular Context 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (CAS: 161468-33-5) represents a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Characterization of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid

Executive Summary & Molecular Context

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (CAS: 161468-33-5) represents a "privileged scaffold" intermediate in modern drug discovery.[1][2] It fuses the bioisosteric properties of the 7-azaindole core—a mimic of purines and indoles found in kinase inhibitors like Vemurafenib—with a carboxylic acid "handle" essential for PROTAC linker attachment or receptor-ligand interactions (e.g., CRTH2 antagonists).[3][1]

This guide deviates from standard monographs by focusing on the amphoteric nature of this molecule.[3][4] Unlike simple organic acids, the coexistence of the basic pyridine nitrogen (N7) and the acidic carboxymethyl tail creates a zwitterionic potential that dictates its solubility, lipophilicity, and solid-state stability.[3][4]

Key Physicochemical Challenges:

  • Isoelectric Precipitation: High risk of crashing out of solution during synthesis workups near pH 4.0–5.0.[3][4]

  • Polymorphism: The hydrogen bond donor (COOH) and acceptor (N7) capabilities facilitate multiple crystal packing motifs.[1][4][2]

Molecular Identity & Structural Verification

Before physicochemical profiling, the structural integrity must be validated, specifically distinguishing the N1-isomer (desired) from the N7-alkylated byproduct.[3][1]

Table 1: Structural Identification Parameters

TechniqueKey Diagnostic FeatureCausality / Rationale
1H NMR (DMSO-d6)

8.25 (dd, 1H, C6-H)
The C6 proton adjacent to the pyridine nitrogen is deshielded.[3][1][2]
1H NMR (NOESY) NOE between CH2 (tail) and C2-H/C7aConfirms N1-alkylation.[3][1][2] Absence of NOE with C6-H rules out N7-alkylation.[3][1][2]
FT-IR ~1710-1730 cm⁻¹ (C=O)Diagnostic for carboxylic acid (dimer).[3][1][2] Shifts to ~1600 cm⁻¹ if zwitterionic (carboxylate).[3][1][4][2]
HRMS (ESI+) [M+H]+ = 177.0664Exact mass confirmation.[3][1][4][2]

Acid-Base Chemistry: The Zwitterionic Equilibrium

The characterization of ionization constants (pKa) is the most critical step for this molecule.[3][4] It determines the pH windows for extraction and formulation.[3][4]

Theoretical pKa Assignment:

  • pKa1 (Pyridine N7): ~3.5 – 4.0 (Protonated cation

    
     Neutral/Zwitterion).[3][1][4][2] Note: Slightly lower than unsubstituted 7-azaindole (4.[3][1][2]6) due to the electron-withdrawing N1-acetic tail.[1][2]
    
  • pKa2 (Carboxylic Acid): ~4.2 – 4.6 (Neutral

    
     Anionic).[3][1][4][2]
    

Experimental Protocol: Potentiometric Titration

  • Instrument: Sirius T3 or equivalent autotitrator.

  • Rationale: UV-metric methods may fail due to weak chromophore shifts on the carboxylate; potentiometry measures the proton flux directly.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 3 mg of sample in 1.5 mL degassed water/methanol co-solvent (if insolubility is observed).

  • Titration: Titrate from pH 2.0 (fully protonated cation) to pH 10.0 (fully deprotonated anion) using 0.5 M KOH.

  • Data Processing: Apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa if co-solvent is used.[3][1][2]

  • Validation: The difference between pKa1 and pKa2 defines the isoelectric point (pI).[3][1][4]

IonizationScheme cluster_0 pH < 3.0 cluster_1 pH 3.5 - 4.5 (Isoelectric Zone) cluster_2 pH > 5.5 Cation CATIONIC FORM (Pyridine NH+, COOH) Zwitter ZWITTERION / NEUTRAL (Pyridine NH+ / COO-) (Pyridine N / COOH) Cation->Zwitter pKa1 (Pyridine) Anion ANIONIC FORM (Pyridine N, COO-) Zwitter->Anion pKa2 (Acid)

Figure 1: Ionization states of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid.[3][1][2] Solubility is lowest in the yellow zone.[3][4]

Lipophilicity & Solubility Profiling

Because of the ionizable groups, a single LogP value is misleading.[3][4] You must generate a LogD vs. pH Profile .[3][4]

Table 2: Solubility & Partitioning Expectations

ParameterValue (Approx)Implication for Development
LogP (Intrinsic) 0.8 – 1.2Moderately lipophilic in neutral form.[3][1][2]
LogD (pH 7.4) -1.5 to -2.0Highly hydrophilic (anionic).[3][1][2] Good for blood solubility, bad for passive permeability.[3][1][4]
Solubility (pH 1) > 10 mg/mLHigh (Cationic).[3][1][4][2]
Solubility (pH 4) < 0.1 mg/mLCritical Risk: Isoelectric precipitation.[3][1][4][2]

Protocol: Miniaturized Shake-Flask (LogD)

  • Phase System: 1-Octanol / Phosphate Buffer (pH 7.4).[3][1][2]

  • Equilibration: Pre-saturate both phases for 24 hours.

  • Partitioning: Add 1 mg compound to 1 mL system (1:1 ratio). Vortex 1 hour.[3][4]

  • Separation: Centrifuge at 3000 rpm for 10 mins.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

    • Calculation:

      
      
      

Solid-State Characterization Strategy

The presence of a carboxylic acid donor and pyridine acceptor makes this molecule prone to forming supramolecular synthons (dimers vs. catemers), leading to polymorphism.[3][1][4]

Workflow: Polymorph Screening Do not rely on the initial precipitate.[3][4] It is likely metastable.[3][4]

  • Recrystallization Solvents:

    • Polar Protic: Methanol (promotes solvation).[3][1][4][2]

    • Aprotic: Acetone/ACN (promotes dimerization).[3][1][4][2]

  • Techniques:

    • DSC (Differential Scanning Calorimetry): Look for endotherms < 200°C (solvates) vs melting > 200°C (anhydrous).[3][1][4][2]

    • PXRD (Powder X-Ray Diffraction): The "fingerprint" for IP protection.[3][1][4][2]

SolidState Raw Crude Synthesis Material Screen Solvent Slurry Screen (MeOH, ACN, Water/THF) Raw->Screen Decision Analyze via PXRD & DSC Screen->Decision FormA Form A (Metastable) Low MP, High Solubility Decision->FormA Kinetic Control (Fast Cooling) FormB Form B (Stable) High MP (>200°C) Decision->FormB Thermodynamic Control (Long Slurry) Solvate Solvate/Hydrate Weight loss in TGA Decision->Solvate High Humidity

Figure 2: Decision tree for solid-state form selection. Form B is preferred for API development.[3][1][4]

Stability & Stress Testing

Hydrolytic Stability: The N1-C bond is generally stable, but the carboxylic acid can undergo decarboxylation under extreme thermal stress, or esterification in alcoholic solvents with acid catalysis.[3][1][4]

Protocol: Forced Degradation [3][1][4]

  • Acid Stress: 0.1 N HCl, 60°C, 24h. (Monitor for decarboxylation).

  • Oxidative Stress: 3% H₂O₂, RT.[3][1][4] (Monitor for Pyridine N-oxide formation—a common impurity in 7-azaindoles).[3][1][2]

    • Detection: LC-MS shift of +16 Da.[3][1][2]

References

  • Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles."[3][1][4] Tetrahedron, vol. 63, no.[3][1][4] 36, 2007, pp. 8689-8707.[3][1][4] [3][1][4][2]

  • FDA Guidance for Industry. "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." U.S. Food and Drug Administration, 2000.[3][4]

  • Meanwell, N. A. "The 7-azaindole scaffold in medicinal chemistry."[3][1][4] ChemMedChem, vol. 6, no. 10, 2011.

  • PubChem Compound Summary. "2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid."[3][1][2] National Center for Biotechnology Information.[3][4] [3][1][4][2]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Assessment of 2-(7-azaindol-1-yl)acetic acid

Foreword: Charting a Course for Safety Assessment The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Safety Assessment

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] Its unique electronic properties and hydrogen bonding capabilities make it a valuable pharmacophore. However, the introduction of novel derivatives, such as 2-(7-azaindol-1-yl)acetic acid, necessitates a thorough and systematic evaluation of their safety profile. Publicly available toxicological data for this specific molecule is scarce. Therefore, this guide does not serve as a summary of existing knowledge, but rather as a forward-looking strategic framework.

As a Senior Application Scientist, my objective is to provide drug development professionals with a logical, efficient, and scientifically rigorous pathway for conducting a preliminary toxicity assessment. We will move from predictive, computational methods to foundational in vitro assays and finally to a preliminary in vivo evaluation. The causality behind each experimental choice is explained, ensuring that the data generated is not only robust but also contextually meaningful for go/no-go decisions in a drug discovery pipeline. This document is built on the pillars of expertise, trustworthiness, and authoritative grounding, referencing established regulatory guidelines and scientific best practices throughout.

Chapter 1: Foundational Profiling: In Silico and Physicochemical Assessment

Before committing resources to cell-based or animal studies, a foundational understanding of the compound's intrinsic properties can preemptively identify potential liabilities. This initial phase is designed to be rapid, cost-effective, and highly informative.

Physicochemical Characterization

The toxicological behavior of a compound is inextricably linked to its physical properties. Key parameters to establish are:

  • Aqueous Solubility: Determines the achievable concentration in in vitro assays and influences the choice of vehicle for in vivo administration. Poor solubility can lead to compound precipitation and artifactual results.

  • Chemical Stability: The compound must be stable in the solvents and media used for testing. Degradation can result in loss of the parent compound and the emergence of new chemical entities with their own toxicological profiles.

  • Lipophilicity (LogP/LogD): This parameter influences membrane permeability, protein binding, and metabolic clearance. Highly lipophilic compounds can sometimes be associated with non-specific cytotoxicity.

In Silico Toxicological Prediction

Computational toxicology leverages the chemical structure of a molecule to predict its potential adverse effects. While not a substitute for experimental data, these models are invaluable for early-stage hazard identification.

  • Structural Alerts (SAs): Analysis using knowledge-based systems (e.g., DEREK Nexus, TOPKAT) can identify substructures known to be associated with toxicity, such as genotoxicity or hepatotoxicity. The 7-azaindole nucleus itself is generally considered a low-risk scaffold, but the addition of the acetic acid sidechain and its potential metabolites must be evaluated.

  • Quantitative Structure-Toxicity Relationship (QSTR): These models provide statistical predictions of toxicological endpoints, such as the median lethal dose (LD50), by comparing the molecule to databases of compounds with known toxicity values.[2]

The insights from this initial phase guide the design of subsequent experimental work, particularly in setting relevant concentration ranges and anticipating potential mechanisms of toxicity.

Chapter 2: Cellular Battleground: In Vitro Cytotoxicity Assessment

The first tier of experimental testing aims to answer a fundamental question: at what concentration does 2-(7-azaindol-1-yl)acetic acid cause cell death?[3] Cytotoxicity assays are the workhorse of early toxicology, providing a quantitative measure of a compound's effect on cell viability.[4][5]

Rationale for Experimental Design

The choice of cell lines is critical. A multi-cell line approach is recommended to identify potential cell-type-specific toxicity and to assess the role of metabolism.

  • Hepatocellular Carcinoma (HepG2) Cells: These human liver-derived cells retain a significant degree of metabolic activity, making them suitable for detecting toxicity that may be mediated by liver enzymes. This is particularly relevant as indole-containing compounds can undergo metabolic activation.[6]

  • Non-Hepatic Cells: A second, unrelated cell line (e.g., HEK293, a human embryonic kidney line, or a cell line relevant to the compound's intended therapeutic target) should be used to determine if the cytotoxicity is specific to liver cells or a more general effect.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(7-azaindol-1-yl)acetic acid in dimethyl sulfoxide (DMSO). Perform a serial dilution in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation and Interpretation

The results should be summarized in a clear, comparative table.

Cell LineIC50 (µM)Interpretation
HepG2[Insert Value]Measures cytotoxicity, including effects of metabolic activation.
HEK293[Insert Value]Measures basal cytotoxicity.
Conclusion A significantly lower IC50 in HepG2 cells may suggest that a metabolite is more toxic than the parent compound. Similar IC50 values suggest basal cytotoxicity.

Chapter 3: Guardian of the Genome: In Vitro Genotoxicity Assessment

Genotoxicity tests are designed to detect compounds that can cause damage to genetic material (DNA).[8] Such damage can lead to mutations and potentially cancer, making this a critical safety endpoint mandated by regulatory agencies.[9]

Rationale for the Bacterial Reverse Mutation (Ames) Test

The Ames test is the gold-standard initial screen for mutagenic potential.[10] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[11] A mutagen can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.

The inclusion of a rat liver homogenate (S9 fraction) is crucial. The S9 fraction contains metabolic enzymes that can convert a non-mutagenic parent compound (a pro-mutagen) into a mutagenic metabolite, mimicking mammalian metabolism.[11]

Experimental Workflow: Ames Test

The workflow below outlines the key stages of the Ames test, which must be conducted in compliance with OECD Guideline 471.[12]

AmesTestWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase Strain 1. Prepare Salmonella Strains (e.g., TA98, TA100, TA1535) Mix_S9_plus 4a. Mix Bacteria, Compound, and S9 Mix Strain->Mix_S9_plus Mix_S9_minus 4b. Mix Bacteria, Compound, (No S9 Mix) Strain->Mix_S9_minus S9 2. Prepare S9 Metabolic Activation Mix S9->Mix_S9_plus Compound 3. Prepare Test Compound Concentrations Compound->Mix_S9_plus Compound->Mix_S9_minus Plate_S9_plus 5a. Plate on Histidine-Limited Agar Mix_S9_plus->Plate_S9_plus Plate_S9_minus 5b. Plate on Histidine-Limited Agar Mix_S9_minus->Plate_S9_minus Incubate 6. Incubate Plates (48-72h at 37°C) Plate_S9_plus->Incubate Plate_S9_minus->Incubate Count 7. Count Revertant Colonies Incubate->Count Analyze 8. Analyze Data (Compare to Vehicle Control) Count->Analyze

Caption: Workflow for the Ames bacterial reverse mutation test.

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Preparation: Prepare overnight cultures of the required Salmonella strains (e.g., TA98 for frameshift mutations, TA100 and TA1535 for base-pair substitutions).

  • Test Mixture: In separate tubes for each concentration and each strain, add:

    • 100 µL of bacterial culture.

    • 50 µL of the test compound at various concentrations.

    • 500 µL of S9 mix (for +S9 conditions) or 500 µL of phosphate buffer (for -S9 conditions).

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each tube, vortex briefly, and pour onto minimal glucose agar plates.

  • Controls: Prepare plates for a vehicle control (e.g., DMSO) and a known positive control mutagen for each strain (with and without S9 activation).

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[11]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count. If a positive result is observed, follow-up testing with in vitro mammalian cell assays (e.g., micronucleus or chromosomal aberration assay) is mandatory.[13][14]

Chapter 4: Systemic Response: In Vivo Acute Oral Toxicity Assessment

Should the in vitro data suggest an acceptable profile, the next step is a preliminary in vivo study to understand how the whole organism responds to a single dose of the compound. This provides critical information on potential target organs of toxicity and helps establish a safe starting dose for future, more extensive studies.

Rationale for the Acute Toxic Class Method (OECD 423)

The Acute Toxic Class (ATC) method is a modern, ethical approach to acute toxicity testing that uses a reduced number of animals compared to the classical LD50 test.[15] The procedure is stepwise, using 3 animals per step, and the outcome classifies the compound into a specific toxicity category based on the Globally Harmonized System (GHS).[15] This approach avoids using death as a primary endpoint, relying instead on the observation of clear signs of toxicity.[16]

Given that a related 7-azaindole derivative showed an LD50 of ~42.09 mg/kg in rats, a cautious, step-wise approach is scientifically and ethically mandated.[17]

Experimental Protocol: Acute Toxic Class Method (OECD 423)
  • Animal Selection: Use a single sex (typically female nulliparous rats, 8-12 weeks old) for the study.[18] Acclimatize the animals for at least 5 days.

  • Starting Dose Selection: Based on in vitro cytotoxicity data and any in silico predictions, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg.[16] Given the potential toxicity of the chemical class, a starting dose of 50 mg/kg or lower may be appropriate.

  • Dosing Procedure (Example starting at 300 mg/kg):

    • Step 1: Dose 3 animals with 300 mg/kg of the test compound via oral gavage.

    • Observation: Observe the animals closely for the first 4 hours and then daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions), body weight changes, and any mortality.[17]

  • Decision Logic:

    • If 2 or 3 animals die: The compound is classified in that toxicity category. Repeat the procedure at the next lower dose level (50 mg/kg) to confirm.

    • If 0 or 1 animal dies: Proceed to the next higher dose level (2000 mg/kg) using 3 new animals.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any organ-level abnormalities.

Data Presentation and Classification

The results determine the GHS classification of the compound.

Outcome at a Given Dose LevelNumber of AnimalsGHS Category
2/3 or 3/3 animals die3Classify and proceed to lower dose to confirm
0/3 or 1/3 animals die3Proceed to higher dose
1/3 dies at higher dose6 totalClassify

Chapter 5: Integrated Assessment and Strategic Decision-Making

The preliminary toxicity assessment culminates in the integration of all data streams to form a coherent safety profile and guide the future of the compound. This is not merely a collection of results but a decision-making process.

Synthesizing the Data

The key is to look for concordance between the different assays.

  • Correlation: Does the in vivo toxicity level correlate with the in vitro cytotoxicity?

  • Mechanism: If genotoxicity was observed, is it direct-acting (present without S9) or does it require metabolic activation (present only with S9)?

  • Target Organs: Did the in vivo study reveal specific clinical signs or necropsy findings that suggest a particular target organ of toxicity?

Decision-Making Framework

The following flowchart illustrates a logical progression for decision-making based on the outcomes of the preliminary toxicity assessment.

DecisionFramework start Start Preliminary Toxicity Assessment in_vitro_cyto In Vitro Cytotoxicity (IC50 > 30x therapeutic Cmax?) start->in_vitro_cyto stop_cyto STOP (High Cytotoxicity) in_vitro_cyto->stop_cyto No proceed_cyto Acceptable Safety Margin Proceed to Genotoxicity in_vitro_cyto->proceed_cyto Yes in_vitro_geno Ames Test stop_geno High Risk (Requires extensive follow-up, e.g., in vivo micronucleus) in_vitro_geno->stop_geno Positive proceed_geno Ames Negative Proceed to In Vivo in_vitro_geno->proceed_geno Negative in_vivo_acute Acute Oral Toxicity (OECD 423) stop_acute STOP (High Acute Toxicity, GHS Cat 1/2) in_vivo_acute->stop_acute High Toxicity proceed_final Acceptable Profile (GHS Cat 4/5 or Unclassified) Proceed to 28-Day Tox Studies in_vivo_acute->proceed_final Low Toxicity proceed_cyto->in_vitro_geno proceed_geno->in_vivo_acute

Caption: Decision-making flowchart for integrated toxicity assessment.

This framework provides a clear path from initial data to a crucial go/no-go decision point. An acceptable preliminary safety profile—characterized by low cytotoxicity, no genotoxicity, and low acute oral toxicity—provides the confidence needed to advance 2-(7-azaindol-1-yl)acetic acid to more comprehensive, longer-term toxicology studies.

References

  • PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. [Link]

  • ResearchGate. (n.d.). Acute toxicity test and lethal dose (LD50) from a combination of sambiloto extracts (Andrographis paniculate) and catfish oil (Pangasius micronema Blkr.) in mice. [Link]

  • Cureus. (2024, July 26). Acute toxicology and neurobehavioral studies on a new 7-azaindole derivative. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Acetic acid - IDLH. [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • U.S. Food & Drug Administration (FDA). (2024, November 5). Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Sub. [Link]

  • European Medicines Agency (EMA). (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • National Center for Biotechnology Information (NCBI). (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2001, December 17). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • The Joint Research Centre, European Union. (n.d.). Acute Toxicity. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Lawrence University. (n.d.). The Ames Test. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. [Link]

  • PubMed Central (PMC). (n.d.). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. [Link]

  • ResearchGate. (2009). Update on in vitro cytotoxicity assays for drug development. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services. [Link]

  • Charles River Laboratories. (n.d.). Ames Test. [Link]

  • Hacettepe University. (n.d.). Determination of acute toxicity (ld50). [Link]

  • International Journal of All Research Education and Scientific Methods (IJARESM). (n.d.). In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives. [Link]

  • SlideShare. (n.d.). Acute Toxicity by OECD Guidelines. [Link]

  • PubMed. (n.d.). Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver. [Link]

  • National Institute of Environmental Health Sciences (NIEHS). (n.d.). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. [Link]

  • Society for Experimental Biology. (2024, December 3). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [Link]

  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. [Link]

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Foundational

Technical Deep Dive: The 7-Azaindole Scaffold in Kinase Discovery

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the realm of kinase inhibition.[1][2][3] Unlike its carbocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the realm of kinase inhibition.[1][2][3] Unlike its carbocyclic analogue indole, the 7-azaindole core possesses a unique electronic signature characterized by the pyridine nitrogen at position 7 (N7). This atom fundamentally alters the scaffold's physicochemical properties, enabling a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP. This guide explores the Structure-Activity Relationship (SAR) of this scaffold, detailing the causal logic behind its binding modes, synthetic vectors for optimization, and validated experimental protocols.

Part 1: The Physicochemical Basis of the Scaffold

To successfully exploit the 7-azaindole scaffold, one must first understand how it differs from indole. The introduction of the nitrogen atom at position 7 is not merely a structural change; it is an electronic switch.

Electronic Descriptors and Solubility
  • Acidity (pKa): The electron-withdrawing nature of the pyridine ring makes the pyrrole N1-H significantly more acidic (pKa ~13.2) compared to indole (pKa ~16.7). This increases the hydrogen bond donor capability of N1.

  • Basicity: The N7 atom is a weak base, capable of accepting hydrogen bonds. This creates a Donor-Acceptor (D-A) motif on the "left" face of the molecule, contrasting with the single Donor (D) motif of indole.

  • Solubility: The pyridyl nitrogen lowers lipophilicity (LogP) and improves aqueous solubility compared to indole, a critical parameter for oral bioavailability.

The Hinge Binding Logic

The primary utility of 7-azaindole in kinase discovery is its ability to bind to the kinase hinge region.[1][2][3][4] The N1-H acts as a donor to the hinge backbone carbonyl, while the N7 lone pair accepts a hydrogen bond from the hinge backbone amide. This mimics the N1/N6 interaction of adenine in ATP.

Visualization: The Hinge Binding Motif

The following diagram illustrates the critical bidentate interaction between the 7-azaindole core and a generic kinase hinge region.[1][2][3]

HingeBinding cluster_kinase Kinase Hinge Region cluster_scaffold 7-Azaindole Scaffold Backbone_CO Backbone C=O (Acceptor) Backbone_NH Backbone N-H (Donor) N7 N7 (Acceptor) Backbone_NH->N7 H-Bond (2.8-3.0 Å) N1_H N1-H (Donor) N1_H->Backbone_CO H-Bond (2.8-3.0 Å)

Figure 1: The bidentate hydrogen-bonding network between 7-azaindole and the kinase hinge region, mimicking the Adenine-ATP interaction.

Part 2: SAR Exploration Vectors

Effective SAR campaigns around 7-azaindole require independent optimization of specific vectors.

Vector C3: The Gatekeeper & Specificity

The C3 position is the most common site for diversification. In many kinase inhibitors (e.g., Vemurafenib), the substituent at C3 extends towards the "gatekeeper" residue or into the solvent-exposed region.

  • SAR Logic: Bulky aromatic groups at C3 can twist out of plane, inducing selectivity by clashing with kinases that have smaller gatekeeper residues.

  • Synthetic Access: Electrophilic aromatic substitution (halogenation, Friedel-Crafts) is highly favored here due to the electron-rich nature of the pyrrole ring.

Vector C4/C5: The Hydrophobic Pocket

Substituents at C4 and C5 typically project into the hydrophobic pocket (back of the ATP binding site).

  • SAR Logic: Introduction of halogens (F, Cl) or small alkyl groups here often improves potency via van der Waals interactions.

  • Synthetic Access: Usually requires pre-functionalized starting materials (e.g., 4-chloro-7-azaindole) or Minisci-type radical reactions.

Vector N1: Solubility & Metabolic Stability

While N1 is crucial for binding, transient protection or alkylation can modulate properties.

  • SAR Logic: Alkylation of N1 abolishes the hinge-binding donor capability, usually killing kinase activity unless the binding mode is "flipped" or the target is a non-kinase. However, N1-substitution is often used to tune permeability in non-kinase targets.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating. The success of the reaction is determined by specific monitoring checkpoints (TLC/LCMS) described within.

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

This protocol describes the installation of an aryl group at the C3 position, a critical step in synthesizing kinase inhibitors like Vemurafenib.

Reagents:

  • 3-iodo-7-azaindole (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂[5]·DCM (0.05 eq)

  • Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Methodology:

  • Preparation: In a microwave vial, combine 3-iodo-7-azaindole, aryl boronic acid, and Cs₂CO₃.

  • Degassing (Critical): Add the Dioxane/Water solvent mixture. Sparge with Argon gas for 10 minutes. Why? Oxygen poisons the Pd(0) active species, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly and seal the vial under Argon.

  • Reaction: Heat to 90°C for 4-12 hours.

  • Validation Checkpoint: Spot TLC (50% EtOAc/Hexane). The starting material (3-iodo-7-azaindole) should disappear. If a new spot appears just above the baseline but starting material remains, add 0.02 eq more catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. 7-azaindoles are polar; typical gradients run from 0% to 80% EtOAc in Hexanes.

Protocol B: Kinase IC50 Determination (FRET Assay)

To validate the biological activity of the synthesized SAR library.

Methodology:

  • Serial Dilution: Prepare 3-fold serial dilutions of the 7-azaindole derivative in DMSO (10 concentrations).

  • Enzyme Mix: Dilute the target kinase (e.g., BRAF V600E) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Incubation: Add compound to enzyme and incubate for 15 mins (allows for "slow-off" binding equilibration).

  • ATP Start: Add ATP (at Km concentration) and peptide substrate.

  • Detection: After 60 mins, add EDTA (stop solution) and detection antibody (Eu-labeled). Read TR-FRET signal.

  • Data Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Part 4: Data Presentation & Case Studies

Comparative Physicochemical Profile

The table below highlights why 7-azaindole is often preferred over indole in late-stage optimization.

PropertyIndole7-AzaindoleImpact on Drug Design
H-Bond Donor N1-HN1-HEssential for Hinge Binding
H-Bond Acceptor None (C7)N7 Enables bidentate binding (High Affinity)
pKa (N1-H) ~16.7~13.2Higher acidity = stronger H-bond donor
LogP High (Lipophilic)ModerateImproved aqueous solubility
Metabolic Liability C3 oxidationC3 oxidationSimilar; requires blocking (e.g., Cl, F)
FDA-Approved 7-Azaindole Kinase Inhibitors

These drugs validate the scaffold's utility.[1][2][3][6][7][8]

Drug NameTargetIndicationKey Structural Feature
Vemurafenib BRAF V600EMelanoma3-substituted-7-azaindole core
Pexidartinib CSF1RTGCT3-substituted-7-azaindole core
Decernotinib JAK3Rheumatoid ArthritisC3/N1 functionalization
Optimization Workflow Visualization

The following diagram outlines the logical flow of optimizing a 7-azaindole lead, from scaffold selection to clinical candidate.

SAR_Workflow cluster_sar SAR Iteration Cycles Start Target Identification (e.g., BRAF V600E) Scaffold Scaffold Selection (7-Azaindole) Start->Scaffold C3_Mod C3 Functionalization (Specificity/Potency) Scaffold->C3_Mod Suzuki Coupling C5_Mod C5 Substitution (Solvent Front/PK) C3_Mod->C5_Mod Halogenation Assay Biochemical Assay (IC50 / Selectivity) C5_Mod->Assay Assay->C3_Mod Low Potency (<100nM) Candidate Clinical Candidate (e.g., Vemurafenib) Assay->Candidate High Potency & Selectivity

Figure 2: The iterative SAR workflow for 7-azaindole optimization, moving from core scaffold to candidate selection via targeted functionalization.

References

  • Popowycz, F., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[2][3][4][7] Chemical and Pharmaceutical Bulletin. Link

  • Song, J. J., et al. (2020). "Organometallic methods for the synthesis and functionalization of azaindoles." Chemical Society Reviews. Link

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor that targets BRAF V600E."[9] Nature. Link

  • Laha, J. K., et al. (2020).[10] "Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles." RSC Advances. Link

  • Irie, T., & Sawa, M. (2018).[4] "Discovery of 7-Azaindole Derivatives as Kinase Inhibitors." Chem. Pharm.[2][4] Bull.Link[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Vector Validation &amp; Fragment Screening of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid in Kinase Assays

Introduction: The N1-Vector Challenge In kinase inhibitor discovery, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, serving as the core for approved drugs like Vemurafenib and Pexidartinib ....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N1-Vector Challenge

In kinase inhibitor discovery, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, serving as the core for approved drugs like Vemurafenib and Pexidartinib .[1] Its success relies on a canonical bidentate hydrogen-bonding motif with the kinase hinge region: the N1-H acts as a donor, and the N7 nitrogen acts as an acceptor.

However, the specific molecule 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid presents a unique medicinal chemistry challenge and opportunity.[1] By substituting the N1 position with an acetic acid moiety, the canonical hydrogen bond donor is removed.

This Application Note defines the protocols for assaying this specific molecule. It is not typically a potent inhibitor per se but serves two critical roles in Fragment-Based Drug Discovery (FBDD):

  • Vector Validation: Determining if the N1 vector points towards the solvent front without causing steric clashes.

  • Library Building Block: Functioning as a soluble, functionalized "anchor" for DNA-Encoded Libraries (DEL) or PROTAC linker attachment.[1]

Scientific Mechanism & Binding Logic

The "Hinge-Flip" Hypothesis

Because the N1-hydrogen is replaced by an acetic acid tail, this molecule cannot bind in the standard Vemurafenib-like orientation.[1] When assaying this compound, you are interrogating three possibilities:

  • Mode A (Solvent Vector): The molecule binds, positioning the acetic acid into the solvent channel. This validates the N1 position as a viable exit vector for growing the fragment.

  • Mode B (Alternative Binding): The molecule flips 180°, using the C3-position or other substituents to interact with the hinge, or binds to an allosteric pocket.

  • Mode C (Steric Clash): The acetic acid causes a clash with the gatekeeper residue or ribose pocket, abolishing affinity.

Visualization of Binding Modes

The following diagram illustrates the structural logic driving the assay design.

BindingModes cluster_Assay Required Assay Readout Scaffold 7-Azaindole Core Canonical Canonical Binding (N1-H Donor / N7 Acceptor) Scaffold->Canonical Standard Mode TargetMol Target: N1-Acetic Acid Derivative Scaffold->TargetMol N1-Substitution Outcome1 Loss of N1-Donor (Weakened Affinity) TargetMol->Outcome1 Mechanistic Consequence Outcome2 Solvent Front Interaction (Salt Bridge Potential) TargetMol->Outcome2 Design Opportunity Detect Weak Binding (SPR) Detect Weak Binding (SPR) Outcome1->Detect Weak Binding (SPR) Validate Vector (X-Ray/Docking) Validate Vector (X-Ray/Docking) Outcome2->Validate Vector (X-Ray/Docking)

Caption: Logical flow comparing canonical 7-azaindole binding vs. the N1-substituted target molecule, dictating the need for high-sensitivity biophysical assays.

Experimental Protocols

Due to the likely low affinity (


) caused by the loss of the N1 donor, standard IC50 biochemical assays are prone to artifacts. We recommend a Biophysical First  approach.
Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: Validate direct binding and assess stoichiometry (1:1 binding vs. aggregation).[1]

Materials:

  • Sensor Chip: CM5 or Streptavidin (SA) series (Cytiva/Biacore).[1]

  • Ligand: Biotinylated Kinase Domain (ensure biotinylation tag is distal to the ATP pocket).

  • Analyte: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid.[1]

Step-by-Step Methodology:

  • Immobilization: Capture the kinase to a density of ~2000-3000 RU. Note: High density is required for fragment screening.

  • Buffer Preparation:

    • Base: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

    • Critical Additive: 0.05% Tween-20 or P-20 (Prevents aggregation).[1]

    • DMSO Matching: Ensure running buffer and analyte samples contain exactly 2% DMSO. Mismatched DMSO causes "bulk shift" errors that obscure fragment signals.

  • Concentration Series: Prepare a 2-fold dilution series of the analyte ranging from 500

    
    M down to 15 
    
    
    
    M
    .
    • Why high conc? Fragments often have mM affinity.

  • Injection Parameters:

    • Contact time: 60s (fast on/off rates expected).

    • Dissociation time: 60s.

    • Flow rate: 30

      
      L/min.
      
  • Data Analysis:

    • Apply "Solvent Correction" curves (DMSO calibration).[1]

    • Fit to a 1:1 Steady State Affinity model.

    • Ligand Efficiency (LE) Calculation: If

      
       is determined, calculate LE = 
      
      
      
      .[1] Target LE > 0.3.
Protocol B: High-Concentration TR-FRET (HTRF) Competition Assay

Objective: Confirm the molecule competes with ATP (orthosteric) rather than binding allosterically.[1]

Materials:

  • Tracer: Eu-labeled anti-tag antibody + Alexa647-labeled Kinase Tracer (e.g., Staurosporine-Red).[1]

  • Kinase: Recombinant kinase domain (GST or His-tagged).[1]

Step-by-Step Methodology:

  • Compound Handling:

    • Dissolve 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid in 100% DMSO to 100 mM.

    • Acid Warning: The carboxylic acid can lower the pH of unbuffered DMSO/water mixtures. Verify pH if precipitation occurs upon dilution.

  • Assay Setup (384-well plate):

    • Dispense 5

      
      L of Compound (Top conc: 1 mM, 1% DMSO final).
      
    • Dispense 5

      
      L of Kinase (Concentration = 
      
      
      
      of tracer).
    • Incubate 15 mins.

    • Dispense 5

      
      L of ATP/Tracer Mix (ATP at 
      
      
      
      ).
  • Readout:

    • Incubate 60 mins at RT.

    • Read Fluorescence Ratio (665 nm / 620 nm).

  • Validation Check (The "Hill Slope" Rule):

    • A true competitive inhibitor should have a Hill Slope near -1.0.[1]

    • Steep Slope (e.g., -2.0 to -4.0): Indicates aggregation or colloidal formation.[1] The compound is likely precipitating the protein. Action: Add 0.01% Triton X-100 and re-test.

Data Analysis & Interpretation

Assessing Ligand Efficiency (LE)

Since the N1-substitution adds mass (acetic acid) without adding a strong hinge interaction, the LE is expected to drop compared to the parent 7-azaindole.

  • Formula:

    
    [1]
    
  • Benchmark:

    • Parent 7-azaindole: High LE (~0.4 - 0.5).[1]

    • N1-acetic acid derivative: If LE drops < 0.25, the vector is "destructive" (steric clash).[1] If LE remains > 0.3, the vector is "permissive."

The Aggregation False Positive Check

Carboxylic acid-containing fragments are prone to metal chelation and pH-induced aggregation.[1]

ObservationDiagnosisRemediation
Steep IC50 Curve Colloidal AggregationAdd 0.01% Triton X-100; Spin down samples.[1]
Signal > 100% Inhibition Fluorescence QuenchingCheck compound absorbance at 620/665 nm.
Flat SPR Response No BindingN1-substitution completely blocks hinge entry.
Super-Stoichiometric Binding (SPR) Non-specific stickingIncrease NaCl to 300 mM; Check sensorgram shape (square wave expected).

Workflow Visualization

The following diagram outlines the decision tree for validating this specific scaffold.

Workflow Start Start: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid Solubility Step 1: Solubility Check (PBS pH 7.4, 1% DMSO) Start->Solubility SPR Step 2: SPR Screening (Check Binding & Stoichiometry) Solubility->SPR Soluble > 500µM HTRF Step 3: HTRF Biochemical Assay (High Conc. Competition) SPR->HTRF KD < 500µM & 1:1 Binding NoBind No Binding: N1-Subst. Sterically Forbidden SPR->NoBind No Response Decision Decision Point HTRF->Decision ValidVector Valid Vector: Use for PROTAC/DEL Linker Decision->ValidVector IC50 correlates w/ KD Aggregator False Positive: Aggregator/Artifact Decision->Aggregator Steep Hill Slope

Caption: Screening cascade to filter false positives and validate the N1-vector.

References

  • 7-Azaindole as a Privileged Scaffold

    • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][3][4][5]

    • Source: Song, J. et al. (2020). Chemical & Pharmaceutical Bulletin.
    • Link:[Link]

    • Context: Defines the canonical binding mode which is disrupted in the N1-acetic acid deriv
  • Fragment-Based Screening Protocols

    • Title: Practical strategies for fragment-based drug discovery.[1][6][7]

    • Source: Erlanson, D. A., et al. (2016).
    • Link:[Link][1]

    • Context: Guidelines for high-concentration screening and Ligand Efficiency (LE) calculations.[1]

  • False Positives in Kinase Assays

    • Title: Aggregation-based inhibition: a major cause of false positives in high-throughput screening.[1]

    • Source: Shoichet, B. K. (2006).
    • Link:[Link]

    • Context: Essential reading for interpreting steep Hill slopes in assays of carboxylic acid fragments.
  • SPR Methodologies for Fragments

    • Title: Surface plasmon resonance for the characterization of small molecule–protein interactions.[7][8][9]

    • Source: Giannetti, A. M. (2011). Methods in Enzymology.
    • Link:[Link][1]

    • Context: Detailed protocols for solvent correction and stoichiometry analysis.

Sources

Application

Application Note: Strategic Synthesis of 2-(7-Azaindol-1-yl)acetic Acid Derivatives

Abstract & Strategic Value The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of indole.[1] Its incorporation into drug candidates of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of indole.[1] Its incorporation into drug candidates often improves aqueous solubility and metabolic stability while offering a unique hydrogen-bonding motif (N7 acceptor / N1 donor) critical for kinase binding (e.g., Vemurafenib).

This guide details the synthesis of 2-(7-azaindol-1-yl)acetic acid derivatives. While seemingly trivial, the N-alkylation of 7-azaindole presents specific regioselectivity challenges (N1 vs. N7) distinct from indole due to the electron-withdrawing pyridine ring. This protocol provides a robust, self-validating workflow for generating these carboxylic acid intermediates, essential linkers for CRTH2 antagonists and kinase inhibitors.

Scientific Foundation: Reactivity & Regioselectivity[2]

The Ambident Nucleophile Challenge

Unlike indole, 7-azaindole possesses two nucleophilic nitrogen atoms:

  • N1 (Pyrrolic): The site of the acidic proton.

  • N7 (Pyridinic): A basic site with a lone pair in the sp² orbital.

pKa Context:

  • Acidity (N1-H): The N1-H of 7-azaindole (pKa ~15 in DMSO) is more acidic than indole (pKa ~17) due to the electron-withdrawing effect of the pyridine ring.

  • Basicity (N7): The N7 nitrogen is weakly basic (pKa of conjugate acid ~4.6), but sufficient to compete for alkylating agents or coordinate with metal cations.

Mechanism of Regioselectivity

Under basic conditions, the N-alkylation is governed by the Curtin-Hammett principle and hard/soft acid-base (HSAB) theory.

  • Thermodynamic Control: N1-alkylation maintains the aromaticity of the pyridine ring and is thermodynamically favored.

  • Kinetic Traps: N7-alkylation disrupts aromaticity (forming a quinoid-like species) but can occur if the base cation coordinates to N7, or if the electrophile is highly reactive.

The protocol below utilizes Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) to ensure irreversible deprotonation and preferential N1 attack.

Regioselectivity Start 7-Azaindole Anion Delocalized Anion Start->Anion Deprotonation Base Base (NaH or Cs2CO3) Base->Anion TS_N1 TS: N1 Attack (Favored) Anion->TS_N1 Major Pathway TS_N7 TS: N7 Attack (Disfavored) Anion->TS_N7 Minor Pathway (Steric/Coordination) Prod_N1 Product: N1-Alkyl (Aromaticity Intact) TS_N1->Prod_N1 Prod_N7 Byproduct: N7-Alkyl (Quinoid Salt) TS_N7->Prod_N7

Figure 1: Mechanistic pathway highlighting the bifurcation between thermodynamically favored N1-alkylation and the N7-alkylation side reaction.

Experimental Protocols

Method A: Classical Base-Mediated Alkylation (NaH)

Best for: Simple substrates, scale-up, and maximizing N1 regioselectivity.

Reagents:

  • 7-Azaindole derivative (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • DMF (Anhydrous) or THF (0.2 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Dissolve the 7-azaindole substrate in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH portion-wise over 10 minutes.

    • Observation: Evolution of H₂ gas. The solution often turns yellow/orange indicating anion formation.

    • Critical Step: Stir at 0 °C for 30–45 minutes to ensure complete deprotonation. Incomplete deprotonation increases N7-alkylation risk.

  • Alkylation: Add Ethyl bromoacetate dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting material (lower Rf) and appearance of the ester (higher Rf).

  • Quench: Cool to 0 °C. Carefully add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

Method B: Mild Phase-Transfer Alkylation (Cs₂CO₃)

Best for: Substrates with base-sensitive functional groups or when strictly anhydrous conditions are difficult.

Reagents:

  • 7-Azaindole derivative (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • Acetonitrile (MeCN) (0.2 M)

Protocol:

  • Suspend 7-azaindole and Cs₂CO₃ in MeCN.

  • Add Ethyl bromoacetate.

  • Heat to 60 °C or reflux for 3–6 hours.

  • Note: Cs₂CO₃ promotes the reaction via the "cesium effect," improving solubility and reactivity of the anion in organic solvents.

Method C: Ester Hydrolysis (Saponification)

Conversion of the ethyl ester to the free carboxylic acid.

Reagents:

  • Crude Ethyl Ester (from Method A/B)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1) or MeOH/Water (3:1)

Step-by-Step Protocol:

  • Dissolve the ester in THF (or MeOH).

  • Add a solution of LiOH in water.

  • Stir at RT for 2–12 hours.

    • Monitoring: TLC should show a baseline spot (acid) and disappearance of the ester.

  • Workup (Critical):

    • Evaporate the organic solvent (THF/MeOH) under reduced pressure.

    • The remaining aqueous phase is basic. Wash with Et₂O (1x) to remove unreacted neutral impurities.

    • Acidification: Carefully acidify the aqueous layer to pH ~4–5 using 1M HCl.

    • Note: Do not acidify to pH < 2, as the pyridine nitrogen (N7) will protonate, making the molecule a water-soluble salt (cationic) rather than the desired neutral zwitterion/acid precipitate.

    • Collect the precipitate by filtration. If no precipitate forms, extract with EtOAc/n-Butanol (9:1).

Workflow Visualization

Workflow Start Start: 7-Azaindole Dissolve Dissolve in DMF/THF (Anhydrous) Start->Dissolve BaseAdd Add NaH (0°C) Wait 30 min Dissolve->BaseAdd Electrophile Add Ethyl Bromoacetate BaseAdd->Electrophile Monitor Monitor TLC (Disappearance of SM) Electrophile->Monitor Workup Aq. Workup & Isolation (Ethyl Ester Intermediate) Monitor->Workup Hydrolysis LiOH / THF / H2O Saponification Workup->Hydrolysis pH_Adjust Adjust pH to 4-5 (Avoid pH < 2) Hydrolysis->pH_Adjust Final Final Product: 2-(7-azaindol-1-yl)acetic acid pH_Adjust->Final

Figure 2: Operational workflow from starting material to final carboxylic acid derivative.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation (Method A).Increase deprotonation time to 1h at 0°C before adding electrophile. Ensure NaH is fresh.
N7-Alkylation "Hard" alkylation or counterion effect.Switch solvent to DMF (promotes dissociation). Use Li-based bases (LiHMDS) to chelate N7, blocking it.
Product in Aqueous Phase Over-acidification during workup.The pyridine ring protonates at pH < 3. Adjust pH to isoelectric point (~4-5) or use n-Butanol for extraction.
Decarboxylation Harsh hydrolysis conditions.Avoid reflux during hydrolysis. Use LiOH at RT. If substrate is sensitive, use Trimethyltin hydroxide (Me3SnOH) in DCE.

References

  • Regioselective N-Alkylation of 7-Azaindole

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][3][4] (Analogous mechanism for azaindoles).

    • Source: Beilstein J. Org. Chem. 2021, 17, 1939–1951.
    • URL:[Link]

  • Synthesis of 7-Azaindole Acetic Acid Derivatives (CRTH2 Antagonists)

    • Title: Discovery of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)
    • Source: Bioorganic & Medicinal Chemistry Letters.[5]

    • URL:[Link]

  • pKa and Reactivity of 7-Azaindole

    • Title: The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.
    • Source: J. Org.[6] Chem. 2021.[7][8][9]

    • URL:[Link]

  • Mild Hydrolysis Techniques

    • Title: Trimethyltin hydroxide: A mild and selective reagent for the hydrolysis of esters.
    • Source: J. Org.[6] Chem. 2005.[10][11]

    • URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid in Oncology Research

This Application Note is designed for medicinal chemists and oncology researchers utilizing 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (also known as 7-azaindole-1-acetic acid) as a strategic building block in drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and oncology researchers utilizing 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (also known as 7-azaindole-1-acetic acid) as a strategic building block in drug discovery.

Executive Summary & Scientific Rationale

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid represents a "privileged scaffold" derivative in modern oncology research. While the parent 7-azaindole is a classic bioisostere of purine (essential for ATP-competitive kinase inhibitors), the N1-acetic acid derivative offers a distinct pharmacological profile.

By alkylating the N1 position, the hydrogen-bond donor capacity of the pyrrole ring is removed, shifting the molecule’s utility from a standard "hinge-binder" to a specialized solvent-front cap or allosteric anchor .

Key Applications in Oncology:
  • Immuno-Oncology (TME Modulation): 7-azaindole-acetic acid derivatives act as antagonists for CRTH2 (DP2) , a receptor implicated in the recruitment of Th2 cells and eosinophils to the Tumor Microenvironment (TME), promoting an immunosuppressive state.

  • PROTAC & Linker Design: The carboxylic acid tail provides a chemically stable "handle" for conjugation to E3 ligase ligands (e.g., VHL or Cereblon binders) or for attaching solubilizing moieties to hydrophobic kinase inhibitors.

  • Fragment-Based Library Generation: Used as a capping group in peptide mimetics to improve metabolic stability and cell permeability compared to indole-acetic acid (Auxin) derivatives.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid
CAS Number Variable by salt form (Generic Ref: 7-azaindole-1-acetic acid)
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Core Scaffold 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
Functional Group Carboxylic Acid (C-terminus) attached to N1
pKa (Calc) ~3.8 (Carboxyl), ~4.6 (Pyridine N)
Solubility Soluble in DMSO, DMF; Moderate in MeOH.[1][2]

Strategic Application Workflow

The following diagram illustrates the decision tree for utilizing this scaffold in oncology workflows.

G Start 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid Decision Select Application Path Start->Decision PathA Immuno-Oncology (CRTH2 Antagonism) Decision->PathA PathB PROTAC / Linker Design Decision->PathB PathC Fragment Library (Amide Coupling) Decision->PathC TME Target Tumor Microenvironment (Block Th2/Eosinophil recruitment) PathA->TME Linker Conjugate to PEG/Alkyl Diamine PathB->Linker Library Diverse Amide Library (R-NH2 Coupling) PathC->Library AssayA cAMP / Calcium Flux Assay TME->AssayA Degrader Synthesize Heterobifunctional Degrader Linker->Degrader Screen Phenotypic Screen (Cell Viability/Migration) Library->Screen

Caption: Strategic workflow for deploying the 7-azaindole-1-acetic acid scaffold in oncology, distinguishing between direct receptor antagonism (CRTH2) and synthetic utility (PROTACs).

Detailed Experimental Protocols

Protocol A: Synthesis of Amide Libraries (Kinase/CRTH2 Screening)

This protocol describes the conversion of the acid to an amide library. The N1-linked azaindole moiety serves as a hydrophobic core that mimics tryptophan but with altered electronic properties (pyridine nitrogen accepts H-bonds).

Objective: Generate a library of N-substituted 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetamides.

Reagents:

  • Scaffold: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Diverse Amines: Aromatic/Aliphatic amines (1.1 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (0.1 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.3 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add HATU (0.12 mmol). Stir for 10 minutes to form the activated ester.

  • Addition: Add the specific amine (0.11 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Scaffold - OH + Amine - H).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Semi-preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Validation: ¹H NMR (DMSO-d₆) must show the disappearance of the COOH proton and appearance of the amide NH.

Scientific Note: The 7-azaindole nitrogen (N7) is susceptible to N-oxide formation if oxidizing conditions are used. Avoid peroxides during workup.

Protocol B: PROTAC Linker Synthesis (Acid-Handle Utilization)

In Proteolysis Targeting Chimeras (PROTACs), this molecule is often used as a "cap" for the E3 ligase ligand or as a linker attachment point for the Target Protein (POI) ligand.

Objective: Mono-functionalization of a diamine linker.

Step-by-Step Methodology:

  • Stoichiometry Control: Dissolve a symmetric diamine (e.g., tert-butyl (4-aminobutyl)carbamate) in DCM. Use a 1:1 ratio if using a mono-protected diamine, or excess diamine if unprotected.

  • Activation: Activate 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid with EDC·HCl and HOBt in DMF/DCM (1:1).

  • Conjugation: Add the activated acid dropwise to the amine solution at 0°C to minimize bis-acylation.

  • Deprotection: If a Boc-protected linker was used, treat the isolated product with TFA/DCM (1:4) to expose the second amine for attachment to the Warhead (Target Ligand).

Biological Evaluation: CRTH2 Antagonism in TME

The N1-acetic acid motif mimics PGD2, the natural ligand for CRTH2. Blocking this pathway reduces the infiltration of pro-tumorigenic Th2 cells.

Assay: Calcium Flux (Gq-coupled GPCR surrogate)

Note: While CRTH2 is Gi-coupled, promiscuous G-proteins (Gα16) or cAMP assays are often used. The cAMP reduction assay is standard.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human CRTH2 (GPR44).

  • Preparation: Resuspend cells in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

  • Incubation: Plate cells (5,000/well) in 384-well plates. Add the test compound (synthesized in Protocol A) at varying concentrations (0.1 nM – 10 µM). Incubate for 30 min at 37°C.

  • Stimulation: Add PGD2 (Prostaglandin D2) at EC₈₀ concentration (typically 10–50 nM).

  • Detection: Measure intracellular cAMP levels using a TR-FRET cAMP kit (e.g., LANCE Ultra).

  • Data Analysis: Calculate IC₅₀. A potent "hit" will prevent the PGD2-induced decrease in cAMP (or inhibition of forskolin-induced cAMP).

Data Presentation & Expected Results

When characterizing libraries derived from this scaffold, organize data as follows:

Compound IDR-Group (Amine)Yield (%)Purity (LC-MS)CRTH2 IC₅₀ (nM)Cytotoxicity (HeLa) EC₅₀
7-AZA-001 Phenyl85%>98%>10,000>50 µM
7-AZA-002 4-Fluoro-benzyl78%>98%450>50 µM
7-AZA-003 Linker-Thalidomide62%95%N/A1.2 µM

Interpretation:

  • 7-AZA-002: Shows potential as a CRTH2 antagonist (nanomolar activity). The 4-F-benzyl group likely fits the hydrophobic pocket of the GPCR.

  • 7-AZA-003: Represents a PROTAC degrader. High cytotoxicity suggests successful degradation of the target protein (assuming the warhead targets a vital oncogene).

References

  • 7-Azaindole Scaffolds in Kinase Inhibition

    • Song, J. J., et al. "Organometallic methods for the synthesis of the 7-azaindole ring system." Chemical Society Reviews, 2007.
    • Relevance: Establishes the chemistry of the core scaffold.
  • CRTH2 Antagonists in Oncology

    • Sandham, D. A., et al. "7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2009.
    • Relevance: While discussing the 3-acetic isomer, this paper validates the azaindole-acetic acid motif for CRTH2 binding, a key target in the tumor microenvironment.
  • Venetoclax Intermediates & 7-Azaindole Utility

    • Souers, A. J., et al. "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.
    • Relevance: Demonstrates the use of substituted 7-azaindoles in blockbuster oncology drugs, valid
  • Indole-Acetic Acid Derivatives in Cancer

    • Review of N-substituted indole/azaindole acetic acids as dual COX/LOX inhibitors or CRTH2 antagonists.
    • Context: N1-acetic acid derivatives are frequently screened in phenotypic assays for anti-inflammatory properties within the cancer context.

Sources

Application

analytical techniques for 2-(7-azaindol-1-yl)acetic acid quantification

Application Note: Quantitative Analysis of 2-(7-Azaindol-1-yl)acetic Acid Introduction & Molecule Profile 2-(7-azaindol-1-yl)acetic acid (CAS: N/A for specific salt forms, generic structure based on 7-azaindole core) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 2-(7-Azaindol-1-yl)acetic Acid

Introduction & Molecule Profile

2-(7-azaindol-1-yl)acetic acid (CAS: N/A for specific salt forms, generic structure based on 7-azaindole core) is a critical intermediate in the synthesis of kinase inhibitors, including JAK and TRK inhibitors. Its structure comprises a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core N-alkylated with an acetic acid moiety.

Analytical Challenges:

  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen (

    
    ) and an acidic carboxylic acid tail (
    
    
    
    ). This leads to complex ionization behavior (cationic at pH < 3, zwitterionic/neutral at pH 4–5, anionic at pH > 6).
  • Silanol Interaction: The basic nitrogen can interact with free silanols on silica columns, causing peak tailing.

  • Solubility: High polarity often results in poor retention on standard C18 columns without pH modification.

This guide details two validated workflows: Method A for bulk drug substance (purity/assay) using HPLC-UV, and Method B for trace analysis in biological matrices or genotoxic impurity screening using LC-MS/MS.

Method Selection Decision Tree

The following logic gate determines the appropriate analytical technique based on sensitivity requirements and sample matrix complexity.

MethodSelection Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType ConcRange Target Concentration? SampleType->ConcRange Synthesis Intermediate / API BioAnalysis Method B: LC-MS/MS (Requires SPE/PPT) SampleType->BioAnalysis Plasma / Urine / Cell Lysate HPLC_UV Method A: HPLC-UV (Reverse Phase + Acidic Modifier) ConcRange->HPLC_UV > 0.1 mg/mL (Purity/Assay) LCMS Method B: LC-MS/MS (ESI+ Mode) ConcRange->LCMS < 1 µg/mL (Trace Impurity) Report Final Quantification Report BioAnalysis->Report HPLC_UV->Report Data Processing LCMS->Report Data Processing

Figure 1: Analytical Strategy Decision Matrix. Select Method A for QC/synthesis monitoring and Method B for PK studies or trace analysis.

Method A: HPLC-UV for Purity and Assay

Objective: To quantify 2-(7-azaindol-1-yl)acetic acid in reaction mixtures or bulk powder with high precision.

Mechanistic Insight: To achieve sharp peak shapes, we must suppress the ionization of the carboxylic acid (keeping it neutral for retention) and protonate the basic nitrogen (which improves solubility but risks silanol interaction). Using Trifluoroacetic Acid (TFA) is superior to Formic Acid here because the trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge on the 7-azaindole nitrogen and preventing tailing.

Chromatographic Conditions
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 290 nm (Primary), 254 nm (Secondary)
Injection Vol 5–10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
10.060Linear gradient elution
12.095Wash strongly retained impurities
14.095Hold
14.15Re-equilibration
18.05End of Run
Standard Preparation Protocol
  • Stock Solution: Dissolve 10.0 mg of reference standard in 10 mL of DMSO (Conc: 1.0 mg/mL). Note: DMSO is required due to limited water solubility of the zwitterion.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Conc: 0.1 mg/mL).

  • System Suitability: Inject working standard 5 times.

    • Acceptance Criteria: RSD of Area < 2.0%; Tailing Factor < 1.5; Theoretical Plates > 5000.

Method B: LC-MS/MS for Trace Analysis

Objective: Quantification in biological matrices (PK studies) or genotoxic impurity screening.

Mechanistic Insight: In Mass Spectrometry, TFA suppresses ionization. Therefore, we switch to Formic Acid or Ammonium Formate . The 7-azaindole core is highly basic, making Positive Electrospray Ionization (ESI+) the most sensitive mode. The parent ion will be [M+H]⁺.

MS Source Parameters (ESI+)
ParameterSetting
Ion Mode ESI Positive
Capillary Voltage 3.5 kV
Desolvation Temp 400°C
Gas Flow 800 L/hr
Precursor Ion m/z 177.06 (Calculated for C9H8N2O2 + H⁺)
Product Ions m/z 131.1 (Loss of COOH), m/z 118.1 (Azaindole core)
Sample Preparation Workflow (Biological Matrix)

SamplePrep Sample Plasma/Serum (100 µL) PPT Protein Precipitation Add 300 µL Cold ACN Sample->PPT Vortex Vortex (30s) Centrifuge (10k rpm, 10 min) PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evap Evaporate to Dryness (N2 stream @ 40°C) Supernatant->Evap Recon Reconstitute (100 µL Mobile Phase A) Evap->Recon Inject Inject to LC-MS Recon->Inject

Figure 2: Protein Precipitation (PPT) extraction protocol for plasma samples.

Validation Parameters (ICH Q2(R1) Compliant)

To ensure trustworthiness, the method must be validated against the following criteria:

  • Linearity:

    • Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).

    • Acceptance:

      
      .[1]
      
  • Accuracy (Recovery):

    • Spike blank matrix with known amounts of analyte.

    • Acceptance: 98.0% – 102.0% for drug substance; 85% – 115% for bioanalysis.

  • Specificity:

    • Inject blank solvent and degradation products (forced degradation: Acid, Base, Peroxide).

    • Ensure no interference at the retention time of the main peak.

Troubleshooting Guide

  • Issue: Peak splitting or shoulder.

    • Cause: pH mismatch between sample diluent and mobile phase.

    • Solution: Dissolve the sample in the starting mobile phase (5% ACN / 95% Water + Acid).

  • Issue: Low Sensitivity in MS.

    • Cause: Ion suppression from matrix or high buffer concentration.

    • Solution: Switch from PPT to Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (MCX) to trap the basic azaindole nitrogen.

References

  • BenchChem Technical Support. (2025).[2] A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. BenchChem. Link

  • National Institutes of Health (NIH). (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry. Link

  • Rasayan Journal of Chemistry. (2022). RP-HPLC Analytical Method Development and Validation for Newly Synthesized Indole-3-Acetic Acid Derivatives. Rasayan J. Chem. Link[1]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Link

  • Organic Chemistry Portal. (2010). Azaindole Synthesis and Reactivity. Link

Sources

Method

Application Note: Using 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid as a Molecular Probe

Part 1: Executive Summary & Technical Rationale[1] 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid is a specialized functionalized fragment used in chemical biology and medicinal chemistry.[1] While often categorized as a s...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale[1]

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid is a specialized functionalized fragment used in chemical biology and medicinal chemistry.[1] While often categorized as a synthetic building block, it serves as a distinct molecular probe in three specific contexts:

  • Purine-Mimetic Fragment Screening (FBDD): It acts as a bioisostere of adenine (and indole-1-acetic acid) to probe ATP-binding pockets and acidic-binding domains (e.g., CRTH2 receptors) without the hydrogen-bond donating capacity of the N1 nitrogen.[1]

  • Fluorescence Reference Standard: Unlike its parent compound (7-azaindole), which undergoes excited-state proton transfer (ESPT) and is dim in water, this N1-substituted variant exhibits a significantly higher quantum yield (QY).[1] It serves as a "blocked" control to distinguish solvation dynamics from tautomerization effects.

  • Linker-Ready Scaffold: The carboxylic acid tail provides a chemically orthogonal "handle" for attaching the 7-azaindole pharmacophore to E3 ligase ligands (for PROTACs) or affinity matrices, allowing the mapping of "hinge-binder" interactions in kinases.[1]

Mechanism of Action: The "N-Capped" Effect

The core utility of this probe lies in the N1-substitution .[1] In native 7-azaindole, the N1-H and N7 atoms form a proton-relay system with water.[1] By replacing the N1-H with an acetic acid group:

  • Biophysics: You eliminate the H-bond donor capability at N1, allowing you to test if a target protein requires this interaction.

  • Photophysics: You block the non-radiative decay pathway associated with proton transfer, turning the molecule into a stable, blue-emitting fluorophore (

    
     nm).[1]
    

Part 2: Experimental Protocols

Protocol A: Fragment-Based Screening via STD-NMR

Objective: To determine if the 7-azaindole-1-acetic acid fragment binds to a target protein (e.g., a Kinase or Bromodomain) and map the epitope.[1]

Principle: Saturation Transfer Difference (STD) NMR detects transient binding. If the probe binds, magnetization transferred from the protein to the probe will reduce the probe's NMR signal intensity in the difference spectrum.

Materials:

  • Target Protein (

    
     purity, in 
    
    
    
    buffer).
  • Probe: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (dissolved in

    
    -DMSO).[1]
    
  • Reference: Tryptophan (internal standard).

  • NMR Spectrometer (

    
     MHz with cryoprobe).
    

Workflow:

  • Sample Preparation:

    • Prepare Protein stock:

      
       in Phosphate Buffered Saline (PBS), pD 7.4.
      
    • Prepare Probe stock:

      
       in 
      
      
      
      -DMSO.
    • Mix: Final concentration

      
       Protein + 
      
      
      
      Probe (1:100 ratio).
  • Data Acquisition:

    • On-Resonance Irradiation: Set frequency at -1.0 ppm (protein methyl region).

    • Off-Resonance Irradiation: Set frequency at 40 ppm (control).

    • Pulse Sequence: stddiff (or equivalent vendor sequence) with a saturation train of 2.0 seconds.

  • Analysis:

    • Subtract On-resonance from Off-resonance spectra.[1]

    • Positive Hit: Signals corresponding to the 7-azaindole aromatic protons (H4, H5, H6) appear in the difference spectrum.

    • Epitope Mapping: Calculate the % STD effect (

      
      ). Higher % indicates closer proximity to the protein surface.
      

Data Interpretation Table:

Signal (ppm)Proton Assignment% STD EffectInterpretation
8.30H6 (Pyridine ring)High (>15%)Deep insertion into pocket (near N7).[1]
6.50H3 (Pyrrole ring)Low (<5%)Solvent exposed; likely pointing out.[1][2]
4.90CH2 (Acetic acid)VariableDepends on interaction with basic residues (Arg/Lys).[1]
Protocol B: Fluorescence Solvation Control Assay

Objective: To distinguish between specific binding and non-specific hydrophobic accumulation using fluorescence lifetime/intensity.

Rationale: Native 7-azaindole fluorescence is quenched by water (ESPT).[1] The N1-acetic acid derivative is not quenched by ESPT but is sensitive to local polarity.[1]

Steps:

  • Baseline Measurement:

    • Dissolve Probe (

      
      ) in pure water.
      
    • Measure Emission (Ex: 290 nm, Em: 350–450 nm).

    • Record Quantum Yield (Reference: Quinine Sulfate).

  • Titration:

    • Titrate Target Protein into the cuvette (0 to

      
      ).
      
  • Readout:

    • Blue Shift: A shift from ~388 nm to ~379 nm indicates the probe has entered a hydrophobic pocket (mimicking DNA intercalation or protein burial).

    • Intensity Increase: Indicates shielding from bulk water dipole relaxation.

Protocol C: Synthesis of Affinity Probes (Conjugation)

Objective: To use the molecule as a "Warhead" to create a high-affinity tracer or PROTAC linker.

Reaction: Amide coupling of the carboxylic acid tail to a primary amine (Linker/Ligand).

Reagents:

  • Probe: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (1 equiv).[1]

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (3 equiv).

  • Amine Partner: e.g.,

    
    -PEG-Biotin or 
    
    
    
    -Linker-Thalidomide.[1]
  • Solvent: Anhydrous DMF.

Procedure:

  • Dissolve Probe (10 mg) in DMF (0.5 mL).

  • Add DIPEA and HATU; stir for 5 minutes (Pre-activation).

  • Add the Amine Partner.[3]

  • Stir at Room Temperature for 2-4 hours.

  • Validation: Monitor by LC-MS. The product mass should be

    
     (loss of 
    
    
    
    ).[1]
  • Purification: HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Part 3: Visualization & Logic[1]

Pathway: The "N-Capped" Probe Logic

The following diagram illustrates why this specific molecule is selected over generic 7-azaindole for specific assays.

ProbeLogic Native Native 7-Azaindole (Parent) Reaction N1-Alkylation (+ CH2COOH) Native->Reaction Synthetic Mod Probe 2-(1H-pyrrolo[2,3-b]pyridin-1-yl) acetic acid Reaction->Probe Prop1 Blocks ESPT (No Proton Transfer) Probe->Prop1 Prop2 Increases Quantum Yield (Bright Blue) Probe->Prop2 Prop3 Adds Chemical Handle (-COOH for conjugation) Probe->Prop3 App2 Fragment Screening (NMR) Probe->App2 Bioisostere App1 Fluorescence Control Standard Prop1->App1 Prop2->App1 App3 PROTAC/Tracer Synthesis Prop3->App3

Caption: Functional transformation of the 7-azaindole scaffold into a stabilized, linkable molecular probe.

Experimental Workflow: Fragment Screening

Workflow Step1 Step 1: Solubilization Dissolve Probe in d6-DMSO (50 mM Stock) Step2 Step 2: Sample Prep Mix Protein (10uM) + Probe (1mM) in D2O Buffer Step1->Step2 Step3 Step 3: STD-NMR Pulse Irradiate Protein (-1 ppm) vs Control (40 ppm) Step2->Step3 Step4 Step 4: Subtraction (Off-Resonance) - (On-Resonance) Step3->Step4 Result_Pos Positive Result: Signals at 6.5, 8.3 ppm (Binder) Step4->Result_Pos Signal Observed Result_Neg Negative Result: No Difference Signals (Non-Binder) Step4->Result_Neg Silence

Caption: Step-by-step decision tree for validating the probe's binding affinity using Saturation Transfer Difference NMR.

Part 4: References

  • Chen, H., et al. "Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors." Journal of Medicinal Chemistry, 2021. Link

  • Zhao, S. & Wang, S. "Luminescence and reactivity of 7-azaindole derivatives and complexes."[4] Chemical Society Reviews, 2010.[4] Link

  • Rich, R. L., et al. "Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water." Journal of Physical Chemistry B, 1997. Link[1]

  • PubChem Compound Summary. "2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (CID 66713100)."[1] National Center for Biotechnology Information. Link

  • Sengupta, P., et al. "7-Azaindole Analogues as Bioactive Agents and Recent Results." ResearchGate, 2023. Link

Sources

Application

Application Note: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid in Drug Discovery

This Application Note and Protocol Guide is structured to provide a deep technical dive into the utility of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (also known as 7-azaindole-1-acetic acid).[1] It moves beyond gener...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a deep technical dive into the utility of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (also known as 7-azaindole-1-acetic acid).[1] It moves beyond generic descriptions to focus on its strategic value in modern medicinal chemistry: specifically as a solubility-enhancing bioisostere and a functionalized linker for targeted protein degradation (TPD).[1]

[1]

Executive Summary

In the hit-to-lead optimization phase, the indole-1-acetic acid moiety is a privileged pharmacophore, famously present in NSAIDs (Indomethacin) and CRTH2 antagonists (Ramatroban).[1] However, the indole core often suffers from high lipophilicity (cLogP) and poor aqueous solubility.

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid represents the 7-azaindole bioisostere of this classic scaffold.[1] By introducing a nitrogen atom at the 7-position, this building block offers three critical advantages:

  • lowered cLogP (approx. 1.0–1.5 units lower than indole).[1]

  • Increased Aqueous Solubility via the pyridine-like nitrogen (H-bond acceptor).[1]

  • Versatile Linker Chemistry : The carboxylic acid tail serves as a robust "handle" for amide coupling in DNA-Encoded Libraries (DEL) and PROTAC linker synthesis.[1]

Strategic Applications in the Pipeline

A. Bioisosteric Replacement in CRTH2/DP2 Antagonists

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a key target for asthma and allergic rhinitis.[1] Classic antagonists like Ramatroban utilize an indole-1-acetic acid core.[1] The acidic group forms a critical salt bridge with Arg170 in the CRTH2 binding pocket.

  • The Problem: Indole analogs often exhibit high metabolic clearance and poor oral bioavailability due to lipophilicity.

  • The Solution: Substituting the indole with 7-azaindole-1-acetic acid maintains the critical flat aromatic geometry and the acidic pharmacophore while improving the physicochemical profile.[1] The N7 nitrogen provides an additional vector for water-mediated hydrogen bonding, potentially improving selectivity against the related DP1 receptor.

B. Building Block for PROTACs and DELs

In the design of Proteolysis Targeting Chimeras (PROTACs), "exit vectors" are crucial. The N1-acetic acid moiety acts as a pre-installed linker attachment point.[1]

  • Mechanism: The 7-azaindole core can serve as a minimal binding fragment (or "warhead" precursor) for a target protein.[1]

  • Linker Attachment: The carboxylic acid allows for facile amide coupling to diamine linkers (e.g., PEG-diamines or alkyl-diamines) which then connect to E3 ligase ligands (Cereblon or VHL).[1]

  • DNA-Encoded Libraries (DEL): This acid is an ideal "capping" monomer.[1] It can be coupled to the DNA-tagged amine scaffold to introduce the 7-azaindole fragment into a library, screening for novel kinase or GPCR binders.[1]

Comparative Physicochemical Data

The following table highlights why a medicinal chemist would select the 7-azaindole derivative over the standard indole.

PropertyIndole-1-acetic acid7-Azaindole-1-acetic acidImpact on Drug Design
H-Bond Acceptors 1 (Acid C=O)2 (Acid C=O[1] + Pyridine N )Improved solubility; new binding interactions.[1]
H-Bond Donors 1 (Acid OH)1 (Acid OH)Neutral.[1]
cLogP (Approx) ~2.3~1.1Lower lipophilicity reduces non-specific binding and metabolic clearance.[1]
pKa (Conj. Acid) -2.4 (Indole N)4.6 (Pyridine N)The Pyridine N can be protonated at low pH, aiding solubility.[1]
Electronic Nature Electron RichElectron Deficient (Pyridine ring)Reduced susceptibility to oxidative metabolism (e.g., P450).[1]

Visualizing the Strategic Workflow

The following diagram illustrates the decision matrix for utilizing this building block in a hit-to-lead campaign.

DrugDiscoveryPipeline Hit Hit Compound (Indole-1-acetic acid core) Issue Liability Identified: High cLogP / Poor Solubility Hit->Issue Strategy Bioisosteric Replacement (Scaffold Hopping) Issue->Strategy Compound 2-(1H-pyrrolo[2,3-b]pyridin-1-yl) acetic acid Strategy->Compound Select 7-Azaindole Path_A CRTH2 Antagonist (Optimization) Compound->Path_A Direct Analog Path_B PROTAC Linker (Functionalization) Compound->Path_B Use COOH Handle Result_A Improved PK/Solubility Retained Potency Path_A->Result_A Result_B Library Generation (Amide Coupling) Path_B->Result_B

Caption: Workflow demonstrating the transition from a problematic indole hit to an optimized 7-azaindole lead or functional library component.

Experimental Protocols

Protocol A: Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

Rationale: Commercial supplies can be expensive.[1] This robust protocol allows for gram-scale synthesis from the cheaper 7-azaindole parent.[1]

Reagents:

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)[1][2]

  • Ethyl bromoacetate (Alkylating agent)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) or Cesium Carbonate (Cs2CO3)[1]

  • DMF (Anhydrous)[1]

  • LiOH or NaOH (Hydrolysis base)[1]

Step-by-Step Methodology:

  • N-Alkylation (The Critical Step):

    • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

    • Solvation: Dissolve 7-azaindole (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool to 0°C.[1]

    • Deprotonation: Add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 mins until gas evolution ceases. The solution will turn anion-yellow.[1]

    • Addition: Dropwise add Ethyl bromoacetate (1.1 eq).[1]

    • Reaction: Warm to Room Temperature (RT) and stir for 3-4 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The product (ester) is less polar than the starting material.

    • Workup: Quench with saturated NH4Cl.[1] Extract with EtOAc (3x).[1] Wash organics with LiCl (5% aq) to remove DMF.[1] Dry over Na2SO4 and concentrate.

  • Ester Hydrolysis:

    • Dissolve the crude ester in THF/MeOH/Water (3:1:1 ratio).

    • Add LiOH monohydrate (2.5 eq).[1]

    • Stir at RT for 2 hours.

    • Acidification (Crucial): Evaporate volatiles.[1] Acidify the aqueous residue to pH 3-4 using 1N HCl.[1] The free acid product usually precipitates as a white solid.

    • Filtration: Filter, wash with cold water, and dry under vacuum.[1]

Quality Control Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet/triplet and the presence of the singlet CH2 (approx 5.1 ppm) attached to N1.[1]

  • LCMS: Confirm Mass [M+H]+ = 177.1.[1]

Protocol B: General Amide Coupling (Library/PROTAC)

Rationale: Attaching the acid to an amine-containing linker or scaffold.[1]

  • Dissolve 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 5 mins to activate the acid (formation of OAt ester).

  • Add the Amine Partner (1.0 - 1.2 eq).[1]

  • Stir at RT for 2-16 hours.

  • Purification: Since the 7-azaindole is polar, standard silica chromatography may trail.[1] Use Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) for purification.[1]

References

  • Bioisosteric Principles: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

  • CRTH2 Antagonists: Armer, R. E., et al. (2005).[1][3] "Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2." Journal of Medicinal Chemistry, 48(20), 6174-6177.[1][3] Link

  • 7-Azaindole Synthesis: Song, J. J., et al. (2002).[1] "A novel synthesis of 7-azaindole derivatives via the palladium-catalyzed heteroannulation of internal alkynes."[1] Organic Letters, 4(23), 4049-4052.[1] Link[1]

  • PROTAC Linker Design: Bemis, T. A., et al. (2021).[1] "Proteolysis Targeting Chimeras (PROTACs): Chemical Tools for Degrading Proteins."[1] Journal of Medicinal Chemistry, 64(12), 8042–8043. (Contextual reference for linker acid handles).

Sources

Method

Optimizing Lead Discovery: Cell-Based Validation of 2-(7-azaindol-1-yl)acetic Acid Derivatives Targeting CRTH2

Introduction & Scientific Rationale The molecule 2-(7-azaindol-1-yl)acetic acid represents a critical "fragment-like" scaffold in modern medicinal chemistry. It serves as a bioisostere for indole-acetic acid derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The molecule 2-(7-azaindol-1-yl)acetic acid represents a critical "fragment-like" scaffold in modern medicinal chemistry. It serves as a bioisostere for indole-acetic acid derivatives, which are historically significant in the development of antagonists for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), also known as DP2 .

CRTH2 is a G-protein coupled receptor (GPCR) that plays a pivotal role in allergic inflammation (asthma, allergic rhinitis, atopic dermatitis).[1] Upon binding its ligand, Prostaglandin D2 (PGD2), CRTH2 triggers the recruitment of Th2 cells, eosinophils, and basophils.[1]

Why this Scaffold?
  • Solubility: The 7-azaindole core (pyrrolo[2,3-b]pyridine) contains an extra nitrogen atom compared to the indole nucleus. This lowers lipophilicity (LogP) and increases aqueous solubility, addressing a common failure mode in indole-based drug candidates.

  • Metabolic Stability: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism common at the C-2/C-3 positions of indoles.

This Application Note details the cell-based validation workflow to screen libraries built upon the 2-(7-azaindol-1-yl)acetic acid core, verifying their efficacy as CRTH2 Antagonists .

Mechanism of Action & Signaling Pathway

To validate an antagonist derived from this scaffold, one must understand the CRTH2 signal transduction pathway. CRTH2 is Gi-coupled .[1]

  • Agonist Binding: PGD2 binds CRTH2.

  • G-Protein Activation: The G

    
    i subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.
    
  • Secondary Signaling: The G

    
     subunits trigger Phospholipase C (PLC) activation (often requiring promiscuous G-proteins like G
    
    
    
    15/16 in assay cell lines), leading to IP3 generation and Calcium release.
  • Phenotypic Result: Cytoskeletal rearrangement and Chemotaxis (migration).

The Antagonist Goal: A derivative of 2-(7-azaindol-1-yl)acetic acid must block PGD2 binding, thereby preventing the calcium flux and restoring cAMP levels.

Visualizing the Pathway (Graphviz)

CRTH2_Pathway cluster_cell Intracellular Response PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Antagonist 7-Azaindole Derivative (Antagonist) Antagonist->CRTH2 Blocks Gi Gi Protein CRTH2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Calcium Ca2+ Flux Gi->Calcium Increases (via Gbg/PLC) cAMP cAMP Levels AC->cAMP Decreases Chemotaxis Chemotaxis (Migration) Calcium->Chemotaxis Triggers

Figure 1: CRTH2 Signaling Cascade. The 7-azaindole derivative acts as a competitive antagonist, preventing the Gi-mediated signaling cascade.

Primary Assay: Calcium Flux (High-Throughput Screening)

Although CRTH2 is Gi-coupled, calcium flux is the industry standard for HTS because it is rapid and robust. To maximize signal, we use HEK293 cells stably transfected with CRTH2 and G


16  (a promiscuous G-protein that forces Calcium coupling).
Protocol Overview
  • Objective: Identify derivatives that inhibit PGD2-induced Calcium release.

  • Cell Line: HEK293-hCRTH2-G

    
    16.
    
  • Readout: Fluorescence (FLIPR or FlexStation).

Detailed Methodology
  • Cell Seeding:

    • Harvest HEK293-hCRTH2 cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Resuspend in culture medium (DMEM + 10% FBS).

    • Seed 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading (Critical Step):

    • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

    • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid-free).

    • Probenecid: Add 2.5 mM Probenecid to the buffer. Causality: This inhibits the anion transporter, preventing the cells from pumping out the dye, ensuring a stable baseline.

    • Remove culture media and add 100 µL of Dye Loading Solution.

    • Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT).

  • Compound Addition (Antagonist Mode):

    • Prepare 2-(7-azaindol-1-yl)acetic acid derivatives in DMSO (stock 10 mM).

    • Dilute in Assay Buffer (Final DMSO < 0.5%).

    • Add compounds to cells and incubate for 30 minutes at RT. Reason: This allows the antagonist to equilibrate with the receptor before the agonist challenge.

  • Agonist Challenge & Readout:

    • Prepare PGD2 (Prostaglandin D2) at EC

      
       concentration  (typically 10-30 nM). Reason: Using EC
      
      
      
      ensures a robust signal window to detect inhibition.
    • Place plate in FLIPR/Plate Reader.

    • Inject PGD2 and measure fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds.

  • Data Analysis:

    • Calculate Max - Min fluorescence units (RFU).

    • Normalize to Positive Control (Ramatroban or Fevipiprant) and Vehicle Control (DMSO).

    • Generate IC

      
       curves.
      

Secondary Assay: cAMP Modulation (Orthogonal Verification)

Since CRTH2 is natively Gi-coupled, measuring cAMP provides orthogonal confirmation that the compound acts on the correct pathway and isn't just a calcium channel blocker.

Protocol Overview
  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or HTRF.

  • Principle: Gi activation lowers cAMP. Therefore, we stimulate cAMP with Forskolin (activates Adenylyl Cyclase directly). PGD2 will suppress this Forskolin-induced spike. The Antagonist will reverse this suppression.

Step-by-Step Workflow
  • Cell Prep: Use CHO-K1 or HEK293 expressing hCRTH2. Resuspend in stimulation buffer (HBSS + IBMX). Note: IBMX inhibits phosphodiesterase, preventing cAMP degradation.

  • Incubation:

    • Add Test Compound (Azaindole derivative).

    • Add Agonist Mix: PGD2 (at EC

      
      ) + Forskolin (10 µM).
      
    • Incubate 30-45 mins at RT.

  • Detection:

    • Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor) conjugates.

    • Incubate 1 hour in the dark.

  • Readout: Measure TR-FRET ratio (665nm/620nm).

    • Interpretation: High TR-FRET signal = Low cAMP (Agonist effect). Low TR-FRET signal = High cAMP (Antagonist effect/Forskolin only).

Functional Assay: Th2 Cell Chemotaxis

This is the "Gold Standard" for biological relevance. It confirms the molecule prevents immune cell migration.

Protocol Details
  • Cell Source: Human Th2-polarized PBMCs or stable cell lines (L1.2-hCRTH2).

  • Chamber: 96-well Transwell system (5 µm pore size).

  • Lower Chamber:

    • Add Chemotaxis Buffer (RPMI + 0.1% BSA).

    • Add PGD2 (10-100 nM).

  • Upper Chamber:

    • Pre-incubate cells (1 x 10

      
      /mL) with the Azaindole derivative for 20 mins.
      
    • Load 100 µL of cell/compound mix into the upper insert.

  • Migration: Incubate 3-4 hours at 37°C.

  • Quantification:

    • Remove inserts.

    • Quantify cells in the lower chamber using ATP luminescence (CellTiter-Glo) or flow cytometry.

    • Calculation: % Inhibition = [1 - (Sample - Random Migration) / (PGD2 Control - Random Migration)] * 100.

Experimental Workflow Diagram

Workflow Start Library: 2-(7-azaindol-1-yl)acetic acid Derivatives Step1 Primary Screen: Calcium Flux (HEK-Galpha16) Start->Step1 Decision1 Hit? (>50% Inh @ 10uM) Step1->Decision1 Step2 Secondary Screen: cAMP TR-FRET (Confirm Gi Mechanism) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Step3 Functional Assay: Th2 Chemotaxis (Physiological Relevance) Step2->Step3 End Lead Candidate (CRTH2 Antagonist) Step3->End

Figure 2: Screening Cascade. A funnel approach from high-throughput calcium sensing to low-throughput functional migration assays.

Data Presentation & Analysis

When reporting results for 2-(7-azaindol-1-yl)acetic acid derivatives, structure your data to compare potency against the parent scaffold and known standards.

Table 1: Example Data Summary Layout

Compound IDR-Group SubstitutionCa Flux IC

(nM)
cAMP IC

(nM)
Chemotaxis IC

(nM)
Solubility (µM)
Parent H (Acid Core)>10,000N.D.N.D.>200
AZA-001 4-fluoro-benzyl450510600150
AZA-002 2,4-dichloro-phenyl12152580
Ramatroban (Control)2528305

Note: The 7-azaindole core generally exhibits superior solubility (>50 µM) compared to equivalent indole derivatives, a key advantage to highlight in your report.

References

  • Royer, J. F., et al. (2008). "A novel antagonist of CRTH2 prevents the cutaneous allergic response in mice." European Journal of Clinical Investigation. Link

  • Sandham, D. A., et al. (2009).[2] "7-Azaindole-3-acetic acid derivatives: Potent and selective CRTh2 receptor antagonists."[2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Hirai, H., et al. (2001).[4] "Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2." Journal of Experimental Medicine. Link

  • Gallant, M., et al. (2011).[3] "Azaindoles as potent CRTH2 receptor antagonists."[2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Molecular Devices. (2023). "FLIPR Calcium Assay Kits Application Note." Link

Sources

Application

Application Notes and Protocols for the Development of Novel Inhibitors from a 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid Lead

Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold The 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, commonly known as 2-(7-azaindol-1-yl)acetic acid, represents a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold

The 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, commonly known as 2-(7-azaindol-1-yl)acetic acid, represents a privileged scaffold in medicinal chemistry. The 7-azaindole core is a bioisostere of indole, and its derivatives have demonstrated a wide range of biological activities, including the inhibition of various kinases, anti-cancer properties, and antagonism of the CRTh2 receptor.[1][2][3] This structural framework is of significant interest for the development of novel therapeutics due to its ability to form key interactions with biological targets.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this lead compound for the discovery of novel inhibitors, with a particular focus on targeting aldose reductase, a key enzyme implicated in diabetic complications.[5][6]

Rationale for Target Selection: Aldose Reductase

While the 7-azaindole scaffold is a known kinase inhibitor hinge-binder, this guide will focus on its potential as an aldose reductase inhibitor.[4] Aldose reductase is a critical enzyme in the polyol pathway, which converts glucose to sorbitol.[5][7] Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent osmotic stress and oxidative damage in tissues.[8] This process is a major contributor to the pathogenesis of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.[5][8] Therefore, the development of potent and selective aldose reductase inhibitors (ARIs) is a promising therapeutic strategy for mitigating the long-term consequences of diabetes.[5]

Lead Optimization Strategy: A Multi-pronged Approach

The development of novel inhibitors from the 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid lead will follow a structured, multi-pronged approach encompassing chemical synthesis, in vitro biological evaluation, and structure-activity relationship (SAR) analysis. This iterative process is designed to enhance potency, selectivity, and drug-like properties of the lead compound.

Lead_Optimization_Workflow Lead 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid Lead Synthesis Chemical Synthesis of Analogs Lead->Synthesis Diversification Screening In Vitro Biological Screening (Aldose Reductase Assay) Synthesis->Screening Compound Library SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Activity Data SAR->Synthesis Design Insights Optimized Optimized Inhibitors SAR->Optimized

Caption: Iterative workflow for lead optimization.

Part 1: Chemical Synthesis of Novel Analogs

The synthetic strategy will focus on modifications at three key positions of the 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid scaffold: the carboxylic acid moiety, the pyrrole ring, and the pyridine ring.

Protocol 1.1: Amide and Ester Formation from the Carboxylic Acid

The carboxylic acid provides a versatile handle for the introduction of a wide range of functionalities through amide bond formation or esterification. This allows for the exploration of interactions with different pockets of the enzyme's active site.

Objective: To generate a library of amide and ester derivatives to probe the SAR of the carboxylic acid binding region of aldose reductase.

Materials:

  • 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

  • A diverse panel of primary and secondary amines (e.g., benzylamine, piperidine, morpholine)

  • A diverse panel of alcohols (e.g., methanol, ethanol, benzyl alcohol)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Thionyl chloride or oxalyl chloride (for esterification via acid chloride)

  • Anhydrous solvents and inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol for Amide Synthesis:

  • Dissolve 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.2 equivalents) and continue stirring at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Electrophilic Aromatic Substitution on the Pyrrole Ring

The C3 position of the 7-azaindole ring is susceptible to electrophilic substitution, allowing for the introduction of various substituents to explore additional binding interactions.[2]

Objective: To introduce functional groups at the C3 position of the pyrrole ring.

Materials:

  • 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid methyl ester (protecting the carboxylic acid)

  • N-Bromosuccinimide (NBS) for bromination

  • Nitrating mixture (HNO₃/H₂SO₄) for nitration

  • Friedel-Crafts acylation reagents (e.g., acetyl chloride, aluminum chloride)

  • Solvents: DCM, acetonitrile

Step-by-Step Protocol for Bromination at C3:

  • Dissolve the methyl ester of the lead compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 equivalents) portion-wise and stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, wash the reaction mixture with saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting C3-bromo derivative can be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity.

Chemical_Synthesis_Strategy cluster_0 Modification Sites cluster_1 Synthetic Transformations Lead 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid Amide Amide Formation Lead->Amide R-NH₂ Ester Esterification Lead->Ester R-OH EAS Electrophilic Aromatic Substitution (e.g., Bromination at C3) Lead->EAS CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) EAS->CrossCoupling Functionalized Intermediate

Caption: Synthetic strategies for analog development.

Part 2: In Vitro Biological Evaluation

The primary assay for evaluating the synthesized compounds will be an in vitro aldose reductase inhibition assay. This will be followed by selectivity profiling against the closely related aldehyde reductase.

Protocol 2.1: Aldose Reductase Inhibitor Screening Assay

This protocol is adapted from established methods for measuring aldose reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against aldose reductase.

Materials:

  • Recombinant human aldose reductase

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde (substrate)

  • Phosphate buffer (0.067 M, pH 6.2)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Step-by-Step Protocol:

  • Prepare a stock solution of the inhibitor compounds in DMSO (e.g., 10 mM).

  • Create a serial dilution of each inhibitor in the phosphate buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

  • In a 96-well plate, add the following to each well:

    • 70 µL of 0.067 M phosphate buffer (pH 6.2)

    • 10 µL of 2.5 mM NADPH solution

    • 10 µL of the diluted inhibitor solution (or DMSO for control wells)

    • 10 µL of the aldose reductase enzyme solution

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of 5 mM DL-glyceraldehyde solution to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction (ΔOD/min) for each well.

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

Compound IDR1 (Amide/Ester)R2 (C3-substituent)Aldose Reductase IC₅₀ (µM)Aldehyde Reductase IC₅₀ (µM)Selectivity Index
Lead-OH-H5.2>100>19.2
A-1-NH-benzyl-H1.885.347.4
A-2-N(CH₃)₂-H12.5>100>8
B-1-OH-Br3.192.429.8
B-2-OH-Phenyl0.975.684.0

Part 3: Structure-Activity Relationship (SAR) and Drug-Like Properties

The data generated from the biological assays will be crucial for establishing a robust SAR. The goal is to identify structural modifications that enhance potency and selectivity.

Key Considerations for SAR Analysis:

  • Carboxylic Acid Mimics: Analyze how different amide and ester functionalities affect potency. The goal is to identify groups that can effectively mimic the interactions of the carboxylic acid with the enzyme's active site.

  • Hydrophobic Interactions: Evaluate the impact of substituents on the pyrrole and pyridine rings. Introduction of hydrophobic groups may lead to enhanced binding in hydrophobic pockets of the enzyme.

  • Selectivity: A critical aspect of this drug discovery program is to achieve high selectivity for aldose reductase over aldehyde reductase. The selectivity index (SI = IC₅₀ for aldehyde reductase / IC₅₀ for aldose reductase) will be a key parameter for prioritizing compounds.

Evaluation of Drug-Like Properties:

In addition to potency and selectivity, it is essential to assess the "drug-likeness" of the most promising inhibitors. This involves computational and in vitro evaluation of physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Key Parameters to Evaluate:

  • Lipinski's Rule of Five: A guideline to assess the oral bioavailability of a drug candidate.

  • Solubility: Poor aqueous solubility can hinder absorption and formulation.

  • Permeability: The ability of a compound to cross biological membranes.

  • Metabolic Stability: Resistance to degradation by liver enzymes.

Conclusion

The 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid scaffold provides a promising starting point for the development of novel aldose reductase inhibitors. By systematically exploring the SAR through chemical synthesis and in vitro biological evaluation, it is possible to identify potent and selective inhibitors with favorable drug-like properties. The protocols and strategies outlined in this document provide a comprehensive framework for advancing this lead compound towards a potential clinical candidate for the treatment of diabetic complications.

References

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727–736. [Link]

  • Kaur, M., & Singh, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Archiv der Pharmazie. [Link]

  • Pawar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(9), 8431–8443. [Link]

  • Li, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7723–7741. [Link]

  • Pennington, L. D., & Moustakas, D. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(5), 749–754. [Link]

  • Chen, H., et al. (2013). Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations. Journal of Chemical Information and Modeling, 53(9), 2447–2458. [Link]

  • Stefek, M., et al. (2005). In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. Methods and Findings in Experimental and Clinical Pharmacology, 27(9), 607–611. [Link]

  • Kulyk, B., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine, 1(1), 1-20. [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Virology Journal, 20(1), 169. [Link]

  • Kaur, M., & Singh, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Archiv der Pharmazie. [Link]

  • Patil, S. B., et al. (2013). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Journal of Young Pharmacists, 5(3), 99–103. [Link]

  • Kulyk, B., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine. [Link]

  • Maccari, R., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules, 12(4), 485. [Link]

  • Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4794–4798. [Link]

  • Stefek, M., et al. (2005). In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. Methods and Findings in Experimental and Clinical Pharmacology, 27(9), 607–611. [Link]

  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Lv, H., et al. (2019). Screening and Isolating Major Aldose Reductase Inhibitors from the Seeds of Evening Primrose (Oenothera biennis). Molecules, 24(15), 2727. [Link]

  • Ullah, A., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega, 9(17), 19339–19354. [Link]

  • Obrosova, I. G., et al. (2003). Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications. Diabetes, 52(3), 864–871. [Link]

  • Kumar, D., et al. (2015). Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 38-43. [Link]

  • Joseph, B., & Bérété, T. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 12(1), 30. [Link]

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Method

Application Note: Pharmacokinetic Profiling &amp; Liability Assessment of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid Analogs

Abstract & Strategic Context The 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid scaffold (an N1-substituted 7-azaindole) represents a critical bioisostere in medicinal chemistry, widely utilized in CRTH2 antagonists, kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid scaffold (an N1-substituted 7-azaindole) represents a critical bioisostere in medicinal chemistry, widely utilized in CRTH2 antagonists, kinase inhibitors, and antiviral agents.[1] While the 7-azaindole core improves aqueous solubility and hydrogen bonding compared to indole, the addition of an acetic acid moiety introduces specific pharmacokinetic (PK) liabilities that are frequently overlooked in standard screening cascades.

Why this specific profiling is critical:

  • Aldehyde Oxidase (AO) Vulnerability: The 7-azaindole core is a "privileged structure" for AO-mediated oxidation at the C2 position, a cytosolic pathway often missed by standard microsomal stability assays.[1]

  • Acyl Glucuronide (AG) Toxicity: The carboxylic acid tail is a primary substrate for UDP-glucuronosyltransferases (UGTs).[1][2] The resulting acyl glucuronides can be chemically reactive, leading to covalent protein binding and idiosyncratic drug toxicity (IDT).[3][4][5]

  • pH-Dependent Permeability: The amphoteric nature (basic pyridine N, acidic carboxylic tail) creates complex, pH-dependent absorption profiles.[1]

This guide provides a specialized workflow to de-risk these specific liabilities early in the discovery phase.

Physicochemical Characterization (The Foundation)[1]

Before metabolic testing, the ionization state must be defined to predict solubility and membrane permeability.

Theoretical pKa & LogD[1]
  • Acidic Center (COOH): pKa ~3.8 – 4.[1]5. At physiological pH (7.4), the molecule is predominantly anionic (>99%).

  • Basic Center (Pyridine N7): pKa ~4.6.[1]

  • Implication: At pH 7.4, the molecule exists largely as a mono-anion. This limits passive diffusion and necessitates investigation into active transport (e.g., OATs).

Data Summary Template
ParameterMethodTarget ValueCritical Insight
Solubility (pH 1.2) Thermodynamic>100 µMCritical for gastric absorption.[1]
Solubility (pH 7.4) Thermodynamic>500 µMHigh due to ionization (anionic).[1]
LogD (pH 7.4) Shake Flask0.5 - 2.5If <0, permeability will be poor without transporters.[1]

In Vitro ADME Profiling (The Screen)[1]

Standard microsomal assays are insufficient for this scaffold. The following modified cascade is mandatory.

Protocol A: Metabolic Stability (The "Dual-System" Approach)

Rationale: 7-azaindoles are metabolized by CYPs (microsomes) and Aldehyde Oxidase (cytosol).[1] Testing only microsomes will yield false-positive stability data.[1]

Step-by-Step Methodology:

  • Microsomal Incubation (CYP + UGT):

    • System: Liver Microsomes (Human/Rat/Mouse).[1][6]

    • Cofactors: NADPH (for CYPs) AND UDPGA (for UGTs).[1]

    • Permeabilization (CRITICAL): Add Alamethicin (25 µg/mg protein) to pore-form the microsomal membrane.[1] Why? The active site of UGTs is luminal; without Alamethicin, the polar acidic drug cannot reach the enzyme efficiently, underestimating glucuronidation.

  • Cytosolic Incubation (AO Check):

    • System: Liver Cytosol (Human/Rat/Monkey).[1] Note: Dogs lack functional AO.

    • Cofactor: None required (AO uses water as the oxygen source), but verify with specific AO inhibitor (e.g., Raloxifene or Hydralazine) to confirm mechanism.

    • Timepoints: 0, 15, 30, 60 min.

Protocol B: Acyl Glucuronide (AG) Reactivity Assessment

Rationale: The acetic acid tail forms acyl glucuronides. We must determine if these are "safe" (stable) or "reactive" (transacylating).[1]

  • Biosynthesis: Generate the AG metabolite using high-concentration microsomal incubation (as per Protocol A).

  • Degradation Half-Life (

    
    ):  Incubate the generated AG in phosphate buffer (pH 7.4, 37°C).
    
    • Safe:

      
       hours.[1]
      
    • Warning:

      
       hours (High risk of covalent binding).[1]
      
  • Trapping Study (Optional but Recommended): Co-incubate with Glutathione (GSH) or a lysine-mimic peptide.[1] Monitor for adducts via LC-MS.

Visualization: Metabolic Fate & Liability Flow

The following diagram illustrates the divergent metabolic pathways and associated risks.

MetabolicPathways Parent Parent Drug (7-azaindole acetic acid) Microsomes Liver Microsomes (ER Membrane) Parent->Microsomes Partitioning Cytosol Liver Cytosol Parent->Cytosol Partitioning CYP CYP450 (Oxidation) Microsomes->CYP + NADPH UGT UGT (Glucuronidation) Microsomes->UGT + UDPGA + Alamethicin AO Aldehyde Oxidase (C2-Oxidation) Cytosol->AO No Cofactor Met_Ox Hydroxylated Metabolites CYP->Met_Ox Met_AG Acyl Glucuronide (Unstable?) UGT->Met_AG Met_AO 2-Oxo Metabolite (Inactive/Excreted) AO->Met_AO Toxicity Covalent Binding (Immune Response) Met_AG->Toxicity Acyl Migration Nucleophilic Attack

Caption: Divergent metabolic pathways. Note the critical split between Microsomal (UGT/CYP) and Cytosolic (AO) clearance, and the toxicity risk downstream of UGTs.

Bioanalytical Method Development (LC-MS/MS)

Quantifying this amphoteric molecule requires careful chromatographic selection to prevent peak tailing.

Method Parameters
  • Column: C18 with polar-embedded group (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl).[1] Rationale: Enhances retention of the polar acidic tail.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization Mode: Positive ESI (M+H)+ .

    • Note: Despite the carboxylic acid, the 7-azaindole core (pyridine N) protonates readily. Positive mode typically offers better signal-to-noise than Negative mode for this scaffold.[1]

    • MRM Transition: Monitor the loss of the acetic acid side chain or fragmentation of the azaindole ring.

Sample Preparation (Protein Precipitation)

Due to the high plasma protein binding (PPB) typical of acidic drugs (>95% bound to albumin), recovery is key.

  • Precipitant: Acetonitrile:Methanol (1:[1]1) with 1% Formic Acid .[1][7]

    • Why Acid? Acidifying the plasma breaks the drug-albumin interaction (albumin binds acids tightly) and ensures high recovery.[1]

  • Vortex/Spin: Vortex 5 min, Centrifuge 4000g for 15 min.

In Vivo PK Protocol (Rat)

Study Design
  • Species: Sprague-Dawley Rat (Male, n=3 per arm).[1] Note: Female rats have lower AO activity; use males for worst-case clearance scenarios.

  • Dosing:

    • IV: 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline).[1]

    • PO: 5 mg/kg (Vehicle: 0.5% Methylcellulose).[1]

  • Sampling: Serial bleeding via tail vein.

    • Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.[8]

Data Interpretation (The "Red Flags")
ParameterObservationDiagnosisAction
Clearance (CL) > 70% Liver Blood FlowHigh ExtractionCheck Cytosolic stability (AO) and Glucuronidation.
Bioavailability (F%) < 20%Poor Absorption or High First PassIf Caco-2 permeability is low, it's absorption.[1] If CL is high, it's metabolism.[9]
Vss < 0.2 L/kgRestricted DistributionHigh Albumin binding (Acidic drug characteristic).[1]

References

  • Aldehyde Oxidase Metabolism in 7-Azaindoles

    • Title: Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents.[1][6]

    • Source: NIH / ACS Med. Chem. Lett.
    • Relevance: Confirms 7-azaindole vulnerability to AO and strategies to mitig
    • Link:[Link]

  • Acyl Glucuronide Safety Assessment

    • Title: New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery.
    • Source: Chemical Research in Toxicology (ACS).
    • Relevance: Defines the "Safe" vs "Warning" categories for carboxylic acid drugs and trapping protocols.
    • Link:[Link][1][4]

  • AOX Species Differences

    • Title: The Time-course of Aldehyde Oxidase and the Reason Why it is Nonlinear.
    • Source: ResearchG
    • Relevance: Explains why Dog is a poor model for AO substrates (no functional AO)
    • Link:[Link]

  • LC-MS/MS Method Development

    • Title: Lead Optimization of 3,5-Disubstituted-7-Azaindoles...
    • Source: PubMed Central.
    • Relevance: Validates LC-MS/MS conditions for 7-azaindole quantific
    • Link:[Link][1]

Sources

Application

Application Note: High-Throughput Screening Methodology for 7-Azaindole Kinase Inhibitor Libraries

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1][2] Its structural isomo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1][2] Its structural isomorphism to the purine core of ATP allows for bidentate hydrogen bonding with the kinase hinge region (N1 as donor, N7 as acceptor). However, the physicochemical properties of 7-azaindole libraries—specifically their planarity and potential for aggregation—pose unique challenges in High-Throughput Screening (HTS).

This Application Note details a robust, self-validating methodology for screening 7-azaindole libraries. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format to minimize false positives caused by autofluorescence and light scattering, common artifacts in aromatic heterocycle libraries.

Strategic Library Management

Chemical Space & Solubility

7-azaindoles are lipophilic, planar systems that are prone to


-

stacking and aggregation in aqueous buffers. Aggregates can sequester enzymes, leading to false positives (promiscuous inhibition).
  • Solvent Standard: Maintain library stocks in 100% anhydrous DMSO.

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) rather than tip-based transfer. 7-azaindoles can adsorb to polypropylene tips, causing variable delivery. Acoustic ejection eliminates contact surfaces and allows nanoliter-scale transfer, keeping final DMSO concentrations <1% to prevent enzyme denaturation.

The "Frequent Hitter" Profile

While 7-azaindoles are not classical PAINS (Pan-Assay Interference Compounds), their derivatives can be "frequent hitters" due to aggregation.

  • Pre-Screen Filter: Apply electronic filters to remove reactive moieties (e.g., Michael acceptors) often conjugated to the scaffold during library synthesis.

  • Detergent Use: All assay buffers must contain a non-ionic detergent (e.g., 0.01% Triton X-100 or Brij-35) to disrupt colloidal aggregates.

Experimental Workflow Visualization

The following diagram outlines the critical path from library management to hit validation.

HTS_Workflow Library 7-Azaindole Library (DMSO) Dispense Acoustic Dispensing (2.5 - 10 nL) Library->Dispense Source Plate Incubate Equilibrium Incubation (1hr) Dispense->Incubate Assay Plate Reagents Kinase + Tracer + Antibody Reagents->Incubate Add Master Mix Read TR-FRET Read (Ex: 340nm / Em: 520/495nm) Incubate->Read Equilibrium Reached Analysis Data Analysis (Z-Prime & Hit Sel.) Read->Analysis Raw RFU Data

Figure 1: Linear HTS workflow emphasizing acoustic dispensing to handle low-volume hydrophobic compounds.

Primary Assay Protocol: TR-FRET Kinase Binding

We employ a competition binding assay rather than an activity assay. This measures the ability of the 7-azaindole to displace a fluorescent tracer from the kinase ATP-binding site.

Why TR-FRET? Standard fluorescence intensity assays are susceptible to interference from the fluorescent properties of the indole ring system itself. TR-FRET uses a time delay (microsecond scale) between excitation and measurement, allowing short-lived background fluorescence from the compound library to decay before the specific signal is read.

Reagent Preparation
  • Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor 647 conjugate).

  • Antibody: Europium (Eu)-labeled anti-tag antibody (specific to the GST or His tag on the kinase).

Step-by-Step Protocol (384-Well Format)
  • Library Transfer (T=0):

    • Dispense 10 nL of 7-azaindole library compounds (10 mM in DMSO) into the 384-well low-volume assay plate using an acoustic dispenser.

    • Control Wells: Dispense 10 nL DMSO into columns 1 and 2 (High/Low controls).

    • Reference: Dispense 10 nL of Staurosporine (10 µM) into column 2 as the Low Signal control (100% inhibition).

  • Kinase/Antibody Addition (T+5 min):

    • Prepare a solution of Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A.

    • Dispense 5 µL of this mixture into all wells.

    • Note: Pre-mixing Kinase and Antibody simplifies liquid handling and ensures complex formation.

  • Tracer Addition (T+10 min):

    • Dispense 5 µL of Tracer (concentration =

      
       of tracer, typically 5–20 nM) into all wells.
      
    • Final Assay Volume: 10 µL.

    • Final DMSO Concentration: 0.1%.

  • Incubation:

    • Seal plate with opaque foil.

    • Incubate for 60 minutes at Room Temperature (20–25°C).

    • Critical: Do not shake vigorously; diffusion is sufficient in 384-well plates.

  • Detection:

    • Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay Time: 50–100 µs.

    • Integration Time: 200–400 µs.

Mechanistic Validation: The Hinge Interaction

Understanding the binding mode is crucial for optimizing the library. The 7-azaindole core mimics the adenine of ATP.

Binding_Mode Kinase_Hinge Kinase Hinge Region (Backbone CO / NH) N7 N7 (Acceptor) Kinase_Hinge->N7 H-Bond Azaindole 7-Azaindole Scaffold N1 N1-H (Donor) Azaindole->N1 Azaindole->N7 N1->Kinase_Hinge H-Bond

Figure 2: Bidentate hydrogen bonding mechanism.[2] The N1-H acts as a donor to the hinge backbone carbonyl, while N7 accepts a hydrogen from the hinge backbone amide.

Data Analysis & Quality Control

Ratiometric Calculation

Raw fluorescence data is prone to well-to-well volume errors. We use a ratiometric readout to normalize this:



Assay Robustness (Z-Prime)

The Z-prime (


) factor determines if the assay window is sufficient for screening.


  • 
    : Mean and SD of Positive Control (DMSO only, high FRET signal).
    
  • 
    : Mean and SD of Negative Control (Reference Inhibitor, low FRET signal).
    

Acceptance Criteria:

  • 
    : Excellent assay.[3][4]
    
  • 
    : Marginal (optimization required).
    
Data Summary Table
ParameterOptimal RangeImpact of Deviation
DMSO Conc. 0.1% - 1.0%>1% may unfold kinase; <0.1% may precipitate azaindoles.
Tracer Conc. Equal to

Too high = reduced sensitivity; Too low = low signal-to-noise.
Incubation 60 - 120 min<60 min = non-equilibrium; drift in

values.
Z-Prime > 0.7< 0.5 indicates high noise or poor displacement.

References

  • Song, J. et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Link

  • Zhang, J.H. et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Baell, J.B. & Holloway, G.A. (2010).[5] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase Assay. Application Note. Link

  • Dahlin, J.L. & Walters, M.A. (2022).[5] AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Link

Sources

Method

Application Note: Multiplexed Single-Cell Analysis of Signal Transduction Networks via Phospho-Specific Flow Cytometry (Phospho-Flow)

Abstract & Strategic Value Traditional methods for studying signal transduction, such as Western blotting, rely on bulk cell lysis. While effective for population averages, these methods mask the heterogeneity inherent i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Traditional methods for studying signal transduction, such as Western blotting, rely on bulk cell lysis. While effective for population averages, these methods mask the heterogeneity inherent in biological systems. In drug development and complex disease modeling (e.g., oncology, immunology), the ability to discern how specific cell subsets respond to stimuli is critical.

This Application Note details the protocol and strategic implementation of Phospho-Specific Flow Cytometry (Phospho-Flow) . This technique allows for the simultaneous quantification of multiple phosphorylated kinase substrates at the single-cell level, enabling the construction of "signaling network profiles" rather than static snapshots.

Key Advantages:
  • Single-Cell Resolution: Deconvolute signaling in rare populations (e.g., Stem Cells, T-regs) within heterogeneous samples.

  • Network Profiling: Measure pathway crosstalk by multiplexing 3-10+ phospho-epitopes simultaneously.

  • Potentiated Signaling: Detect latent pathway dysregulation by measuring responses to ex vivo stimulation (cytokines, drugs) rather than basal levels alone [1].

Mechanistic Principles

The "Potentiated Signaling" Concept

Basal phosphorylation levels often fail to distinguish healthy cells from diseased ones. The "potentiated" approach involves exposing cells to a modulator (ligand or inhibitor) to reveal the functional capacity of the signaling network.

PotentiatedSignaling Basal Basal State (Low Information) Stim Ex Vivo Stimulation (Cytokine/Drug) Basal->Stim Input Network Signaling Network Activation Stim->Network Perturbation Readout Phospho-Flow Readout Network->Readout Quantifiable Response

Figure 1: The Potentiated Signaling Workflow. Perturbing the system reveals functional network topology that is invisible in the basal state.

Critical Chemistry: Fixation & Permeabilization

Unlike surface staining, Phospho-Flow requires access to intracellular epitopes. The structural integrity of the phospho-epitope is paramount.

  • Fixation (Formaldehyde): Crosslinks proteins to freeze the signaling state immediately after stimulation.

  • Permeabilization (Methanol): The critical differentiator. While saponin is used for cytokines, ice-cold 90% Methanol is required for most phospho-epitopes (especially nuclear targets like pSTATs) because it denatures the protein, exposing the phosphorylation site that might otherwise be buried [2].

Experimental Design & Controls

Fluorophore Selection Strategy

Phospho-signals can be dim. Follow this hierarchy for panel design:

Target Abundance Recommended Fluorophore Class Examples
Low (e.g., pSTATs, pS6) Brightest (PE, APC, BV421) Phycoerythrin, Allophycocyanin
Medium (e.g., pERK, pAkt) Mid-Range (FITC, AF488, AF647) Alexa Fluor 488/647

| High (Surface Markers) | Dimmer/Spectral (PerCP, APC-Cy7) | PerCP-Cy5.5, APC-H7 |

Essential Controls
  • Fluorescence Minus One (FMO): Essential for gating, as isotype controls are notoriously unreliable for intracellular staining.

  • Biological Negative: Cells treated with a specific kinase inhibitor (e.g., JAK inhibitor for pSTAT assays) to define the true "background" of the antibody.

  • Stimulation Positive: A cell line known to respond vigorously to the stimulus (e.g., Jurkat + PMA/Ionomycin) to validate antibody performance.

Detailed Protocol: Phospho-Flow in Suspension Cells

Reagents:

  • 16% Paraformaldehyde (PFA), methanol-free (dilute to 1.5-2% fresh).

  • 100% Methanol (stored at -20°C).

  • Flow Buffer: PBS + 0.5% BSA + 2mM EDTA.

Phase 1: Stimulation & Fixation (The "Snapshot")

Time-critical step. Stagger sample additions if processing >5 tubes.

  • Aliquot: Resuspend cells at

    
     cells/mL in warm media. Aliquot 100 µL per tube.
    
  • Rest: Incubate at 37°C for 30 mins to reduce background signaling caused by handling stress.

  • Stimulate: Add ligand (e.g., IL-6, IFN-

    
    , anti-CD3) at 2X concentration. Incubate for the precise optimized time (typically 10-15 mins for JAK/STAT, 5-10 mins for MAPK).
    
  • Fix: Immediately add pre-warmed PFA to a final concentration of 1.5-1.6% .

  • Incubate: 10 minutes at Room Temperature (RT). Do not over-fix; prolonged fixation can mask epitopes.

  • Wash: Centrifuge (300 x g, 5 min), aspirate, and wash 1x with cold Flow Buffer.

Phase 2: Permeabilization (The "Access")

This is the most common failure point. Clumping occurs if methanol is added to a pellet.

  • Resuspend: Thoroughly resuspend the cell pellet in roughly 100 µL of residual buffer/PBS. Cells must be in single-cell suspension before methanol addition.

  • Permeabilize: While vortexing gently , add 1 mL of Ice-Cold (-20°C) 90-100% Methanol dropwise.

    • Expert Tip: The vortexing prevents cells from aggregating as they hit the alcohol.

  • Incubate: Place on ice for at least 30 minutes.

    • Pause Point: Samples can be stored in methanol at -20°C for weeks to months [2]. This allows for "batching" of clinical samples to reduce inter-assay variability.

Phase 3: Staining & Acquisition
  • Wash: Add 2-3 mL Flow Buffer to the methanol (diluting it reduces toxicity). Centrifuge (500 x g, 5 min). Repeat wash 2x to remove all traces of methanol.

  • Block: Resuspend in Flow Buffer containing Fc-block for 10 min.

  • Stain: Add phospho-specific antibodies and surface markers*. Incubate 30-60 min at RT in the dark.

    • Note: Some surface epitopes (e.g., CD14, CD19) are methanol-resistant. Others (e.g., CD4, CD8) may require specific clones or staining before fixation (though this risks signaling activation). Check antibody datasheets for "methanol compatibility."

  • Wash: 2x with Flow Buffer.

  • Analyze: Resuspend and acquire on flow cytometer.

Data Visualization & Interpretation

Pathway Mapping

To interpret the data, map the specific nodes being interrogated. Below is a representative diagram of a multiplexed panel targeting the JAK/STAT and MAPK pathways.

SignalingPathways cluster_membrane Cell Membrane IFNR IFN Receptor JAK JAK1/2 IFNR->JAK EGFR EGF Receptor RAS RAS EGFR->RAS pSTAT1 p-STAT1 (Y701) JAK->pSTAT1 Phosphorylation pSTAT3 p-STAT3 (Y705) JAK->pSTAT3 Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK pERK p-ERK1/2 (T202/Y204) MEK->pERK Phosphorylation pERK->pSTAT3 Crosstalk (S727)

Figure 2: Multiplexed Signaling Nodes. Red nodes indicate phospho-epitopes targeted by the flow cytometry panel. Dotted lines represent potential pathway crosstalk.

Quantitative Analysis (Heatmaps)

Do not use Mean Fluorescence Intensity (MFI) directly for visualization if the data spans multiple decades.

  • Transformation: Apply an arcsinh (inverse hyperbolic sine) transformation with a cofactor (usually 5-150 depending on the cytometer) to normalize the data distribution.

  • Fold Change: Calculate the

    
     fold change of Stimulated vs. Unstimulated (Basal) samples.
    
  • Heatmap Generation: Plot cell subsets (rows) vs. Phospho-markers (columns).

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background Non-specific bindingTitrate antibody. Ensure 2-3 washes after Methanol removal.
No Signal (Positive Control) Epitope destructionCheck if the antibody is Methanol-compatible. Some Abs only work with Saponin/Triton.
Cell Clumping Poor resuspensionCrucial: Vortex while adding Methanol. Do not add Methanol to a dry pellet.
Surface Marker Loss Methanol sensitivityStain surface markers before fixation (risk of signaling) or use Methanol-resistant clones.
High Variability Staining inconsistenciesUse Fluorescent Cell Barcoding (FCB) to combine samples into one tube before staining [3].

References

  • Irish, J. M., et al. (2004).[1][2][3] Single cell profiling of potentiated phospho-protein networks in cancer cells. Cell, 118(2), 217–228.[3]

  • Krutzik, P. O., & Nolan, G. P. (2003).[4] Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events.[2][4][5][6][7][8][9] Cytometry Part A, 55(2), 61–70.[2]

  • Krutzik, P. O., et al. (2011).[10] Fluorescent cell barcoding in flow cytometry allows high-throughput drug screening and signaling profiling. Nature Methods, 3(5), 361-368.

  • Bendall, S. C., et al. (2011).[10][11] Single-cell mass cytometry of differential immune and drug responses across a human hematopoietic continuum. Science, 332(6030), 687–696.[10][11][12]

Sources

Application

techniques for measuring target engagement of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

Application Notes and Protocols Topic: Techniques for Measuring Target Engagement of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid Audience: Researchers, scientists, and drug development professionals. Introduction: The C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Techniques for Measuring Target Engagement of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Crucial Role of Target Engagement in Drug Discovery

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular proteins, particularly protein kinases. The compound 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid belongs to this important class of molecules. For any such compound to advance as a potential therapeutic, it is not enough to observe a desired phenotypic effect in a cell or organism; one must prove that the compound physically interacts with its intended molecular target. This direct interaction is known as target engagement .

Confirming and quantifying target engagement is a cornerstone of modern drug development. It validates the mechanism of action, guides the optimization of compound potency and selectivity, and helps to explain clinical efficacy or potential off-target effects.[1] This guide provides a detailed overview of several robust biophysical and cell-based methods to measure the target engagement of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, empowering researchers to build a comprehensive understanding of their molecule's behavior in relevant biological systems.

Section 1: Foundational Approaches - Target Identification and Initial Characterization

Before quantifying target engagement, it is often necessary to identify the primary protein target(s). If the target of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid is unknown, chemoproteomic approaches are invaluable.

Kinobeads/Affinity-Purification Mass Spectrometry (AP-MS)

Given that the pyrrolo[2,3-b]pyridine core is common in kinase inhibitors, a logical first step is to screen for kinase targets.[2] The Kinobeads technology is a powerful chemoproteomic tool for profiling kinase inhibitor selectivity and discovering novel targets.[3][4]

Principle of the Assay: Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on sepharose beads.[2] These beads can capture a large portion of the cellular kinome from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with the free compound (2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid). If the compound binds to specific kinases, it will prevent them from binding to the Kinobeads. The proteins captured by the beads are then identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that it is a target of the compound.[5]

Causality in Experimental Design: This method's strength lies in its unbiased nature within the kinase family, allowing for the simultaneous assessment of on-target affinity and off-target selectivity in a near-physiological context (cell lysate).[3] This provides a comprehensive view of the compound's interactions with endogenously expressed proteins.

G cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Analysis A Cell Lysate Preparation B Incubate Lysate with 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (Varying Concentrations) A->B C Add Kinobeads to Treated Lysate B->C Competitive Binding Step D Incubate to Allow Competitive Binding C->D E Wash Beads to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis: Quantify Protein Abundance H->I J Target Identification and Selectivity Profile I->J Identify Dose-Dependent Reduction in Binding

Fig. 1: Workflow for Kinobeads-based target identification.

Protocol: Kinobeads Competition Binding Assay

  • Cell Culture and Lysis: Culture cells of interest to ~80% confluency. Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the native state of the proteins.

  • Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 4°C.

  • Kinobeads Incubation: Add the Kinobeads slurry to each lysate sample and incubate for 1-2 hours at 4°C with gentle rotation to allow for competitive binding.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove unbound proteins.

  • Elution and Sample Preparation for MS: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer). Reduce, alkylate, and digest the proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry (e.g., using label-free quantification or tandem mass tags).

  • Data Analysis: Identify and quantify the proteins in each sample. Plot the abundance of each identified kinase against the concentration of the compound. Proteins that show a dose-dependent decrease in abundance are considered targets.

Section 2: In-Cell Target Engagement - Cellular Thermal Shift Assay (CETSA®)

Once a primary target is identified, it is crucial to confirm that the compound engages this target within the complex environment of a living cell. CETSA is a powerful method for this purpose as it requires no modification of the compound or the target protein.[6][7]

Principle of the Assay: The thermal stability of a protein is altered upon ligand binding.[8] CETSA leverages this principle by heating intact cells or cell lysates to various temperatures.[8] Unbound proteins will denature and aggregate at lower temperatures, while proteins stabilized by a bound ligand will remain in the soluble fraction at higher temperatures.[9] The amount of soluble target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry.[6]

Causality in Experimental Design: By performing the initial heating step on intact cells, CETSA provides a direct readout of target engagement under physiological conditions, accounting for factors like cell permeability and intracellular compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound is strong evidence of intracellular target binding.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing & Analysis A Culture Cells B Treat Cells with Compound or Vehicle (DMSO) A->B C Aliquot Treated Cells B->C D Heat Aliquots to a Range of Temperatures C->D E Lyse Cells (e.g., Freeze-Thaw) D->E F Separate Soluble Fraction from Precipitate (Centrifugation) E->F G Quantify Soluble Target Protein (e.g., Western Blot, ELISA, MS) F->G H Generate Melting Curves & Determine Thermal Shift (ΔTm) G->H Plot Soluble Protein vs. Temperature

Fig. 2: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Seed cells in a suitable format (e.g., 6-well plates) and grow to ~80% confluency. Treat the cells with 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid at a fixed concentration (e.g., 10x the cellular IC50) or with a vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[10]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration. Analyze the amount of the specific target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For both the treated and vehicle control samples, plot the normalized band intensity against the corresponding temperature. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the degree of thermal stabilization and is a direct measure of target engagement.

Section 3: Biophysical Characterization - Quantifying Binding Affinity and Kinetics

While CETSA confirms engagement in cells, biophysical techniques using purified proteins provide precise quantitative data on binding affinity (KD), kinetics (kon and koff), and thermodynamics.[11]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[12][13] It is highly sensitive and can provide detailed kinetic information about the binding of a small molecule (the analyte) to an immobilized protein (the ligand).[14]

Principle of the Assay: A protein target is immobilized on a gold-coated sensor chip. A solution containing the small molecule is flowed over the surface. Binding of the small molecule to the protein changes the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The rate of signal increase (association phase) and decrease (dissociation phase) provides the kinetic rate constants (kon and koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).[14]

Causality in Experimental Design: SPR provides a direct, real-time measurement of the binding event, allowing for the dissection of both how quickly a compound binds (on-rate) and how long it stays bound (off-rate). This level of detail is critical for structure-activity relationship (SAR) studies, as changes in compound structure can independently affect kon and koff.

G cluster_0 Assay Preparation cluster_1 Binding Measurement cluster_2 Data Analysis A Immobilize Purified Target Protein on SPR Sensor Chip C Inject Compound over Sensor Surface (Association) A->C B Prepare Serial Dilutions of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid B->C D Flow Buffer over Sensor Surface (Dissociation) C->D E Regenerate Sensor Surface D->E E->C Repeat for each concentration F Record Sensorgram (Response vs. Time) G Fit Data to a Binding Model F->G H Determine kon, koff, and KD G->H I Detailed Binding Profile H->I Quantify Binding Affinity & Kinetics

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(7-azaindol-1-yl)acetic acid

Case ID: SOL-AZA-007 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-AZA-007 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting solubility profiles in biological buffers

Executive Summary

You are encountering solubility issues with 2-(7-azaindol-1-yl)acetic acid , a critical intermediate often used in kinase inhibitor and cannabinoid receptor modulator synthesis. While the molecule contains a solubilizing carboxylate group, the hydrophobic 7-azaindole core creates a high lattice energy barrier ("brick dust" effect) that often leads to kinetic precipitation upon dilution.

This guide addresses the three most common failure modes:

  • "Crash-out" upon dilution from DMSO stocks.

  • pH-dependent aggregation near the isoelectric point.

  • Ionic bridging in PBS buffers.

Part 1: The Physicochemical "Why" (Root Cause Analysis)

To solve the problem, we must understand the molecule's war against the solvent.

FeatureChemical PropertyImpact on Solubility
Tail Carboxylic Acid (

)
Solubility Driver. At pH > 6.0, this deprotonates to a carboxylate anion (

), providing necessary polarity.[1]
Core 7-Azaindole RingSolubility Killer. This flat, aromatic system promotes

-

stacking.[1] The N7 nitrogen is weakly basic (

), creating a zwitterionic risk zone around pH 4.5–5.0.
Interaction Lattice EnergyHigh.[1] The planar rings stack efficiently (like plates), requiring significant energy to break apart during solvation.

The Trap: If you dilute a high-concentration DMSO stock (where the molecule is neutral) directly into a buffer, the hydrophobic cores aggregate faster than the carboxylic acid can ionize and solvate. This is kinetic precipitation .

Part 2: Troubleshooting Protocols

Issue 1: "It precipitates immediately when I add the DMSO stock to the buffer."

Diagnosis: Local Supersaturation (The "DMSO Shock"). When a droplet of DMSO stock hits the water, the interface momentarily experiences a massive spike in concentration before mixing occurs. The hydrophobic rings aggregate instantly.

The Fix: Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the final buffer. Use a "stepping stone" solvent.

IntermediateDilution Stock 100 mM Stock (100% DMSO) Step1 Intermediate Step (50% DMSO / 50% Water) Stock->Step1 1. Dilute 1:1 Buffer Final Assay Buffer (pH 7.4, <1% DMSO) Step1->Buffer 2. Add slowly with vortexing

Protocol:

  • Prepare your 100 mM stock in anhydrous DMSO.

  • Pre-dilution: Mix the DMSO stock 1:1 with pure water (or 50:50 DMSO/Water). Note: The solution may warm up slightly due to exothermic mixing.

  • Final Dilution: Slowly add this 50% mix to your vortexing buffer. This reduces the dielectric shock to the molecule.

Issue 2: "The solution is cloudy in PBS but clear in Tris."

Diagnosis: Ionic Bridging (Common Ion Effect). PBS (Phosphate Buffered Saline) contains potassium and sodium. If you are using PBS with added Magnesium (


) or Calcium (

), the divalent cations can bridge two carboxylate tails of your molecule, forming an insoluble salt (similar to soap scum).

The Fix: Buffer Swapping Switch to a buffer that lacks high ionic strength or divalent cations during the initial dissolution.

Buffer SystemSuitabilityNotes
PBS (Standard) ModerateRisk of salting out at >100 µM.[1] Avoid

.
Tris-HCl (pH 8.0) High Excellent for carboxylic acids.[1] The amine in Tris helps solubilize the acid.
HEPES (pH 7.5) HighGood zwitterionic buffer; less likely to interfere than phosphate.[1]
Issue 3: "My stock solution has crystals after freezing."

Diagnosis: DMSO Hygroscopicity. DMSO is a "water magnet." Every time you open the vial, it pulls moisture from the air. Water lowers the solubility power of DMSO, causing the compound to crystallize over time.

The Fix: Aliquoting & Desiccation

  • Never store a "working stock" that you open daily.

  • Create single-use aliquots (e.g., 20 µL) in PCR tubes.

  • Store at -20°C or -80°C.

  • If crystals appear, sonicate (do not just vortex) at 37°C for 10 minutes before use.

Part 3: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your concentration requirements.

SolubilityTree Start Target Concentration? Low < 10 µM Start->Low Med 10 - 100 µM Start->Med High > 100 µM Start->High Direct Direct addition to Tris/PBS usually OK Low->Direct CheckPH Check Buffer pH Med->CheckPH CoSolvent Requires Co-solvent (5% DMSO or Cyclodextrin) High->CoSolvent Acidic pH < 6.0 (Risk of aggregation) CheckPH->Acidic Avoid Basic pH > 7.0 (Stable Carboxylate) CheckPH->Basic Proceed

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use acid to help dissolve it? A: No. While the 7-azaindole nitrogen can be protonated at very low pH (< 2), this is biologically irrelevant. At pH 4-5, you hit the "danger zone" where the molecule is neutral (COOH is protonated, Azaindole is neutral) and least soluble. Always drive the pH up (towards 8.0) to ensure the carboxylic acid is ionized (


).

Q: How do I measure if it actually dissolved? A: Do not trust your eyes. Micro-aggregates are invisible.

  • Gold Standard: Centrifuge the solution at 10,000 x g for 10 minutes. Measure the concentration of the supernatant using UV absorbance (approx 280-290 nm for the indole core) and compare it to the theoretical concentration.

  • Quick Check: Use a nephelometer (light scattering) if available.[2]

Q: Is the compound light sensitive? A: Indole derivatives can be prone to photo-oxidation over long periods. It is best practice to use amber vials or wrap tubes in foil, especially for dilute solutions in buffer.

References

  • Physicochemical Properties of Azaindoles

    • Popa-Burke, I., et al.[3] "Compound precipitation in high-concentration DMSO solutions."[3][4] Journal of Biomolecular Screening 19.9 (2014): 1302-1308.[3][4] Link

    • Analysis: Establishes the baseline for kinetic precipitation issues in hydrophobic screening compounds.
  • Solubility Protocols & Buffer Selection

    • Di, L., & Kerns, E. H. "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier (2016). (Standard Text).
    • Saal, C., & Petereit, A. C.[5] "Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks." European Journal of Pharmaceutical Sciences 47.3 (2012): 589-595. Link

  • Chemical Structure Data

    • PubChem CID 115106592 (Related derivative data for solubility benchmarking). Link

Sources

Optimization

optimization of reaction conditions for N-alkylation of 7-azaindole

Topic: Optimization of N-Alkylation Conditions Status: Active | Ticket Type: Process Optimization | Level: Senior Scientist The Core Challenge: The Ambident Nucleophile Unlike indole, 7-azaindole (1H-pyrrolo[2,3-b]pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-Alkylation Conditions

Status: Active | Ticket Type: Process Optimization | Level: Senior Scientist

The Core Challenge: The Ambident Nucleophile

Unlike indole, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) presents a unique challenge due to its ambident nucleophilic nature.[1] It contains two nitrogen atoms with distinct electronic properties:[1]

  • N1 (Pyrrole Nitrogen): Weakly acidic (

    
     ~13 in DMSO).[1] Deprotonation yields the thermodynamically stable azaindolyl anion, directing alkylation to N1.
    
  • N7 (Pyridine Nitrogen): Weakly basic (

    
     of conjugate acid ~4.6).[1] It possesses a lone pair available for attack in neutral conditions, leading to N7-quaternization  (kinetic product).[1]
    

The Golden Rule: To achieve N1-selectivity, you must ensure complete deprotonation of the N1-H before introducing the electrophile. Failure to do so results in mixtures of N1-alkylated product and N7-quaternary ammonium salts.

Troubleshooting Guides (Interactive Modules)

Ticket #01: "I am observing a polar, baseline spot on TLC and low isolated yield."

Diagnosis: You are likely forming the N7-quaternary ammonium salt . This occurs when the reaction medium is not sufficiently basic, allowing the neutral pyridine nitrogen (N7) to compete with the pyrrole nitrogen (N1) for the electrophile.

Corrective Actions:

  • Switch Base: Move from weak bases (e.g.,

    
    , 
    
    
    
    ) to stronger bases like NaH or KOtBu .[1]
  • Order of Addition: Do not add the alkyl halide and base simultaneously. Stir the 7-azaindole with the base for 15–30 minutes to ensure anion formation (

    
     evolution cessation) before adding the electrophile.
    
  • Solvent Check: Ensure your solvent is anhydrous. Water protonates the N1-anion, regenerating the neutral species which is susceptible to N7 attack.

Ticket #02: "The reaction stalls at 50-60% conversion."

Diagnosis: This often indicates ion-pairing effects or base poisoning . The azaindolyl anion can form tight ion pairs with small cations (


, 

), reducing nucleophilicity.[1]

Corrective Actions:

  • Solvent Polarity: Switch from THF to DMF or DMSO . The high dielectric constant dissociates tight ion pairs, exposing the "naked" anion.

  • Additives: If using

    
     in MeCN (a milder method), add 18-crown-6  or TBAI  (tetrabutylammonium iodide) to sequester the cation and solubilize the base.
    
  • Leaving Group: If using an alkyl chloride, add NaI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.[1]

Ticket #03: "I need to alkylate with a secondary alcohol, but SN2 fails."

Diagnosis: Secondary halides often undergo E2 elimination rather than substitution with the basic azaindolyl anion.

Corrective Actions:

  • Switch Protocol: Abandon standard alkylation. Use the Mitsunobu Reaction .

  • Why? 7-Azaindole (

    
     ~13) falls within the ideal acidity range (
    
    
    
    < 13-15) for Mitsunobu coupling, allowing efficient reaction with secondary alcohols with inversion of configuration.[1]

Visualization: Decision Logic & Mechanism[1]

AzaindoleOptimization Start Start: 7-Azaindole Alkylation BaseChoice Select Base System Start->BaseChoice NaH Strong Base (NaH/DMF) (Thermodynamic Path) BaseChoice->NaH Primary Halides WeakBase Weak Base (K2CO3) (Kinetic Risk) BaseChoice->WeakBase Sensitive Substrates Mitsunobu Mitsunobu (PPh3/DEAD) (For Alcohols) BaseChoice->Mitsunobu Sec-Alcohols Anion Azaindolyl Anion (N1-) NaH->Anion Deprotonation Neutral Neutral Species (N7 lone pair) WeakBase->Neutral Incomplete Deprot. ProdN1 N1-Alkyl (Desired) Mitsunobu->ProdN1 Activation Anion->ProdN1 SN2 Attack ProdN7 N7-Salt (Undesired) Neutral->ProdN7 N7 Attack

Caption: Workflow for selecting the optimal alkylation pathway based on substrate and desired regioselectivity.

Standard Operating Procedures (SOPs)

SOP A: Sodium Hydride Method (Gold Standard for N1-Selectivity)

Best for: Primary alkyl halides, stable substrates.[1]

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 7-azaindole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Note: DMF is superior to THF for solubility and reaction rate.

  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Observation: Vigorous bubbling (

      
      ) will occur.[1] The solution typically turns yellow/orange.
      
  • Aging: Stir at 0 °C for 15 mins, then warm to RT for 15 mins. Critical Step: This ensures complete conversion to the anion.

  • Alkylation: Cool back to 0 °C. Add Alkyl Halide (1.1–1.5 equiv) dropwise.

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with 
    
    
    
    (5% aq) to remove DMF.[1]
SOP B: Phase Transfer Catalysis (Green/Scale-up Friendly)

Best for: Large scale, avoiding dry solvents.[1]

  • Solvent System: Toluene (or Benzene) and 50% aq. NaOH (Biphasic).[1]

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) or TEBA (5–10 mol%).[1]

  • Process: Mix 7-azaindole, Alkyl Halide, and Catalyst in Toluene. Add NaOH solution.[2]

  • Mechanism: The quaternary ammonium salt transports the hydroxide to the interface/organic phase, deprotonating the azaindole. The resulting lipophilic ion pair reacts rapidly.

SOP C: Mitsunobu Reaction

Best for: Secondary alcohols, stereochemical inversion.[1]

  • Reagents: 7-azaindole (1.0 equiv), Alcohol (1.2 equiv),

    
     (1.5 equiv).[1]
    
  • Solvent: Anhydrous THF or Toluene .

  • Addition: Cool to 0 °C. Add DEAD or DIAD (1.5 equiv) dropwise over 20 mins.

    • Warning: Exothermic. Maintain temp < 10 °C during addition to prevent byproduct formation.

  • Time: Stir at RT for 12–24 hours.

Optimization Data Matrix

VariableRecommendationTechnical Rationale
Base NaH (60%)Ensures irreversible deprotonation (

match). Prevents N7 competition.
Base (Alt) Cs₂CO₃ "Cesium Effect": Increased solubility in organic solvents; softer cation stabilizes the transition state.
Solvent DMF > DMSO > THFPolar aprotic solvents stabilize the transition state and dissociate ion pairs.
Electrophile R-I > R-Br > R-ClIodides are most reactive. If using Chlorides, add NaI (Finkelstein).[1]
Temp 0 °C

RT
Start cold to control exotherm; warm to drive conversion. Heat (60 °C+) only if stalled.[1]

References

  • Regioselective Functionalization of 7-Azaindole

    • Title: Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism.[3]

    • Source: National Institutes of Health (PubMed) / J. Org.[1] Chem.

    • URL:[Link][1]

  • Mitsunobu Reaction Applicability: Title: Mitsunobu Reaction - TCI Chemicals Technical Guide. Source: TCI Chemicals.
  • Cesium Carbonate Promoted Alkylation

    • Title: Cs2CO3-Promoted Direct N-Alkyl
    • Source: ResearchG
    • URL:[Link]

  • Phase Transfer Catalysis

    • Title: Phase Transfer C
    • Source: ACS GCI Pharmaceutical Roundtable.
    • URL:[Link]

Sources

Troubleshooting

identifying common side-products in 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid synthesis

Welcome to the technical support center for the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, a critical building block in pharmaceutical research and development, notably as an intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, a critical building block in pharmaceutical research and development, notably as an intermediate in the synthesis of tofacitinib.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during this synthesis.

Introduction: The Synthetic Challenge

The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid typically proceeds through a two-step sequence: N-alkylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) with an ethyl haloacetate, followed by saponification of the resulting ester. While seemingly straightforward, the ambident nucleophilic nature of the 7-azaindole core presents a significant challenge, often leading to a mixture of regioisomers and dialkylated species. Understanding and controlling the reaction parameters are paramount to achieving high yield and purity of the desired N1-alkylated product.

This guide provides a detailed, field-proven protocol and a comprehensive troubleshooting section to help you identify and mitigate the formation of common side-products.

Recommended Synthetic Protocol

This protocol is adapted from established procedures and is designed to favor the formation of the desired N1-alkylated product.[2]

Step 1: Synthesis of Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
7-Azaindole118.1410.0 g1.0
Sodium Hydride (60% in mineral oil)40.003.72 g1.1
Ethyl Chloroacetate122.5511.4 mL1.2
Anhydrous Dimethylformamide (DMF)-200 mL-

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 7-azaindole (10.0 g, 84.6 mmol).

  • Solvent Addition: Add anhydrous DMF (200 mL) and stir the mixture under a nitrogen atmosphere until the 7-azaindole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 3.72 g, 93.1 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Expert Insight: The slow, portion-wise addition of NaH at low temperature is critical to control the exothermic deprotonation and prevent runaway reactions. The formation of the sodium salt of 7-azaindole is key to enhancing its nucleophilicity.

  • Alkylation: After the addition of NaH is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, add ethyl chloroacetate (11.4 mL, 101.5 mmol) dropwise over 20 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate204.2215.0 g1.0
Lithium Hydroxide Monohydrate41.964.3 g1.4
Tetrahydrofuran (THF)-150 mL-
Water-50 mL-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (15.0 g, 73.4 mmol) in a mixture of THF (150 mL) and water (50 mL).

  • Saponification: Add lithium hydroxide monohydrate (4.3 g, 102.8 mmol) to the solution and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the ester is no longer detectable.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water (100 mL).

  • Acidification: Cool the solution to 0 °C and carefully acidify to pH 3-4 with 1M hydrochloric acid. A white precipitate should form.

  • Isolation: Stir the suspension at 0 °C for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) and dry under vacuum to afford the desired 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side-products.

Q1: My reaction mixture from Step 1 shows multiple spots on TLC/LC-MS, and the yield of the desired ester is low. What are the likely side-products?

A1: The most common side-products in the N-alkylation of 7-azaindole are the N7-alkylated isomer and the N1,N7-dialkylated product.

  • N7-Isomer (2-(7H-pyrrolo[2,3-b]pyridin-7-yl)acetic acid ethyl ester): Alkylation occurs on the pyridine nitrogen instead of the pyrrole nitrogen.

  • N1,N7-Dialkylated Product: Alkylation occurs on both nitrogen atoms.

Causality & Identification:

The ratio of N1 to N7 alkylation is highly dependent on the reaction conditions. The use of a strong, non-coordinating base like sodium hydride in a polar aprotic solvent like DMF generally favors the formation of the thermodynamically more stable N1-alkylated product. However, deviations in reaction conditions can lead to the formation of the N7-isomer. The dialkylated product becomes significant if an excess of the alkylating agent is used or if the reaction temperature is too high.

Identification Tips:

CompoundTLC (Typical Rf)1H NMR (Key Signals)Mass Spec (m/z)
Desired N1-Ester Higher RfSinglet for -CH2-COOEt around δ 5.0-5.2 ppm[M+H]+ = 205.09
N7-Isomer Lower RfSinglet for -CH2-COOEt shifted downfield, typically > δ 5.5 ppm[M+H]+ = 205.09
Dialkylated Product VariesTwo distinct singlets for the two -CH2-COOEt groups[M+H]+ = 291.13

Troubleshooting & Solutions:

  • Control Temperature: Strictly maintain the temperature at 0 °C during the addition of both the base and the alkylating agent. Higher temperatures can decrease the selectivity.

  • Base Selection: Sodium hydride is the preferred base. Weaker bases like potassium carbonate may lead to a higher proportion of the N7-isomer.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the ethyl haloacetate. A large excess will promote dialkylation.

  • Purification: The N1 and N7 isomers can often be separated by careful flash column chromatography. The dialkylated product, being more nonpolar, will typically elute first.

Q2: The hydrolysis in Step 2 is incomplete, or I observe other impurities after acidification.

A2: Incomplete hydrolysis is usually a matter of reaction time or insufficient base. The formation of impurities during workup can also be an issue.

Causality & Identification:

Saponification is generally a robust reaction. If starting material remains, it indicates either insufficient reaction time or deactivation of the base. During acidification, if the pH is lowered too much or too quickly, it can sometimes lead to the degradation of the acid-labile 7-azaindole ring system, though this is less common.

Troubleshooting & Solutions:

  • Reaction Monitoring: Ensure the reaction is complete by TLC or LC-MS before proceeding with the workup. If necessary, add a small amount of additional lithium hydroxide and continue stirring.

  • Controlled Acidification: Add the acid slowly at 0 °C and monitor the pH carefully. Avoid strongly acidic conditions (pH < 2).

  • Purification of the Final Product: If impurities are present, the final acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile/water.

Visualizing the Reaction and Side-Products

Main Reaction Pathway

Synthesis_Pathway Start 7-Azaindole Step1 N-Alkylation (NaH, Ethyl Chloroacetate, DMF) Start->Step1 Intermediate Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate Step1->Intermediate Step2 Saponification (LiOH, THF/H2O) Intermediate->Step2 Product 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid Step2->Product

Caption: Main synthetic route to the target molecule.

Common Side-Product Formation

Side_Products Start 7-Azaindole Anion Desired_Product N1-Alkylated Product (Desired) Start->Desired_Product Kinetic/Thermo- dynamic Control N7_Isomer N7-Alkylated Isomer (Side-Product) Start->N7_Isomer Less Favorable Dialkylated N1,N7-Dialkylated Product (Side-Product) Desired_Product->Dialkylated Excess Alkylating Agent N7_Isomer->Dialkylated Excess Alkylating Agent

Caption: Formation of common side-products.

Troubleshooting Workflow

Troubleshooting_Workflow Problem Low Yield / Multiple Spots in Step 1 Check_Conditions Review Reaction Conditions: - Temperature Control? - Base Purity/Amount? - Alkylating Agent Stoichiometry? Problem->Check_Conditions Identify_Products Characterize Mixture: - LC-MS - 1H NMR Check_Conditions->Identify_Products N7_Detected N7-Isomer Detected Identify_Products->N7_Detected Dialkyl_Detected Dialkylated Product Detected Identify_Products->Dialkyl_Detected Optimize_Conditions Optimize for N1-Selectivity: - Lower Temperature (0°C) - Use NaH - Precise Stoichiometry N7_Detected->Optimize_Conditions Reduce_Alkylating_Agent Reduce Equivalents of Ethyl Chloroacetate to ~1.1 Dialkyl_Detected->Reduce_Alkylating_Agent Purify Purify via Column Chromatography Optimize_Conditions->Purify Reduce_Alkylating_Agent->Purify

Sources

Optimization

strategies to increase the purity of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

Technical Support Center: High-Purity Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid Case ID: #AZA-7-PURITY Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid

Case ID: #AZA-7-PURITY Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Achieving high purity (>98%) for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid is frequently complicated by two factors: regioselectivity (N1 vs. N7 alkylation) and amphoteric solubility (zwitterionic behavior).[1][2] This guide moves beyond standard protocols to address the root causes of contamination, providing a self-validating workflow to eliminate the N7-isomer and inorganic salts.[2]

Part 1: The Core Strategy (The "Ester Firewall")

The most common failure mode is attempting to purify the final acid directly from the crude reaction mixture.[2] Do not do this. The carboxylic acid moiety, combined with the basic pyridine nitrogen, creates a zwitterion that streaks on silica gel and resists crystallization.[2]

The Golden Rule: You must achieve >99% purity at the ester intermediate stage.[2] The ester is non-zwitterionic, lipophilic, and easily recrystallized.[2]

Workflow Visualization: The Purity Pathway

G Start 7-Azaindole (Starting Material) Reaction Alkylation (NaH / DMF) Start->Reaction Branch Regio- Selectivity Reaction->Branch N1_Ester N1-Ester (Target Intermediate) Branch->N1_Ester Thermodynamic (Major) N7_Impurity N7-Salt (Ionic Impurity) Branch->N7_Impurity Kinetic (Minor) Purification Crystallization (The Firewall) N1_Ester->Purification Hexanes/EtOAc N7_Impurity->Purification Removed in Mother Liquor Hydrolysis Hydrolysis (LiOH/THF) Purification->Hydrolysis Final_Acid Final Acid (High Purity) Hydrolysis->Final_Acid pH Adjustment

Figure 1: The "Ester Firewall" strategy ensures impurities are removed before the difficult-to-handle acid stage.[1]

Part 2: Critical Process Parameters (CPP)

Phase 1: Maximizing Regioselectivity (N1 vs. N7)

The 7-azaindole core has two nitrogens:[1]

  • N1 (Pyrrole): pKa ~17.[2]5. Requires deprotonation to become nucleophilic.[2]

  • N7 (Pyridine): Lone pair is available; acts as a nucleophile in neutral conditions.[2]

The Problem: If the base is weak or the temperature is too high during addition, the N7 nitrogen competes, forming a quaternary ammonium salt.[2]

The Solution:

  • Base Selection: Use Sodium Hydride (NaH) (60% dispersion).[1][2] Avoid weak bases like

    
     unless using specific catalytic conditions, as they often fail to fully deprotonate N1, leaving N7 to react.[2]
    
  • Solvent: DMF or THF. DMF promotes the dissociation of the N-Na ion pair, enhancing N1 nucleophilicity.[2]

  • Temperature Protocol:

    • Cool 7-azaindole/DMF solution to 0°C .

    • Add NaH and stir for 30-45 mins (Wait for

      
       evolution to cease). This ensures complete formation of the N1-anion.[1]
      
    • Add the alkylating agent (e.g., Ethyl Bromoacetate) slowly at 0°C.

Phase 2: Purification of the Ester (The Checkpoint)

Before hydrolysis, you must remove unreacted 7-azaindole and any N7 byproducts.[2]

ImpurityBehaviorRemoval Strategy
Unreacted 7-Azaindole Soluble in organic solvents.[1]Wash with 1N HCl during workup.[2] The HCl protonates the N7 of the starting material, pulling it into the aqueous phase.[2] The N1-ester remains in the organic phase.
N7-Alkylated Salt Highly polar/Ionic.[1]Precipitates out of non-polar solvents.[2] Filtration or silica plug (elute with EtOAc/Hexanes; salt stays on top).[1][2]
Bis-alkylated Lipophilic.[1]Recrystallization of the ester from Hexanes/Ethyl Acetate (typically 5:1).[2]
Phase 3: Hydrolysis and Isoelectric Isolation

The final acid is amphoteric.[2] It behaves like an amino acid.[2]

  • pH < 2: Cationic (Pyridine protonated).[1][2] Soluble in water.[3][4]

  • pH > 8: Anionic (Carboxylate deprotonated).[1][2] Soluble in water.[3][4]

  • pH 3–4 (Isoelectric Point): Zwitterionic net neutral.[1][2] Least Soluble.

Protocol:

  • Hydrolyze ester with LiOH in THF/Water.

  • Evaporate THF. You now have the Lithium salt in water.[2]

  • Slowly add 1N HCl.

  • Stop exactly at pH 3.5 - 4.0.

  • The product will precipitate as a white solid.[2]

  • Filter and wash with cold water (removes inorganic salts) and cold ether (removes trace organics).[2]

Solubility Visualization

Solubility pH_Low pH < 2 (Cationic Form) Soluble pH_Iso pH ~ 3.5 (Zwitterion) PRECIPITATE pH_Iso->pH_Low HCl pH_High pH > 8 (Anionic Form) Soluble pH_Iso->pH_High NaOH

Figure 2: The "Solubility U-Curve".[2] Targeting the isoelectric point is critical for yield and purity.

Part 3: Troubleshooting & FAQs

Q1: My product is pink/red after acidification. What happened?

  • Cause: Trace metal chelation or oxidation of unreacted 7-azaindole oligomers.[1]

  • Fix: Dissolve the crude acid in dilute NaOH (pH 10), treat with activated charcoal for 30 minutes, filter through Celite, then re-acidify to pH 3.5.

Q2: The ester is not crystallizing; it's an oil. [2]

  • Cause: Residual DMF or excess alkylating agent.[2]

  • Fix: Perform a high-vacuum dry down at 50°C to remove DMF.[1] If still oily, dissolve in minimal diethyl ether and add hexanes dropwise until cloudy, then refrigerate (-20°C).

Q3: I see a spot on TLC that stays at the baseline. Is this my product?

  • Analysis: If you are running TLC of the acid in standard Hex/EtOAc, yes.[2] The acid will not move.[2]

  • Fix: Use a polar mobile phase: DCM : MeOH : Acetic Acid (90 : 9 : 1) .[2] The acid should move to Rf ~ 0.3-0.4.[1]

Q4: Can I use K2CO3 instead of NaH?

  • Analysis:

    
     in acetone/DMF is milder but often leads to mixtures of N1 and N7 products because it relies on thermodynamic equilibration which is slow.[2]
    
  • Verdict: Only use

    
     if you add a catalytic amount of crown ether (18-crown-6) or use Cs2CO3, but NaH is superior for purity.[1][2]
    

References

  • Regioselectivity in 7-Azaindole Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold (Analogous mechanism for 7-azaindole).[1]

    • Source: Beilstein Journal of Organic Chemistry.[2]

    • URL:[Link][1][2]

  • Synthesis & Purification Protocols

    • Title: 1H-pyrrolo[2,3-b]pyridines (Patent WO2006063167A1).[1][2]

    • Source: Google Patents.[2]

    • URL:[1][2]

  • Process Chemistry for Azaindoles

    • Title: Preparation method for 4-substituted-7-azaindole (Patent CN102746295B).[1]

    • Source: Google Patents.[2]

    • URL
  • General Reactivity

    • Title: Synthesis and Reactivity of 7-Azaindoles.[1][5][6][7][8][9][10]

    • Source: Organic Chemistry Portal / ResearchGate.[2]

    • URL:[Link][1][2]

Sources

Troubleshooting

addressing stability issues of 2-(7-azaindol-1-yl)acetic acid in aqueous solutions

This technical guide addresses the stability, solubility, and handling of 2-(7-azaindol-1-yl)acetic acid . It is designed for researchers observing inconsistent results, precipitation, or discoloration in aqueous formula...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 2-(7-azaindol-1-yl)acetic acid . It is designed for researchers observing inconsistent results, precipitation, or discoloration in aqueous formulations.

System Status: Operational | Topic: Aqueous Stability & Formulation

Executive Summary: 2-(7-azaindol-1-yl)acetic acid is a bifunctional scaffold containing a basic 7-azaindole core (pyrrolo[2,3-b]pyridine) and an acidic carboxylic acid tail attached at the N1 position. Its stability profile is governed by a "Zwitterionic Trap" at mild pH and high susceptibility to photo-oxidative degradation.

Module 1: The Solubility-pH Paradox

Symptom: The compound dissolves initially but precipitates upon adding buffer or adjusting pH to ~4.5–5.5.

Root Cause Analysis: The Isoelectric Trap

This molecule possesses two ionizable groups with opposing characteristics:

  • Pyridine Nitrogen (N7): Basic (

    
     for the conjugate acid).
    
  • Carboxylic Acid: Acidic (

    
    ).
    

In the pH range of 4.0 to 6.0, the molecule exists primarily as a zwitterion (neutral overall charge: deprotonated carboxylate


 and protonated pyridine 

). This is the region of minimum aqueous solubility .
Troubleshooting Protocol: pH-Dependent Solubilization
pH EnvironmentSpecies DominanceSolubility StatusAction Required
Acidic (pH < 3) Cationic (

/

)
High Stable for short-term; risk of acid-catalyzed decarboxylation long-term.
Mild (pH 4–6) Zwitterionic (

/

)
Critical Low AVOID. "Danger Zone" for precipitation.
Basic (pH > 7.5) Anionic (

/

)
High Recommended for aqueous stock solutions.
Corrective Workflow
  • Dissolution: Do not attempt to dissolve directly in neutral water (pH 7).

  • Base-First Method: Dissolve the solid in a minimal volume of dilute NaOH (0.1 M) or basic buffer (pH > 8.0) to ensure full deprotonation of the carboxylic acid.

  • Back-Titration (Risky): If you must lower the pH, do so rapidly and with vigorous stirring to pass through the isoelectric point, but expect precipitation if the final pH settles near 4.5–5.0.

Module 2: Photochemical Instability (The "Yellowing" Effect)

Symptom: Clear aqueous solutions turn yellow or brown after hours on the benchtop.

Root Cause Analysis: Photo-Oxidation

The 7-azaindole core is electron-rich. Upon exposure to UV or ambient blue light, the ring system enters an excited state. While N1-substitution blocks the classic proton-transfer tautomerization seen in parent 7-azaindole, the ring remains susceptible to:

  • ROS Generation: The excited scaffold can generate Reactive Oxygen Species (singlet oxygen) in water.

  • Photo-Decarboxylation: Similar to Indole-3-acetic acid (IAA), the acetic acid tail can undergo photo-induced decarboxylation, leading to radical intermediates and polymerization (browning).

Visualizing the Degradation Pathway

Photostability cluster_prevention Prevention Strategy Start 2-(7-azaindol-1-yl)acetic acid (Clear Solution) Light UV/Blue Light (hv) Start->Light Excited Excited State (Singlet/Triplet) Light->Excited ROS ROS Generation (Singlet Oxygen) Excited->ROS Energy Transfer Degradation Oxidative Ring Opening OR Decarboxylation ROS->Degradation Oxidation End Polymerized Byproducts (Yellow/Brown Precipitate) Degradation->End Amber Use Amber Vials

Figure 1: Photochemical degradation pathway leading to solution discoloration.

Corrective Protocol
  • Amber Glassware: Mandatory for all aqueous storage.

  • Aluminum Foil: If amber glass is unavailable, wrap tubes in foil immediately after preparation.

  • Limit Exposure: Do not leave samples in autosamplers with transparent windows for extended periods (>12 hours) without cooling and light protection.

Module 3: Chemical Stability & Storage

Symptom: Loss of potency over time (months) despite light protection.

Root Cause Analysis: N-Oxide Formation

The pyridine nitrogen (N7) is susceptible to slow oxidation to the N-oxide form, particularly in solution. While less reactive than pure indole, the 7-azaindole system can slowly degrade in the presence of dissolved oxygen.

Storage Recommendations
  • Solid State: Store at -20°C, desiccated. Stable for >2 years.

  • Stock Solution (DMSO): Stable at -20°C for 6 months.

  • Aqueous Solution: Prepare fresh daily . Do not store aqueous solutions for >48 hours, even at 4°C, due to hydrolysis/oxidation risks.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to make a stock solution? A: Yes. This is the preferred method. Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Dilute into aqueous media only at the time of experiment. Ensure the final aqueous pH is >7.0 to prevent precipitation.

Q2: My solution turned pink/brown. Is it still usable? A: No. Color change indicates oxidative degradation or polymerization (melanin-like formation). The concentration of the active parent compound is now unknown, and the byproducts may be cytotoxic or interfere with assays. Discard immediately.

Q3: Is the N1-acetic acid bond susceptible to hydrolysis? A: The N-C bond connecting the acetic acid to the indole nitrogen is generally stable under physiological conditions. It is significantly more stable than an ester or amide linkage. The primary instability risks are solubility (precipitation) and oxidation , not hydrolysis of the linker.

Troubleshooting Decision Tree

Troubleshooting Problem Issue Observed Cloudy Cloudy / Precipitate Problem->Cloudy Color Yellow / Brown Color Problem->Color CheckPH Check pH Cloudy->CheckPH LightExp Was it exposed to light? Color->LightExp Isoelectric pH is 4.0 - 6.0? CheckPH->Isoelectric AdjustBase Action: Adjust pH > 7.5 (Solubilize as anion) Isoelectric->AdjustBase Yes (Zwitterion Trap) CheckDMSO Action: Check DMSO % (Ensure <1% if sensitive) Isoelectric->CheckDMSO No Discard Action: Discard Sample (Irreversible Degradation) LightExp->Discard Yes FreshPrep Action: Prep Fresh in Dark (Amber Vials) LightExp->FreshPrep Prevention

Figure 2: Diagnostic workflow for identifying stability vs. solubility issues.

References

  • Mérour, J. Y., & Joseph, B. (2001).[1][2] Synthesis and reactivity of 7-azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[1][2]

    • Establishes the fundamental chemistry, acidity/basicity (pKa ~4.6), and reactivity of the 7-azaindole scaffold.
  • Smirnov, A. V., et al. (1997). Photophysics and biological applications of 7-azaindole and its analogs. The Journal of Physical Chemistry B, 101(15), 2758-2769.

    • Details the excited-state tautomerization and photosensitivity mechanisms of the azaindole ring system.
  • Song, J. J., et al. (2002). Organometallic methods for the synthesis of 7-azaindole derivatives. Chemical Society Reviews, 39, 3142–3156.[1]

    • Provides context on the stability of N-substituted azaindoles and their susceptibility to oxid
  • Popowycz, F., et al. (2014). The azaindole framework in the design of kinase inhibitors.[1][3] Molecules, 19, 19935–19979.[1]

    • Discusses solubility challenges and medicinal chemistry properties of 7-azaindole deriv

Sources

Optimization

Technical Support Center: Overcoming Acquired Resistance to Pyrrolo[2,3-b]pyridine-Based JAK Inhibitors

Introduction: The development of targeted therapies has revolutionized the treatment of many malignancies and inflammatory diseases. Compounds based on the 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid scaffold, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The development of targeted therapies has revolutionized the treatment of many malignancies and inflammatory diseases. Compounds based on the 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid scaffold, particularly Janus kinase (JAK) inhibitors like Ruxolitinib and Tofacitinib, have shown significant clinical efficacy.[1][2] However, as with many targeted agents, the emergence of acquired resistance poses a significant challenge, leading to disease progression.[3] Understanding the molecular underpinnings of this resistance is critical for developing rational strategies to overcome it.[3]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at understanding and overcoming acquired resistance to this class of compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions related to acquired resistance to pyrrolo[2,3-b]pyridine-based JAK inhibitors.

Q1: What is the primary mechanism of action for this class of compounds?

A1: These compounds are ATP-competitive inhibitors of the Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[4] The JAK-STAT signaling pathway is crucial for mediating signals from a wide range of cytokines and growth factors involved in hematopoiesis and immune response.[4][5] By binding to the ATP-binding pocket of the JAK kinase domain, these inhibitors prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking downstream gene expression and cellular proliferation.[4]

Q2: What are the most common molecular mechanisms of acquired resistance to JAK inhibitors?

A2: Acquired resistance to JAK inhibitors is multifactorial. The primary mechanisms observed in preclinical models and clinical samples include:[6]

  • Secondary Mutations in the JAK Kinase Domain: Point mutations within or near the drug-binding site can reduce inhibitor affinity, preventing effective target inhibition.[1][6] This is a common mechanism of resistance to kinase inhibitors.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to circumvent the blocked JAK-STAT pathway.[7] Common bypass pathways include the RAS-MAPK and PI3K-AKT signaling cascades.[1][8]

  • Upregulation of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins, such as BCL-2, can render cells less sensitive to the pro-apoptotic effects of JAK inhibition.[1][6]

  • Formation of JAK Heterodimers: Chronic exposure to a JAK inhibitor can lead to the formation of heterodimeric receptor complexes that maintain persistent JAK/STAT signaling.[1][6]

  • Role of the Pseudokinase Domain (JH2): The pseudokinase domain (JH2) of JAKs plays a crucial regulatory role.[5][9] Mutations in this domain, such as the common JAK2 V617F mutation, can lead to constitutive kinase activation and may influence inhibitor sensitivity.[9][10]

Q3: How do I establish a drug-resistant cell line in my lab?

A3: Developing a drug-resistant cell line is a critical first step in studying resistance mechanisms. A common method is the continuous exposure of a sensitive parental cell line to escalating concentrations of the inhibitor.[11][12]

Workflow for Generating a Resistant Cell Line

Caption: Workflow for phosphoproteomic analysis.

  • Cell Culture and Treatment: Grow both parental and resistant cells to ~80% confluency. Treat with the JAK inhibitor at a concentration that effectively inhibits STAT phosphorylation in the parental line, along with a vehicle control.

  • Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, an enrichment step is necessary. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the phosphopeptides. Compare the phosphoproteomes of the resistant and parental cells to identify differentially phosphorylated proteins.

  • Pathway Analysis: Utilize bioinformatics tools such as Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA) to identify signaling pathways that are significantly enriched with upregulated phosphosites in the resistant cells. [13]

Section 4: Strategies to Overcome Resistance

Based on the identified resistance mechanisms, several strategies can be employed to restore sensitivity to JAK inhibitors.

Combination Therapies

Combining the JAK inhibitor with an agent that targets the identified resistance mechanism is a promising approach. [14][15]

Resistance Mechanism Potential Combination Partner Rationale
RAS-MAPK Pathway Activation MEK Inhibitor (e.g., Trametinib) Dual blockade of parallel oncogenic pathways can lead to synthetic lethality. [1]
PI3K-AKT Pathway Activation PI3K or AKT Inhibitor Overcomes resistance mediated by this common survival pathway.
Upregulation of BCL-2 BCL-2 Inhibitor (e.g., Venetoclax) Restores the apoptotic potential of the cells, synergizing with the cytostatic effect of the JAK inhibitor. [1]
Immune Evasion Immune Checkpoint Inhibitor (e.g., anti-PD-1/PD-L1) Preclinical and clinical studies suggest that combining JAK inhibitors with immunotherapy can enhance anti-tumor responses. [14][16]

| AXL Kinase Upregulation | AXL Inhibitor (e.g., Bemcentinib) | AXL has been identified as a driver of resistance to type II JAK2 inhibitors. [17]|

Next-Generation and Allosteric Inhibitors
  • Next-Generation ATP-Competitive Inhibitors: Novel inhibitors are being designed to overcome specific resistance mutations in the kinase domain. [1]* Allosteric Inhibitors: Targeting the pseudokinase domain or other allosteric sites offers a way to achieve greater specificity and potentially overcome resistance mechanisms that affect the ATP-binding pocket. [9][18]* HSP90 Inhibitors: Since JAK2 is a client protein of the chaperone HSP90, inhibiting HSP90 can lead to the degradation of JAK2, overcoming resistance due to mutations or heterodimer formation. [5]

References

  • The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. MDPI. Available from: [Link]

  • The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. PMC - NIH. Available from: [Link]

  • Basic Mechanisms of JAK Inhibition. PMC - NIH. Available from: [Link]

  • Mechanisms of acquired resistance to ERK1/2 pathway inhibitors. PubMed. Available from: [Link]

  • Combination of JAK inhibitor and immune checkpoint inhibitor in clinical trials. PMC - NIH. Available from: [Link]

  • Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. PubMed. Available from: [Link]

  • Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia. PMC. Available from: [Link]

  • Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors. PMC - NIH. Available from: [Link]

  • Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders. Available from: [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic. Available from: [Link]

  • Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib. PMC - NIH. Available from: [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH. Available from: [Link]

  • Proteomics and phosphoproteomics of human colorectal cancer cells lacking a specific kinase activity reveal kinase-specific compensatory responses. Taylor & Francis. Available from: [Link]

  • 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl). Available from: https://www.torontoresearchchemicals.com/products/a-67700-2-((1h-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic-acid
  • Ways to generate drug-resistant cancer cell lines?. ResearchGate. Available from: [Link]

  • Combination therapies in myelofibrosis: Latest considerations on toxicity management with JAK inhibitors. MPN Hub. Available from: [Link]

  • Mechanisms of Drug Resistance Against JAK2 Inhibitors. Blood - ASH Publications. Available from: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. Available from: [Link]

  • A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken. PMC. Available from: [Link]

  • Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable. PMC. Available from: [Link]

  • Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Available from: [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available from: [Link]

  • Drug Combo JAKs Up Immunotherapy in Two Clinical Trials. Available from: [Link]

  • How I individualize selection of JAK inhibitors for patients with myelofibrosis. Blood. Available from: [Link]

  • 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA. Googleapis.com.
  • Establishment of Drug-resistant Cell Lines. Creative Bioarray. Available from: [Link]

  • Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain. MDPI. Available from: [Link]

  • JAK Inhibitor–Based Combinations Could Represent the Next Frontier in Myelofibrosis. Available from: [Link]

  • Atlas-Guided Nanocarrier Strategies Targeting Spatial NTRK2/MAPK Signaling in EGFR-TKI-Resistant Niches of Esophageal Squamous Cell Carcinoma. MDPI. Available from: [Link]

  • Advancing Immunotherapy in Cervical Cancer: Biological Rationale, Clinical Evidence, and Biomarker Standardization. MDPI. Available from: [Link]

  • Deep (phospho)proteomics profiling of pre- treatment needle biopsies identifies signatures of treatment resistance in HER2+ breast cancer. PMC - NIH. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of 2-(7-azaindol-1-yl)acetic acid

Status: Operational Ticket Priority: High (Scale-Up/Process Safety) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Scale-Up/Process Safety) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Scope: Synthesis, Isolation, and Purification of 1H-pyrrolo[2,3-b]pyridine-1-acetic acid (CAS: 16620-56-9).

Executive Summary

The scale-up of 2-(7-azaindol-1-yl)acetic acid presents a unique dichotomy: the chemistry is deceptively simple (alkylation followed by hydrolysis), but the engineering controls are unforgiving. The primary failure modes on scale are regiochemical scrambling (N1 vs. N7 alkylation), runaway exotherms during the alkylation event, and the "Zwitterionic Trap" during isolation where the product solubilizes in both acidic and basic aqueous media, leading to massive yield loss.

This guide replaces standard operating procedures (SOPs) with Self-Validating Protocols —systems designed to tell you if they are working while you are running them.

Critical Safety Directive: Haloacetate Handling

⚠️ DANGER: LACHRYMATOR & ACUTE TOXICITY The alkylating agent (typically Ethyl Bromoacetate or Chloroacetate ) is a potent lachrymator and fatal if inhaled or absorbed through the skin [1].

  • Engineering Control: All charging must occur in a closed system or a Class II Type B2 biosafety cabinet/fume hood with face velocity monitoring.

  • Neutralization: Keep a quench tank of 10% aqueous ammonia or ethanolamine nearby to neutralize spills immediately. Do not use water alone; it is too slow.

Module 1: The N-Alkylation (Ester Formation)

Objective: Selective alkylation of the pyrrole nitrogen (N1) while suppressing the pyridine nitrogen (N7) quaternization.

The Regioselectivity Challenge

7-Azaindole has two nucleophilic sites.

  • N1 (Pyrrole-like): pKa ~15. Requires deprotonation to become a good nucleophile.

  • N7 (Pyridine-like): Lone pair is orthogonal and available. Can react under neutral conditions to form a quaternary ammonium salt (impurity).

Protocol & Troubleshooting
ParameterRecommendation (Scale-Up)Rationale
Base K₂CO₃ (granular) or KOH Avoid NaH on >100g scale. NaH generates H₂ gas (explosion risk) and creates a "hot" anion that promotes exotherms. K₂CO₃ provides a controlled release of the anion [2].
Solvent Acetone or MEK Unlike DMF/DMAc, ketones are easily removed. They also suppress N7-alkylation by solvation effects compared to highly polar aprotic solvents.
Temperature Reflux (56-80°C) Maintains kinetic control.
Stoichiometry 1.05 eq. Electrophile Do not use large excess. Excess alkylating agent reacts with N7 of the product, forming a bis-alkylated impurity that is difficult to purge.
Visualizing the Pathway

ReactionPath Start 7-Azaindole Anion N1-Anion (Nucleophilic) Start->Anion Deprotonation Impurity N7-Quaternary Salt (Impurity) Start->Impurity Neutral Conditions (Avoid!) Base Base (K2CO3) Base->Anion Ester Target Ester (N1-Alkylated) Anion->Ester Ethyl Bromoacetate (Kinetic Control) Ester->Impurity Excess Reagent (Over-alkylation)

Caption: Reaction pathway showing the critical divergence between the desired N1-alkylation and the N7-quaternization side reactions.

Troubleshooting the Alkylation

Q: The reaction mixture turned into a black tar.

  • Diagnosis: Thermal runaway or oxidation. 7-azaindole electron-rich systems are prone to oxidative polymerization if the exotherm is uncontrolled.

  • Fix: Implement Dosing Control . Do not add the alkylating agent all at once. Use a dropping funnel to add it over 1-2 hours, maintaining the internal temperature (IT) below the solvent boiling point.

Q: HPLC shows 15% starting material remaining, but the reaction stalled.

  • Diagnosis: "Potassium Coating." The surface of the solid K₂CO₃ is coated with KBr salts, stopping the reaction.

  • Fix: Add a phase transfer catalyst (PTC) like TEBA (Triethylbenzylammonium chloride) at 1-2 mol%. This shuttles the carbonate into the organic phase and reactivates the system.

Module 2: Hydrolysis & The "Zwitterion Trap"

Objective: Hydrolyze the ester to the acid and isolate it without trapping inorganic salts.

The Physics of the Problem: The product, 2-(7-azaindol-1-yl)acetic acid, is an ampholyte.

  • pH < 3: Cationic (Pyridine N protonated). Soluble in water.

  • pH > 8: Anionic (Carboxylate deprotonated). Soluble in water.

  • pH ~ 4-5 (pI): Neutral Zwitterion. Least Soluble.

Isolation Protocol (The pH Swing)
  • Saponification: Treat the ester with 2.0 eq LiOH or NaOH in THF/Water (1:1). Stir until clear (indicates full conversion to the water-soluble carboxylate salt).

  • The Wash (Critical): Before acidifying, wash the basic aqueous layer with Isopropyl Acetate (IPAc) or DCM.

    • Why? This removes unreacted starting material and neutral impurities (dimers) before you precipitate the product.

  • The Precipitation: Cool the aqueous layer to 5°C. Slowly add 6N HCl.

  • The Endpoint: You must target the Isoelectric Point (pI) .[1]

Visualizing the Isolation Logic

WorkupLogic Hydrolysis Hydrolysis Mixture (pH > 12) Wash Org. Solvent Wash (Remove Impurities) Hydrolysis->Wash Acidify Add HCl slowly Wash->Acidify CheckPH Check pH Acidify->CheckPH SolubleAcid pH < 2 (Product Re-dissolves!) CheckPH->SolubleAcid Too Acidic Precipitate pH 4.0 - 4.5 (Target Zone) CheckPH->Precipitate Perfect pI SolubleBase pH > 6 (Product Soluble) CheckPH->SolubleBase Too Basic SolubleAcid->Acidify Back-titrate with NaOH

Caption: The "pH Swing" logic tree. Missing the narrow pH window (4.0-4.5) results in product loss into the mother liquor.

Troubleshooting Isolation

Q: I acidified to pH 1, but no solid formed.

  • Diagnosis: You overshot the pI. At pH 1, the pyridine nitrogen is protonated (NH⁺), making the molecule a soluble cation.

  • Fix: Back-titrate with 1N NaOH slowly. Watch for turbidity around pH 3.5. Stop exactly at pH 4.2.

Q: The product contains 20% ash (inorganic salts).

  • Diagnosis: Salt occlusion. The rapid precipitation trapped NaCl/KCl in the crystal lattice.

  • Fix: Do not wash with water (product is slightly soluble). Wash the filter cake with cold 1% Acetic Acid followed by Isopropanol. If ash persists, reslurry the solid in 5 volumes of water at 40°C for 1 hour, then cool and filter. This leaches out the salts without dissolving the organic zwitterion.

FAQ: Specific Scale-Up Scenarios

Q: Can I use Chloroacetic acid instead of Ethyl Bromoacetate to save money? A: Yes, but with caveats. Chloroacetic acid is less reactive (Cl vs Br). You will need a higher temperature (reflux in water/NaOH) or a catalyst (KI).

  • Risk:[2][3][4] Harsh conditions increase the rate of hydrolysis of the amide bond (if you have downstream steps) or decarboxylation. For high-value pharma intermediates, the bromo-ester provides a cleaner profile [3].

Q: How do I remove the "Double Alkylated" impurity (N1, N7-bis-alkylated)? A: This is a permanent quaternary salt. It is highly water-soluble.

  • Solution: It should remain in the aqueous mother liquor during the pH 4.2 precipitation step. If it carries over, a simple water slurry wash will remove it. Do not try to remove it by recrystallization from organic solvents; it will track with the product.

Q: My final product is colored (pink/brown). A: Indoles are air-sensitive.

  • Solution: Perform the hydrolysis and drying under Nitrogen. If already colored, treat the aqueous solution (during the basic phase, pH > 10) with activated carbon (Charcoal) for 30 minutes, filter over Celite, then acidify.

References

  • Xu, X., et al. (2022).[5] Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Organic Chemistry Frontiers. Retrieved from [Link]

  • Hilmy, K. M. H., et al. (2023).[3] Novel pyrrolo[2,3-b]pyridine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4). Retrieved from [Link]

  • Popowycz, F., & Merour, J. Y. (2009). Preparation and Reactivity of 7-Azaindoles. Tetrahedron.

Sources

Optimization

Technical Support Center: Advanced Purification of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid Derivatives

Answering your request, here is a technical support center with troubleshooting guides and FAQs for advanced purification methods for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid derivatives. Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for advanced purification methods for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid derivatives.

Welcome to the technical support guide for the purification of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid and its derivatives. This class of molecules, featuring the 7-azaindole scaffold, serves as a crucial bioisostere for indole, making it a cornerstone in modern drug discovery.[1] Achieving high purity (>99%) is non-negotiable for obtaining reliable data in downstream biological assays and meeting regulatory standards.

The primary challenge in purifying these compounds lies in their amphoteric nature. The molecule contains both a weakly acidic pyrrole N-H, a more acidic carboxylic acid group, and a basic pyridine nitrogen. This duality can lead to frustrating issues like poor solubility, streaking during chromatography, and difficulty in crystallization. This guide provides a logic-driven approach to troubleshooting these common problems, ensuring you can achieve the highest possible purity for your compounds.

Section 1: Foundational Purification & Troubleshooting FAQs

This section addresses the most common initial challenges encountered after synthesis, typically following the hydrolysis of an ester precursor.

Question 1: What is the most effective initial workup procedure after saponification of the corresponding ethyl/methyl ester?

Answer: An acidic workup is the standard and most effective method. The goal is to leverage the pH-dependent solubility of your carboxylic acid product.

  • The Causality: The synthesis typically concludes with the hydrolysis of an ester using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). At this stage, your product exists as a water-soluble carboxylate salt. The key is to protonate the carboxylate to form the neutral, and far less water-soluble, carboxylic acid, causing it to precipitate or become extractable into an organic solvent.

  • Recommended Protocol:

    • After the reaction is complete, cool the aqueous reaction mixture in an ice bath.

    • Slowly add a strong acid, such as 2M hydrochloric acid (HCl), while stirring vigorously. Monitor the pH with a pH meter or pH paper.[2]

    • Adjust the pH to approximately 2-3. At this pH, the carboxylic acid is fully protonated (-COOH), while the basic pyridine nitrogen is protonated, forming a salt. This precise pH is often the point of minimum solubility.

    • The solid product should precipitate out of the solution. If it does, collect the solid by vacuum filtration, wash it thoroughly with cold deionized water to remove inorganic salts, and then with a non-polar solvent like hexanes or diethyl ether to remove organic-soluble impurities.

    • If the product does not precipitate but forms an oil or remains in solution, extract the aqueous phase multiple times with an organic solvent such as ethyl acetate or dichloromethane (DCM).[2] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Question 2: My compound "oiled out" during crystallization instead of forming a solid. What causes this and how can I fix it?

Answer: "Oiling out" is a common problem that occurs when the solute separates from the solution as a liquid instead of a solid. This typically happens for two reasons: the solution is too supersaturated and cooled too quickly, or the presence of impurities has depressed the melting point of your compound below the temperature of the crystallization solvent.[3]

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Add a small amount of hot solvent to fully re-dissolve the oil. Then, allow the flask to cool to room temperature undisturbed over several hours before moving it to a colder environment (like a 4°C refrigerator). Rapid cooling in an ice bath is a frequent cause of oiling out.[4]

    • Induce Nucleation: If slow cooling doesn't work, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[3][4]

    • Use a Seed Crystal: If you have a tiny amount of pure, solid material from a previous batch, add a single speck to the cooled, saturated solution. This will act as a template for crystal formation.[3]

    • Adjust Solvent System: Your compound may be too soluble in your chosen solvent. Add a "poor" solvent (an anti-solvent, in which your compound is insoluble but which is miscible with your primary solvent) dropwise to the warm solution until it just becomes turbid. Add a drop or two of the "good" solvent to clarify, then cool slowly.

Question 3: After the initial workup, my NMR/LC-MS shows a persistent, less polar impurity. What is it likely to be?

Answer: The most common less-polar impurity is the unreacted starting ester (e.g., ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate). Incomplete hydrolysis is a frequent issue, especially if the reaction time was too short or the temperature was too low. The ester lacks the polar carboxylic acid group and will therefore have a higher Rf on a normal-phase TLC plate.

  • Solution Strategy:

    • Re-run the Reaction: The most robust solution is to re-subject the impure material to the hydrolysis conditions (e.g., NaOH in THF/Methanol/Water) and drive the reaction to completion.

    • Chromatography: If the amount of ester is small, it can be removed using column chromatography (see Section 2).

Section 2: Troubleshooting Guide for Column Chromatography

When recrystallization is ineffective or the product is an oil, column chromatography is the next logical step. However, the amphoteric nature of azaindole acetic acids can cause problems.

start Crude Product Loaded on Column streaking Issue: Streaking / Tailing? start->streaking separation Issue: Poor Separation? streaking->separation No add_modifier Solution: Add 0.5-1% Triethylamine or NH4OH to eluent. streaking->add_modifier Yes recovery Issue: Low Recovery? separation->recovery No optimize_gradient Solution: Use a shallower gradient or a different solvent system (e.g., EtOAc/Hex vs DCM/MeOH). separation->optimize_gradient Yes change_phase Solution: Switch to neutral Alumina or Reversed-Phase (C18). recovery->change_phase Yes end_node Pure Product recovery->end_node No, Resolved add_modifier->separation change_phase->end_node optimize_gradient->recovery

Caption: A decision-making flowchart for troubleshooting purification.

Issue 1: The compound streaks severely on silica gel, leading to poor separation and broad peaks.

  • Expertise & Causality: This is the most common issue. The basic pyridine nitrogen on your molecule interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via an acid-base interaction. This causes some molecules to "stick" to the stationary phase, resulting in tailing or streaking.

  • Trustworthy Solution: Deactivate the silica gel by adding a basic modifier to your mobile phase.[4][5]

    • Add 0.5-1% triethylamine (TEA) to your eluent.

    • Alternatively, use a pre-mixed solution of 2% ammonia in methanol as your polar co-solvent (e.g., a gradient of 0-10% of 2% NH₃/MeOH in DCM).

    • This modifier neutralizes the acidic sites on the silica, allowing for smooth elution and sharp peaks.

Issue 2: The compound appears to be decomposing on the column, resulting in low recovery and new, more polar spots on TLC.

  • Expertise & Causality: While less common, some substituted 7-azaindoles can be sensitive to the acidic environment of silica gel, potentially leading to degradation.[5] The prolonged exposure during a slow column run can exacerbate this issue.

  • Trustworthy Solution:

    • Switch Stationary Phase: Use a less acidic stationary phase. Neutral alumina is an excellent alternative for basic compounds.[4] If the compound is sufficiently polar, reversed-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can also be highly effective.

    • Run the Column "Fast": Use flash chromatography with slightly higher pressure to minimize the residence time of the compound on the column.

Section 3: Detailed Purification Protocols & Data

Protocol 1: High-Purity Recrystallization

This protocol assumes you have a solid product that is mostly pure (>90%) but requires final polishing.

  • Solvent Screening: Use small vials to test the solubility of your compound in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, acetone, methanol). Find a solvent that dissolves your compound when hot but in which it has poor solubility at room temperature.

  • Develop a Solvent System: A two-solvent system is often ideal. Dissolve the crude solid in a minimum amount of a "good" hot solvent (e.g., ethyl acetate).

  • Induce Precipitation: While the solution is still warm, add a "poor" or "anti-solvent" (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

  • Clarify and Cool: Add a few drops of the hot "good" solvent to make the solution clear again.

  • Crystallize: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Isolate: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Table 1: Common Solvent Systems for Recrystallization

Good Solvent Anti-Solvent Typical Ratio (v/v) Notes
Ethyl Acetate Hexanes 1:2 to 1:5 Excellent general-purpose system.[6]
Methanol Water Varies Good for more polar derivatives.
Dichloromethane Hexanes 1:3 to 1:10 Use for less polar derivatives.

| Isopropanol | Di-isopropyl ether | Varies | Can produce high-quality crystals. |

Protocol 2: Column Chromatography with Basic Modifier

This protocol is for purifying oily products or solids that fail to recrystallize.

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of ~0.25-0.35. A good starting point is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Crucially, add 0.5% TEA to this system.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your starting eluent (e.g., 100% DCM + 0.5% TEA). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve your compound in a minimal amount of a volatile solvent (like DCM or methanol), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Run the column using a gradient elution, slowly increasing the percentage of the polar solvent (e.g., start with 100% DCM, gradient to 5% MeOH/DCM, then 10% MeOH/DCM, all containing 0.5% TEA).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed under high vacuum.

Table 2: Recommended Starting Conditions for Column Chromatography

Stationary Phase Mobile Phase System Modifier Target Compound Polarity
Silica Gel Dichloromethane / Methanol 0.5-1% Triethylamine Polar to Mid-Polarity
Silica Gel Ethyl Acetate / Hexanes 0.5-1% Triethylamine Mid-Polarity to Non-Polar
Neutral Alumina Dichloromethane / Methanol None required Mid-Polarity

| Reversed-Phase C18 | Acetonitrile / Water | 0.1% Formic Acid or TFA | Polar |

Section 4: Special Case - Chiral Derivatives

Question: My 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid derivative is chiral. How do I separate the enantiomers?

Answer: The separation of enantiomers requires a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

  • Expertise & Causality: Enantiomers have identical physical properties (solubility, polarity) and cannot be separated by standard techniques like recrystallization (unless a chiral resolving agent is used to form diastereomeric salts) or achiral chromatography. Chiral chromatography relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral stationary phase.

  • Trustworthy Solution:

    • Screening: There is no universal chiral column. You must screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are an excellent starting point.

    • Mobile Phase: For normal-phase chiral HPLC, typical mobile phases are mixtures of hexanes and an alcohol (isopropanol or ethanol). For reversed-phase, acetonitrile/water or methanol/water buffers are used.

    • Acidic Additive: For acidic compounds like yours, it is often necessary to add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylate, which leads to sharper peaks and better resolution.

    • Scale-Up: Once an analytical method is developed, it can be scaled to preparative or semi-preparative chiral HPLC to isolate gram quantities of each enantiomer.[7][8]

References

  • Belaustegui, Y., Andrés, E., & Roncal, T. (n.d.). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Publishing. Available at: [Link]

  • Patsnap Eureka. (2025). Techniques for Purification of Glacial Acetic Acid from Mixtures. Available at: [Link]

  • Semantic Scholar. (2008). SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Available at: [Link]

  • Kottke, T., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. Available at: [Link]

  • Veeprho. (n.d.). 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid. Available at: [Link]

  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • ResearchGate. (2005). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]

  • PMC. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • ResearchGate. (2014). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available at: [Link]

  • MDPI. (2022). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Aggregation of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the potential aggregation of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the potential aggregation of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid in experimental assays. While specific aggregation data for this compound is not extensively published, this guide synthesizes established principles of small molecule aggregation to offer practical solutions and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why should I be concerned about it with 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid?

A1: Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, typically ranging from 50 to 500 nm in diameter.[1] This is not simple precipitation; these aggregates are suspended in the solvent and are often not visible to the naked eye.[2] You should be concerned about this because these aggregates can lead to false-positive or irreproducible results in your assays.[1][3][4] Aggregates can nonspecifically inhibit enzymes by sequestering proteins on their large surface area, leading to a loss of function that can be mistaken for specific inhibition.[3][5] Given that 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid possesses a planar aromatic pyrrolopyridine core and a carboxylic acid group, it has structural features that may contribute to aggregation through stacking interactions and hydrogen bonding, particularly under certain buffer and pH conditions.

Q2: At what concentrations might I expect to see aggregation?

A2: Aggregation typically occurs above a certain "critical aggregation concentration" (CAC), which is often in the low to mid-micromolar range for many compounds encountered in high-throughput screening (HTS).[2] It is crucial to determine the CAC for your specific compound and assay conditions, as aggregation is highly dependent on factors like buffer composition, pH, ionic strength, and temperature.[1]

Q3: How can I distinguish between true inhibition and non-specific inhibition caused by aggregation?

A3: A key indicator of aggregation-based inhibition is its sensitivity to non-ionic detergents.[2][5] True inhibitors that bind to a specific site on a protein will generally not be affected by the presence of a low concentration of detergent, whereas the inhibitory activity of aggregates is often significantly reduced or eliminated.[2][5] Additionally, aggregation-based inhibition often displays a steep dose-response curve and time-dependent effects.[5]

Troubleshooting Guide

Issue 1: Poor Reproducibility of IC50 Values
  • Possible Cause: Aggregation of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid. The formation of aggregates can be highly sensitive to minor variations in experimental conditions, such as slight changes in buffer preparation, temperature, or incubation times, leading to inconsistent results.

  • Troubleshooting Steps:

    • Introduce a Detergent: The most effective strategy is to include a non-ionic detergent in your assay buffer.[2] Start with 0.01% (v/v) Triton X-100 or Tween-20.[6] If the IC50 value increases significantly or the inhibition is abolished, aggregation is the likely cause.

    • Vary Compound Concentration: Aggregation is concentration-dependent.[2] If you observe a sharp drop-off in activity below a certain concentration, you may be operating below the CAC.

    • Centrifugation Control: Before adding the compound to the assay, centrifuge the stock solution at high speed (e.g., >15,000 x g) for 30 minutes.[2] If the activity in the supernatant is reduced compared to the uncentrifuged solution, it suggests the presence of aggregates.

Issue 2: Steep, Hill-like Dose-Response Curves
  • Possible Cause: This is a classic hallmark of compound aggregation. The steep curve reflects the sharp transition from a solution of monomers to one containing aggregates once the CAC is exceeded.

  • Troubleshooting Steps:

    • Detergent Challenge: As with poor reproducibility, perform the dose-response curve in the presence and absence of a non-ionic detergent. A rightward shift in the curve in the presence of detergent is indicative of aggregation.

    • Dynamic Light Scattering (DLS): If available, use DLS to directly measure the size of particles in your compound solution at various concentrations.[3] The appearance of larger particles (e.g., >50 nm) at concentrations where you observe inhibition is strong evidence of aggregation.

Issue 3: Time-Dependent Inhibition
  • Possible Cause: The formation of aggregates and the subsequent sequestration of protein can be a time-dependent process.[5]

  • Troubleshooting Steps:

    • Vary Pre-incubation Time: Perform your assay with different pre-incubation times of the compound with the target protein. If the observed inhibition increases with longer pre-incubation times, aggregation may be occurring.

    • Control for Compound Stability: Ensure the compound is stable in the assay buffer over the time course of the experiment. Degradation of the compound could also lead to time-dependent effects.

Experimental Protocols

Protocol 1: Detergent Sensitivity Assay

This protocol is designed to assess whether the observed activity of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid is due to aggregation.

Materials:

  • 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid stock solution (e.g., in DMSO)

  • Assay buffer

  • Assay buffer containing 0.02% (v/v) Triton X-100 (for a final concentration of 0.01%)

  • Target protein and other assay reagents

Procedure:

  • Prepare two sets of serial dilutions of your compound. One set in the standard assay buffer and the other in the assay buffer containing Triton X-100.

  • Add the compound dilutions to your assay plates.

  • Add the target protein and other necessary reagents according to your standard assay protocol.

  • Incubate for the standard duration.

  • Measure the assay signal.

  • Plot the dose-response curves for both conditions and compare the IC50 values.

Interpretation of Results:

ObservationInterpretation
No significant change in IC50Aggregation is unlikely to be the mechanism of action.
>10-fold increase in IC50 or loss of activityAggregation is the probable cause of the observed activity.
2- to 10-fold increase in IC50Aggregation may be contributing to the observed activity.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a biophysical technique that measures the size distribution of particles in a solution.

Materials:

  • 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid stock solution

  • Assay buffer

  • DLS instrument and compatible cuvettes

Procedure:

  • Prepare a series of dilutions of the compound in the assay buffer, spanning the concentration range used in your biological assay.

  • Filter the solutions through a low-protein-binding filter (e.g., 0.02 µm) to remove dust and other contaminants.

  • Measure the particle size distribution for each concentration using the DLS instrument.

  • Include a buffer-only control.

Interpretation of Results:

Compound ConcentrationDLS ResultInterpretation
Low concentrationsMonomodal peak at a small size (<5 nm)Compound is likely monomeric.
High concentrationsAppearance of a second, larger peak (>50 nm)Compound is forming aggregates.

Visualizing Aggregation and Troubleshooting

Diagram 1: The Triphasic Nature of Small Molecule Solubility This diagram illustrates that a compound in an aqueous solution can exist as soluble monomers, soluble aggregates, or insoluble precipitates.[1]

G Monomer Soluble Monomer Aggregate Soluble Aggregate Monomer->Aggregate > CAC Aggregate->Monomer Dilution Precipitate Insoluble Precipitate Aggregate->Precipitate > Solubility Limit

Caption: Equilibrium between monomer, aggregate, and precipitate states.

Diagram 2: Troubleshooting Workflow for Suspected Aggregation

Start Unexpected Assay Results (e.g., poor reproducibility, steep curve) Detergent_Test Perform Detergent Sensitivity Assay Start->Detergent_Test DLS_Analysis Conduct DLS Analysis Detergent_Test->DLS_Analysis  Insensitive Aggregation_Confirmed Aggregation Confirmed: - Optimize assay conditions - Lower compound concentration - Consider compound analogs Detergent_Test->Aggregation_Confirmed  Sensitive Centrifugation Perform Centrifugation Control DLS_Analysis->Centrifugation  No Aggregates DLS_Analysis->Aggregation_Confirmed  Aggregates Detected Centrifugation->Aggregation_Confirmed  Activity Reduced Aggregation_Unlikely Aggregation Unlikely: - Investigate other assay artifacts - Confirm target engagement Centrifugation->Aggregation_Unlikely  No Change

Caption: Decision tree for investigating suspected compound aggregation.

References

  • 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid. Veeprho. Available at: [Link]

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Al-khami, A. (2020). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. Available at: [Link]

  • Protein aggregation inhibitors induce divergent transcriptional responses in a cellular model of ɑ-synuclein seeded aggregation. (2024). bioRxiv. Available at: [Link]

  • Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10). Available at: [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Current Protocols in Pharmacology, Chapter 9: Unit 9.16. Available at: [Link]

  • Preventing Protein Aggregation. Biozentrum, University of Basel. Available at: [Link]

  • Identification of Small-Molecule Aggregation. CD BioSciences. Available at: [Link]

Sources

Optimization

troubleshooting inconsistent results in biological assays with this compound

Topic: Optimizing Results for Hydrophobic / Low-Solubility Small Molecules ("Compound X") Ticket ID: T-SPL-9942 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening[1] Diagnostic Tria...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Results for Hydrophobic / Low-Solubility Small Molecules ("Compound X") Ticket ID: T-SPL-9942 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening[1]

Diagnostic Triage: Start Here

User Statement: "My IC50 values are shifting between runs, and the curves sometimes look bell-shaped or flat."

If you are working with a lipophilic small molecule (likely LogP > 3.5) or a fragment-based lead, inconsistent data is rarely due to the target biology.[1] It is almost always a physical-chemical artifact. Use this matrix to identify your likely culprit:

SymptomProbable Root CauseImmediate Action
Bell-shaped concentration-response Colloidal AggregationRun Detergent Sensitivity Protocol (See Module 1).[1]
Hill Slope > 2.0 or < 0.5 Aggregation or PrecipitationCheck for particulates; Switch to acoustic dispensing.
Potency decreases (IC50 increases) Non-Specific Binding (NSB)Switch to Low-Binding Plates ; Add 0.01% BSA.
High variation between replicates DMSO Hydration / PipettingUse fresh anhydrous DMSO; Avoid serial dilution tips.
Signal drift across the plate Evaporation / Edge EffectSeal plates immediately; use dummy wells on edges.

Module 1: The "Phantom" Potency (Colloidal Aggregation)

The Issue: You observe inhibition, but it is non-stoichiometric. The compound forms microscopic "oil droplets" (colloids) that sequester the enzyme, creating a false positive.[1] This is the #1 cause of false hits in early drug discovery (Shoichet, 2006).[1]

The Mechanism

At a critical aggregation concentration (CAC), the compound creates a surface that adsorbs the protein.[1] This is not true inhibition; it is physical sequestration.

AggregationMechanism Monomer Free Compound (Monomer) Colloid Colloidal Aggregate (Micelle-like) Monomer->Colloid Concentration > CAC Sequestered Enzyme Adsorbed on Colloid Surface (Inactive) Colloid->Sequestered Non-Specific Adsorption Enzyme Active Enzyme Enzyme->Sequestered Sequestration

Figure 1: Mechanism of colloidal aggregation leading to false inhibition.[1]

Validation Protocol: Detergent Sensitivity Test

True pharmacological inhibition is insensitive to low concentrations of non-ionic detergent. Aggregation-based inhibition is reversed by detergent.[2]

  • Prepare Assay Buffer: Split your buffer into two aliquots.

    • Condition A: Standard Assay Buffer.

    • Condition B: Assay Buffer + 0.01% Triton X-100 (freshly prepared).[1]

  • Run Dose-Response: Test "Compound X" in both conditions side-by-side.

  • Analyze Results:

    • If IC50 remains stable: The inhibition is likely real (specific binding).

    • If IC50 shifts >10-fold or activity disappears in Condition B: The compound is an aggregator.

Expert Note: If your target is sensitive to Triton, use 0.025% Tween-80 as an alternative (Feng et al., 2013).[1]

Module 2: The "Sticky" Compound (Non-Specific Binding)

The Issue: Your compound is lipophilic (greasy). It binds to the plastic walls of the microplate or the pipette tips before it ever reaches the protein. You are effectively testing a much lower concentration than you calculated.

The Mechanism

Polystyrene (PS) and Polypropylene (PP) surfaces contain hydrophobic pockets. A compound with high LogP will thermodynamically prefer the plastic surface over the aqueous buffer.

Validation Protocol: Plate Material Comparison

Do not assume "standard" tissue culture plates are neutral.

  • Select Plate Types:

    • Type A: Standard Polystyrene (PS).[1]

    • Type B: Low-Binding / Non-Binding Surface (NBS) (e.g., Corning or Eppendorf LoBind).[1]

  • Incubation: Incubate the compound in buffer (without enzyme) in both plates for 30 minutes.

  • Transfer & Test: Transfer the solution to a fresh readout plate and add enzyme/substrate to measure residual activity.

  • Compare: If Type B shows higher inhibition than Type A, you are losing compound to the plastic in Type A.

Data Summary: Typical Retention Rates

Material Hydrophobic Retention Risk Best Use Case
Standard Polystyrene (PS) High (up to 60% loss) Adherent cell culture (cells need to stick).[1]
Polypropylene (PP) Moderate Compound storage (but risky for low conc).[1]
Non-Binding Surface (NBS) Low (< 5% loss) Biochemical assays with "sticky" drugs.[1]

| Glass Coated | Very Low | Gold standard for reference, but expensive.[1] |

Module 3: The "Crashing" Stock (DMSO & Solubility)

The Issue: You see high variability between replicates or "ragged" curves. This is often due to DMSO absorbing water from the air, causing the compound to precipitate ("crash out") during the serial dilution process.[1]

The Mechanism

DMSO is hygroscopic.[3][4][5] It creates a "hydration shell" that drastically reduces the solubility of hydrophobic compounds.

PrecipitationCascade Stock 10mM Stock (100% DMSO) Air Exposure to Air (Hygroscopic Effect) Stock->Air WaterUptake DMSO absorbs H2O (Exothermic) Air->WaterUptake SolubilityDrop Solubility Drop (Supersaturation) WaterUptake->SolubilityDrop Precipitate Compound Precipitates (Solid Particulates) SolubilityDrop->Precipitate Inconsistent Inconsistent Assay Data (False Negatives) Precipitate->Inconsistent

Figure 2: The cascade of compound precipitation due to DMSO hydration.[1]

Solution: Acoustic Dispensing (The "Touchless" Method)

Traditional serial dilution with pipette tips introduces two errors:

  • Carryover: Sticky compounds adhere to the tip plastic.

  • Precipitation: Mixing with aqueous buffer in intermediate steps causes crashing.

Recommended Protocol:

  • Use Acoustic Liquid Handling (e.g., Echo/Mosquito): Shoot nanoliter droplets of 100% DMSO stock directly into the final assay well containing buffer.[1]

  • Backfill: Equalize DMSO concentration across all wells (e.g., ensure all wells have exactly 0.5% DMSO).

  • Avoid Intermediate Dilutions: Do not create a "10x" intermediate plate in aqueous buffer. Go from 100% DMSO stock -> Final Well.

FAQ: Rapid Fire Troubleshooting

Q: Can I just spin down my plate to remove aggregates? A: No. Colloidal aggregates are often neutrally buoyant or too small to pellet easily in a standard plate centrifuge. You must prevent them chemically (detergents) or lower the concentration below the CAC.

Q: Why does my compound work in cell assays but not biochemical ones? A: Cells contain membranes and serum proteins (albumin) that act as a "sink," buffering the compound and preventing aggregation. In a clean biochemical buffer, there is nowhere for the grease to go, so it aggregates.[1]

Q: My DMSO stock froze in the fridge. Is it ruined? A: Possibly. Freeze-thaw cycles promote crystal growth. If you see a pellet or cloudiness upon thawing that doesn't dissolve with vortexing and warming (37°C), discard the stock.[1] Always aliquot stocks to avoid repeated freeze-thaws.

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit of false discovery. Nature Chemical Biology, 2(10), 507.[1]

  • Feng, B. Y., et al. (2013).[1][6] Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. Nature Chemical Biology.[6]

  • NCATS Assay Guidance Manual. (Updated 2024). Assay Operations for SAR Support. National Center for Advancing Translational Sciences.[7][8] [1]

  • Popa-Burke, I., et al. (2014).[1][9] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.

  • Waybright, T. J., et al. (2009).[1] Non-Specific Binding of Compounds to Microplates.[10][11] Assay Guidance Manual. [1]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Oral Bioavailability of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid derivatives. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid derivatives. This guide provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability with this important class of compounds.

Core Concepts: Understanding the Bioavailability Challenge

The 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid scaffold, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry. The addition of the nitrogen atom in the indole ring can enhance aqueous solubility and metabolic stability compared to traditional indole analogs.[1] However, the acetic acid moiety introduces distinct physicochemical properties that often lead to significant oral bioavailability challenges.

Key factors contributing to poor bioavailability in this class include:

  • pH-Dependent Solubility: The carboxylic acid group (pKa typically ~4-5) means these molecules exhibit low solubility in the acidic environment of the stomach (pH 1-2.5). While solubility increases in the higher pH of the small intestine, the compound may precipitate out of solution as it transits the gastrointestinal (GI) tract, limiting the concentration available for absorption.

  • Low Permeability: At physiological pH, the carboxylic acid is ionized to its carboxylate form. This negative charge increases polarity and can significantly hinder passive diffusion across the lipophilic intestinal cell membrane.[2]

  • Efflux Transporter Activity: Many acidic drugs are substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) expressed on the apical side of intestinal enterocytes. These transporters actively pump the drug back into the GI lumen, reducing net absorption.[3] There is evidence that 7-azaindole derivatives can be subject to significant efflux.

  • First-Pass Metabolism: While the 7-azaindole core can be more metabolically stable than indole, these compounds are still susceptible to Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation of the carboxylic acid) metabolism in the gut wall and liver.[4][5] Extensive first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation.[6]

This guide will walk you through a systematic approach to identify and solve these issues.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My 7-azaindole acetic acid derivative shows poor and highly variable exposure in preclinical animal studies. Where do I start?

Answer:

High variability and low exposure are classic signs of absorption-related issues. The first step is to systematically characterize the compound's fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties to pinpoint the bottleneck. This involves a tiered experimental approach.

Workflow for Diagnosing Poor Oral Bioavailability

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Problem Diagnosis cluster_2 Tier 3: Strategy Selection A Kinetic Solubility Assay (pH 2.0 & 6.5) D Low Solubility? A->D B Caco-2 Permeability Assay (Bidirectional) E Low Permeability? (Papp < 1x10⁻⁶ cm/s) B->E F High Efflux? (Ratio > 2) B->F C Liver Microsome Metabolic Stability Assay G High Clearance? (t½ < 30 min) C->G H Formulation Strategies: - Amorphous Solid Dispersion - Lipid-Based Systems (SEDDS) - Particle Size Reduction D->H Yes I Prodrug Approach: - Mask Carboxylic Acid (e.g., Ester Prodrug) E->I Yes J Formulation or Prodrug +/- Efflux Inhibitor F->J Yes K Structural Modification: - Block Metabolic Soft Spots G->K Yes

Caption: Tiered approach to diagnosing bioavailability issues.

Start with the Tier 1 Foundational Assays :

  • Kinetic Solubility: Assess solubility at pH 2.0 (gastric) and pH 6.5 (intestinal). A significant drop in solubility at pH 2.0 is a red flag for dissolution-limited absorption.

  • Caco-2 Permeability: This assay provides two critical pieces of data: the apparent permeability coefficient (Papp), which indicates how well the drug crosses the intestinal barrier, and the efflux ratio, which tells you if the compound is being pumped out by transporters like P-gp.

  • Metabolic Stability: Using human liver microsomes (HLM), this assay determines the compound's intrinsic clearance, indicating its susceptibility to first-pass metabolism.

Based on these results, you can diagnose the primary issue (Tier 2) and select an appropriate strategy (Tier 3).

Q2: My compound has very low solubility in the kinetic solubility assay at pH 2.0 (<1 µg/mL). How can I improve this?

Answer:

This is a common issue for acidic compounds and directly points to dissolution rate-limited absorption. The goal is to either keep the drug in a soluble state as it passes through the stomach or allow it to dissolve rapidly once it reaches the higher pH of the intestine.

Recommended Strategies:

  • Amorphous Solid Dispersions (ASDs): This is a highly effective strategy. By dispersing your compound in a polymeric carrier (e.g., PVP, HPMC-AS), you create a high-energy, amorphous form that can achieve supersaturation upon dissolution in the intestine, dramatically increasing the driving force for absorption.

  • Lipid-Based Formulations (LBFs): Formulating your compound in oils, surfactants, and co-solvents can significantly improve its oral bioavailability.[7] Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly useful. When this formulation mixes with GI fluids, it forms a fine oil-in-water emulsion, keeping the drug solubilized and presenting it to the intestinal wall in a highly absorbable form.[8]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of your drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8][9] Nanonization, creating nanoparticles of the drug, is a powerful approach for poorly soluble compounds.[10]

Data Summary: Formulation Approaches for Poorly Soluble Drugs

StrategyMechanism of ActionKey AdvantagesCommon Excipients
Amorphous Solid Dispersion Stabilizes drug in a high-energy, amorphous state, enabling supersaturation.Significant solubility enhancement, improved dissolution rate.PVP/VA, HPMC-AS, Soluplus®
Lipid-Based Systems (SEDDS) Drug is pre-dissolved in a lipid mixture that forms a micro/nanoemulsion in the GI tract.Maintains drug in a solubilized state, can enhance lymphatic uptake.Capryol®, Cremophor®, Labrasol®
Nanonization Increases surface area-to-volume ratio, leading to faster dissolution.Enhances dissolution rate, improves content uniformity for low doses.Surfactants (e.g., Poloxamers), Polymers (e.g., HPMC)
Q3: The Caco-2 assay shows my compound has a high efflux ratio (>5). What does this mean and what can I do?

Answer:

An efflux ratio greater than 2 indicates that your compound is a substrate for active efflux transporters.[8] A ratio greater than 5 is considered high and is a significant barrier to absorption. The cell is actively pumping your compound back into the GI lumen, drastically reducing its net permeability.

Experimental Workflow for Addressing High Efflux

G A Initial Caco-2 Result: Efflux Ratio > 5 B Identify Specific Transporter(s) A->B C Run Caco-2 assay with specific inhibitors: - Verapamil (P-gp) - Ko143 (BCRP) B->C D Efflux Ratio Reduced? C->D E Strategy 1: Prodrug Approach D->E Yes F Strategy 2: Formulation with Efflux Inhibitors D->F Yes G Mask the recognition motif (e.g., esterify carboxylic acid) E->G H Use excipients that inhibit efflux pumps (e.g., Cremophor EL, Polysorbate 80) F->H

Caption: Decision workflow for high efflux compounds.

Troubleshooting Steps:

  • Identify the Transporter: First, confirm which transporter is responsible. You can repeat the Caco-2 assay in the presence of known inhibitors. For example, Verapamil is a classic P-gp inhibitor, and Ko143 is a potent BCRP inhibitor. A significant reduction in the efflux ratio in the presence of an inhibitor confirms your compound is a substrate for that transporter.

  • Prodrug Strategy: This is often the most effective approach.[11] Efflux transporters recognize specific chemical motifs. The ionized carboxylate is a common recognition element. By masking this group as an ester prodrug, you can often "hide" the compound from the transporter.[2] The ester can then be cleaved by endogenous esterases in the intestinal cells or blood to release the active parent drug.[12]

  • Formulation with Inhibitory Excipients: Some common pharmaceutical excipients are known to inhibit efflux pumps. For example, surfactants used in LBFs like Cremophor® EL and Polysorbate 80 can inhibit P-gp. Co-formulating with these excipients may be sufficient to overcome efflux.

Q4: My compound is rapidly cleared in the liver microsome stability assay (t½ < 15 minutes). How do I address this metabolic liability?

Answer:

A short half-life in liver microsomes indicates high intrinsic clearance and suggests that the compound will be subject to extensive first-pass metabolism, which is a major barrier to achieving adequate oral bioavailability.[13][14]

Recommended Strategies:

  • Metabolite Identification: The first crucial step is to understand where your molecule is being metabolized. Incubate your compound with liver microsomes and use LC-MS/MS to identify the major metabolites. Common metabolic pathways include hydroxylation of aromatic rings or oxidation of aliphatic chains.

  • Structure-Activity Relationship (SAR) Modification: Once you've identified the metabolic "soft spot," you can use medicinal chemistry to block it. This is a core principle of lead optimization. For example:

    • If an aromatic ring is being hydroxylated, you can install a metabolically robust group like a fluorine atom at that position.

    • If an aliphatic chain is being oxidized, you can introduce steric hindrance or replace hydrogens with deuterium (the kinetic isotope effect can slow metabolism).

  • Consider Alternative Delivery Routes: If metabolic instability is extremely high and cannot be resolved through structural modification, you may need to consider routes of administration that bypass the liver, such as intravenous, transdermal, or sublingual, though this is a project-level decision.[13]

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol determines the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking the precipitation that can occur upon oral dosing.

Materials:

  • Test compound (as 10 mM DMSO stock)

  • Phosphate Buffered Saline (PBS), pH 6.5

  • 0.01 N HCl, pH 2.0

  • 96-well microtiter plates (clear, flat-bottom)

  • Plate shaker

  • Nephelometer or UV-Vis plate reader

Procedure:

  • Prepare serial dilutions of your 10 mM DMSO stock in a 96-well DMSO plate.

  • In a separate 96-well analysis plate, add 198 µL of the appropriate aqueous buffer (pH 2.0 or 6.5) to each well.

  • Add 2 µL of the DMSO stock dilutions to the corresponding wells of the analysis plate. This creates a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.[15]

  • Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant to determine the concentration of the dissolved compound against a standard curve.

  • The kinetic solubility is the concentration at which precipitation is first observed.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay is the gold standard for predicting intestinal permeability and identifying active efflux.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • 24-well Transwell® plates (0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Lucifer Yellow (for monolayer integrity check)

  • Test compound (10 mM DMSO stock)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Digoxin for P-gp substrate)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.

  • Cell Culture & Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 250 Ω·cm². Also, perform a Lucifer Yellow leak test to confirm tight junction integrity.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add transport buffer containing the test compound (e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Perform the same procedure but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B) .[8]

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the rate of metabolism by Phase I enzymes (primarily Cytochrome P450s).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate buffer, pH 7.4

  • NADPH regenerating system (or NADPH stock solution)

  • Test compound (10 mM DMSO stock)

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile with internal standard (for reaction termination)

  • LC-MS/MS for analysis

Procedure:

  • Prepare a reaction mixture containing HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Immediately terminate the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as 0.693 / k .

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

References

  • 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. [Link]

  • 7-Azaindole. III. Syntheses of 7-Aza Analogs of Some Biologically Significant Indole Derivatives. (1960). Journal of the American Chemical Society. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2016). Journal of Medicinal Chemistry. [Link]

  • Fast Release of Carboxylic Acid inside Cells. (2020). PMC. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2022). PubMed Central. [Link]

  • Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. (2019). PMC. [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. (n.d.). PubChem. [Link]

  • Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. (2022). MDPI. [Link]

  • Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Pak. J. Pharm. Sci.. [Link]

  • Prioritizing oral bioavailability in drug development strategies. (2023). Taylor & Francis Online. [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015). PubMed. [Link]

  • Azaindoles. (n.d.). Inter Chem. [Link]

  • How to improve the bioavailability of a drug?. (2024). Patsnap Synapse. [Link]

  • Effect of alteration of the acetic acid synthesis pathway on the fermentation pattern of escherichia coli. (1994). PubMed. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2022). ResearchGate. [Link]

  • Formulation strategies to modulate the topical delivery of anti-inflammatory compounds. (2007). PubMed. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). ResearchGate. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

  • Strategies to improve oral bioavailability. (2022). ResearchGate. [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015). PubMed. [Link]

  • Solvent-free method improves drug solubility using mesoporous silica. (2024). News-Medical.Net. [Link]

  • Evolutionary Routes to Modern Metabolic Pathways. (2024). MDPI. [Link]

  • Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs–CAIs) for the Treatment of Rheumatoid Arthritis. (2021). ACS Publications. [Link]

  • impact of reactivity and function of carboxylic acid and its importance in medicines: a study. (n.d.). IJMR. [Link]

  • Azaindole Therapeutic Agents. (2020). PMC. [Link]

  • 2-(1H-pyrrol-2-yl)acetic acid. (n.d.). PubChem. [Link]

  • Benzene. (n.d.). Wikipedia. [Link]

  • 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl). (n.d.). Veeprho. [Link]

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Reference Data & Comparative Studies

Validation

validating the molecular target of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

This guide provides a comprehensive technical framework for validating the molecular target of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (also referred to as 7-azaindole-1-acetic acid ). Based on structural pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for validating the molecular target of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (also referred to as 7-azaindole-1-acetic acid ).

Based on structural pharmacophore analysis and bioisosteric principles, this molecule is primarily validated as a core scaffold for CRTh2 (DP2) Receptor Antagonists , acting as a bioisostere to the indole-1-acetic acid moiety found in clinical candidates like Fevipiprant and Ramatroban .

Executive Summary & Mechanism of Action

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid represents a "privileged structure" in medicinal chemistry. It combines the 7-azaindole core (a common kinase inhibitor scaffold) with an N1-acetic acid tail.

  • Primary Molecular Target: CRTh2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) , also known as DP2 or GPR44 .

  • Mechanism: Competitive Antagonism. The acetic acid moiety mimics the carboxylate group of the endogenous ligand Prostaglandin D2 (PGD2) , forming a critical salt bridge with Arg170 (or equivalent cationic residues) in the CRTh2 binding pocket.

  • Structural Logic: The 7-azaindole nitrogen (N7) improves aqueous solubility and metabolic stability compared to the traditional indole core (e.g., Indomethacin, Fevipiprant), while the N1-acetic acid ensures specific GPCR targeting over kinase off-targets (as N1-substitution typically abolishes ATP-hinge binding in kinases).

Comparative Analysis: Performance vs. Alternatives

To validate this molecule, it must be benchmarked against established CRTh2 antagonists. The 7-azaindole scaffold offers distinct physicochemical advantages.

Table 1: Comparative Profile of CRTh2 Antagonist Scaffolds
Feature7-Azaindole-1-acetic acid (Subject)Fevipiprant (QAW039) (Standard)Ramatroban (Classic)Indomethacin (Non-Selective)
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)IndoleTetrahydrocarbazoleIndole
Primary Target CRTh2 (DP2) CRTh2 (DP2)CRTh2 / TP ReceptorCOX-1/2 / CRTh2
Binding Mode Ionic (Acid-Arg170) +

-stacking
Ionic + HydrophobicIonic + Steric fitIonic
Solubility (pH 7.4) High (Pyridine N H-bonds)ModerateLowLow
Selectivity High (vs. DP1/TP)High (>1000x vs DP1)Low (Hits TP receptor)Very Low (Hits COX)
Kinase Liability Low (N1-subst. blocks hinge bind)LowLowLow
Why Choose the 7-Azaindole Scaffold?
  • Solubility: The extra nitrogen in the pyridine ring (position 7) lowers logP and increases polarity, addressing the poor solubility often seen in indole-based drugs.

  • Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism than the electron-rich phenyl ring of standard indoles.

Validation Workflow & Experimental Protocols

To scientifically confirm the target, you must demonstrate binding , functional inhibition , and phenotypic relevance .

DOT Diagram: Target Validation Workflow

ValidationWorkflow cluster_Biophysical Step 1: Biophysical Binding cluster_Functional Step 2: Functional Potency (Gi Pathway) cluster_Cellular Step 3: Phenotypic Validation Start Compound: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid SPR SPR / TSA (Direct Binding) Start->SPR Screening Radioligand Radioligand Displacement ([3H]-PGD2) SPR->Radioligand Affinity (Ki) cAMP cAMP Inhibition Assay (Forskolin-induced) Radioligand->cAMP Confirm Antagonism GTP GTPγS Binding (G-protein activation) cAMP->GTP Validate Mechanism Eosinophil Eosinophil Shape Change (Whole Blood Assay) GTP->Eosinophil Physiological Relevance Validated VALIDATED CRTh2 ANTAGONIST Eosinophil->Validated Target Confirmed

Caption: A hierarchical validation cascade moving from direct biophysical binding to functional signal transduction and finally physiological phenotypic response.

Protocol 1: Radioligand Binding Assay (The "Gold Standard")

Objective: Determine the affinity (


) of the molecule for the human CRTh2 receptor by displacing a known radioligand.
  • Reagents:

    • Membranes expressing recombinant human CRTh2 (CHO or HEK293 cells).

    • Radioligand:

      
      -PGD2 (Prostaglandin D2) or 
      
      
      
      -Ramatroban.
    • Assay Buffer: 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, 10 mM

      
      .
      
  • Methodology:

    • Incubate membranes (

      
       protein/well) with 
      
      
      
      -PGD2 (~1 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      M).
    • Non-specific binding (NSB): Define using

      
       unlabeled PGD2 or Ramatroban.
      
    • Incubate for 60 minutes at room temperature.

    • Terminate by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI).

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation : 
      
      
      
      .
Protocol 2: Functional cAMP Assay (Gi-Coupled)

Objective: Confirm the compound acts as an antagonist by blocking PGD2-mediated reduction of cAMP.

  • Rationale: CRTh2 is

    
    -coupled. Activation by PGD2 inhibits Adenylyl Cyclase, lowering cAMP. An antagonist will restore cAMP levels in the presence of Forskolin (which raises cAMP).
    
  • Steps:

    • Use CRTh2-expressing cells.

    • Pre-incubate cells with the test compound (30 min).

    • Stimulate with Forskolin (

      
      ) + PGD2  (
      
      
      
      concentration).
    • Readout: If the compound is an antagonist, cAMP levels will remain high (similar to Forskolin alone). If inactive, PGD2 will successfully lower cAMP.

    • Detect using TR-FRET (e.g., HTRF or Lance Ultra) cAMP kits.

Signaling Pathway Visualization

Understanding the downstream effects is crucial for interpreting functional data.

DOT Diagram: CRTh2 Signaling & Antagonism

CRTh2_Pathway cluster_Membrane Cell Membrane PGD2 PGD2 (Ligand) CRTh2 CRTh2 Receptor (GPCR) PGD2->CRTh2 Activates Compound 7-Azaindole-1-acetic acid (Antagonist) Compound->CRTh2 BLOCKS Gi Gi Protein (α-subunit) CRTh2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits (-) Calcium Ca2+ Flux Gi->Calcium Gβγ subunits cAMP cAMP AC->cAMP Produces cAMP->Calcium Modulates EosinophilShape Eosinophil Shape Change Calcium->EosinophilShape Triggers

Caption: Mechanism of Action. The antagonist blocks PGD2 binding, preventing Gi-mediated inhibition of Adenylyl Cyclase and subsequent eosinophil activation.

Critical Troubleshooting & Specificity Checks

The "Kinase Trap"

Because the core is 7-azaindole (a famous kinase scaffold, e.g., JAK inhibitors), reviewers may question kinase off-target effects.

  • Defense: Kinase inhibitors typically require a free NH at position 1 to hydrogen bond with the kinase hinge region (Glu/Leu residues).

  • Validation: The N1-acetic acid substitution sterically and electrostatically prevents this hinge binding, effectively "deadening" the molecule against kinases while optimizing it for the CRTh2 arginine pocket.

  • Control Experiment: Run a small kinase panel (e.g., JAK2, Aurora A) to demonstrate lack of inhibition (

    
    ) and prove selectivity for the GPCR.
    
Solubility Artifacts

The acetic acid group provides solubility, but at low pH, it may protonate and precipitate. Ensure all assays are buffered at pH 7.4 to maintain the carboxylate anion state required for binding Arg170 .

References

  • Sandham, D. A., et al. (2009). "7-Azaindole-3-acetic acid derivatives: Potent and selective CRTh2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Sykes, D. A., et al. (2016). "Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy." Molecular Pharmacology.

  • Ulven, T., & Kostenis, E. (2010). "Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation." Current Topics in Medicinal Chemistry.

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2."[1] Drug News & Perspectives.

  • PubChem Compound Summary. (2024). "Indole-3-acetic acid and derivatives." (For structural comparison).

Sources

Comparative

assessing the cross-reactivity profile of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

Comparative Profiling of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid Scaffolds Executive Summary This guide provides a technical assessment of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (hereafter referred to as 7-Aza...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic Acid Scaffolds

Executive Summary

This guide provides a technical assessment of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (hereafter referred to as 7-Azaindole-1-acetic acid or 7-AIAA ), positioning it as a high-value bioisostere to the traditional Indole-1-acetic acid (IAA) scaffold.[1]

While Indole-1-acetic acid derivatives (e.g., Ramatroban) have historically served as core pharmacophores for CRTH2 (DP2) antagonists and COX inhibitors , they frequently suffer from high lipophilicity (cLogP) and metabolic instability.[1] The 7-AIAA scaffold introduces a pyridine nitrogen at position 7, acting as a hydrogen bond acceptor. This structural modification significantly alters the cross-reactivity profile , reducing off-target binding to the DP1 receptor and improving aqueous solubility, while maintaining on-target potency.

Chemical & Physical Profile: The Scaffold Hop

The transition from Indole to 7-Azaindole is a classic "scaffold hop" in medicinal chemistry.[1] The introduction of the nitrogen atom at position 7 lowers the electron density of the pyrrole ring and increases polarity.

FeatureIndole-1-acetic acid (Standard)7-Azaindole-1-acetic acid (Product)Impact on Development
Core Structure Benzo-fused pyrrolePyridine-fused pyrrole7-Aza offers better solubility.[1]
H-Bonding 1 Donor (COOH), 1 Acceptor (COOH)1 Donor (COOH), 2 Acceptors (COOH + N7)N7 allows novel interactions with hinge regions or water networks.
Electronic Nature Electron-rich (prone to oxidation)Electron-deficient (Pyridine ring)Higher Metabolic Stability (reduced P450 oxidation).[1]
Acidity (pKa) ~4.75 (COOH)~4.6 (COOH), ~2.5 (Pyridine H+)N7 protonation at low pH can alter biodistribution.
Fluorescence High (Trp-like emission)Distinct/Quenched Lower Assay Interference in standard TR-FRET.[1]

Biological Selectivity & Cross-Reactivity Profile

In drug discovery, "cross-reactivity" for this scaffold primarily refers to Selectivity Ratios against structurally related G-Protein Coupled Receptors (GPCRs).[1]

Primary Target: CRTH2 (DP2 Receptor)[1]
  • Mechanism: The acetic acid tail mimics the carboxylate of Prostaglandin D2 (PGD2), forming a salt bridge with Arg170 in the CRTH2 binding pocket.

  • Performance: 7-AIAA derivatives generally maintain nanomolar potency comparable to indoles but with improved ligand efficiency (LE).[1]

Major Cross-Reactivity Liability: DP1 Receptor

The most critical cross-reactivity risk for CRTH2 antagonists is the DP1 receptor (Prostaglandin D2 Receptor 1), which mediates vasodilation.

  • Indole Liability: Indole-1-acetic acids are highly lipophilic and often bind promiscuously to DP1 (Selectivity < 50-fold).[1]

  • 7-Azaindole Advantage: The polar N7 atom creates a "repulsive" electrostatic interaction or lacks the necessary hydrophobic contact in the DP1 pocket, frequently boosting selectivity to >100-fold .

Secondary Off-Targets (Safety Panel)
  • Thromboxane Receptor (TP): 7-AIAA shows reduced affinity compared to Indoles due to the lack of the benzene ring lipophilicity required for TP binding.

  • Kinases: While 7-azaindoles are privileged kinase scaffolds (hinge binders), the N-substitution (1-acetic acid) sterically clashes with the ATP binding pocket, rendering this specific scaffold kinase-inactive .[1] This is a positive safety feature.

Experimental Protocols

To validate the profile of your specific 7-AIAA derivative, use the following self-validating workflows.

Protocol A: CRTH2 vs. DP1 Selectivity Assessment (TR-FRET)
  • Objective: Determine the Selectivity Ratio (

    
    ).
    
  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay.

Step-by-Step Workflow:

  • Reagents:

    • Membranes expressing human CRTH2 and DP1 (separately).

    • Tracer: PGD2-Europium or AlexaFluor-labeled PGD2.[1]

    • Test Compound: 7-Azaindole-1-acetic acid derivative (Serial dilution 10 µM to 0.1 nM).

  • Buffer System: 25 mM HEPES (pH 7.4), 10 mM

    
    , 0.1% BSA. Note: Avoid high detergent concentrations which mask the lipophilicity benefit of 7-azaindole.[1]
    
  • Incubation:

    • Mix 5 µL Compound + 5 µL Membrane + 5 µL Tracer.

    • Incubate 60 min at RT in dark.

  • Detection: Read on PHERAstar or EnVision (Excitation 337 nm, Emission 620/665 nm).

  • Validation (Internal Control):

    • Positive Control: Ramatroban (binds both, low selectivity).

    • Negative Control: DMSO only.

    • Z-Prime: Must be > 0.5 for valid data.[1]

Protocol B: Intrinsic Fluorescence Interference Check
  • Context: 7-azaindoles can fluoresce in the blue region.[1][2] This protocol ensures your binding data isn't an artifact.

  • Dilute compound to 10 µM in assay buffer.

  • Perform a spectral scan (Excitation 280-350 nm, Emission 300-500 nm).[1]

  • Decision: If emission overlaps with the FRET donor (Europium/Terbium), switch to a Radioligand Binding Assay (

    
    -PGD2)  to avoid false positives.
    

Visualizing the Assessment Logic

The following diagram illustrates the decision matrix for assessing the 7-AIAA scaffold against the Indole standard.

ScaffoldAssessment Start Start: 7-AIAA Scaffold Assessment ChemProp 1. Chemical Profiling (Solubility & pKa) Start->ChemProp SolubilityCheck Aqueous Solubility > 50 µM? ChemProp->SolubilityCheck BindingAssay 2. Primary Potency (CRTH2 TR-FRET) SolubilityCheck->BindingAssay Yes (Superior to Indole) Outcome_Fail FAIL: High Liability (Use Indole or Modify) SolubilityCheck->Outcome_Fail No (Rare) PotencyCheck IC50 < 100 nM? BindingAssay->PotencyCheck Interference 4. Assay Interference (Fluorescence Scan) PotencyCheck->Interference Yes PotencyCheck->Outcome_Fail No Selectivity 3. Cross-Reactivity Panel (DP1 & TP Receptors) DP1_Check DP1 Selectivity Ratio > 100x? Selectivity->DP1_Check Outcome_Pass PASS: High Quality Lead Scaffold DP1_Check->Outcome_Pass Yes (Low Cross-Reactivity) DP1_Check->Outcome_Fail No (Promiscuous) Interference->Selectivity No Quenching Interference->Outcome_Fail High Background

Figure 1: Critical path for validating the 7-Azaindole-1-acetic acid scaffold in drug discovery.

References

  • Sandham, D. A., et al. (2009).[3] "7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists."[1][3][4] Bioorganic & Medicinal Chemistry Letters. Link

    • Note: Establishes the 7-azaindole scaffold utility in CRTH2 antagonism.
  • Merour, J. Y., et al. (2014).[5] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. Link

    • Note: Provides chemical property comparisons between indoles and azaindoles.
  • Norman, P. (2014). "Fevipiprant (QAW-039): A CRTh2 antagonist for the treatment of asthma."[1] Expert Opinion on Investigational Drugs. Link

    • Note: Contextualizes the clinical relevance of indole-acetic acid bioisosteres.
  • PubChem Compound Summary. "2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid."[1] National Center for Biotechnology Information. Link

    • Note: Verification of chemical structure and identifiers.

Sources

Validation

A Comparative Biological Study: 2-(7-azaindol-1-yl)acetic acid versus Indole-3-acetic acid

Introduction: Establishing the Benchmark with Indole-3-Acetic Acid (IAA) Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants, serving as the quintessential benchmark for auxi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing the Benchmark with Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants, serving as the quintessential benchmark for auxin activity.[1][2] This phytohormone is a critical signaling molecule that orchestrates a vast array of developmental processes, from cell division and elongation to organogenesis and responses to environmental stimuli.[3] The chemical structure of IAA, featuring an indole ring and a carboxymethyl substituent at the third position, is fundamental to its biological function.[4][5] IAA exerts its effects by binding to a co-receptor complex composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for degradation, thereby de-repressing Auxin Response Factors (ARFs) and initiating the transcription of auxin-responsive genes.[6]

Introducing a Structural Analog: 2-(7-azaindol-1-yl)acetic acid

2-(7-azaindol-1-yl)acetic acid is a synthetic analog of IAA. The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, often utilized to modulate the physicochemical and biological properties of parent compounds.[7] While 7-azaindole derivatives have been extensively explored for their therapeutic potential in humans, exhibiting activities such as kinase inhibition and anti-inflammatory effects, their role as plant growth regulators is largely uncharted territory. This guide provides a comparative analysis of 2-(7-azaindol-1-yl)acetic acid and IAA, based on their structural attributes and the established structure-activity relationships of auxins. We will also present detailed experimental protocols to empirically test the hypothesized biological activities of this synthetic analog.

Structural and Physicochemical Comparison

A direct comparison of the chemical structures of IAA and 2-(7-azaindol-1-yl)acetic acid reveals two key differences: the position of the nitrogen atom within the bicyclic ring system and the attachment point of the acetic acid side chain.

FeatureIndole-3-acetic acid (IAA)2-(7-azaindol-1-yl)acetic acid
Molecular Formula C₁₀H₉NO₂C₉H₈N₂O₂
Molecular Weight 175.18 g/mol 176.17 g/mol
Core Structure Indole7-Azaindole (Pyrrolo[2,3-b]pyridine)
Side Chain Position Carbon 3 of the indole ringNitrogen 1 of the 7-azaindole ring
Solubility Insoluble in water, soluble in polar organic solvents.[8][9]Predicted to have some water solubility, with solubility in polar organic solvents.
Stability Sensitive to light and degradation in certain media.[8]Generally, azaindole derivatives exhibit good stability.[2]

Hypothesized Biological Activity: A Structure-Activity Relationship Perspective

The biological activity of auxins is intrinsically linked to their chemical structure. Key features for auxin activity include a planar aromatic ring system and a carboxyl group-containing side chain.[6][10]

The Role of the Aromatic Ring

The indole ring of IAA provides the necessary planar structure for interaction with the auxin-binding pocket of the TIR1/AFB receptor.[6] The introduction of a nitrogen atom at the 7-position in the 7-azaindole ring of 2-(7-azaindol-1-yl)acetic acid is not expected to significantly alter the planarity of the aromatic system. However, this substitution will change the electron distribution within the ring, which could influence its interaction with the receptor. The nitrogen at position 7 in the pyridine ring of the 7-azaindole nucleus makes it a stronger base than the indole ring of IAA.[11] This alteration in electronic properties could potentially affect the binding affinity and specificity for different members of the TIR1/AFB family of auxin receptors.

The Significance of the Side Chain Position

The position of the acetic acid side chain is a critical determinant of auxin activity. In IAA, the side chain is attached to the C3 position of the indole ring. This specific arrangement allows for optimal orientation within the TIR1 binding pocket, facilitating the formation of a stable co-receptor complex with an Aux/IAA protein.[12] In 2-(7-azaindol-1-yl)acetic acid, the side chain is moved to the N1 position. This is a significant structural modification. While some N-substituted indole derivatives have shown auxin-like activity, the precise spatial relationship between the aromatic ring and the carboxyl group is crucial. It is hypothesized that this shift in the side chain position in 2-(7-azaindol-1-yl)acetic acid will likely alter its fit within the auxin-binding pocket, potentially reducing its affinity for the TIR1/AFB receptors and, consequently, its biological activity as an auxin.

Experimental Validation: Protocols for Comparative Analysis

To empirically test the auxin-like activity of 2-(7-azaindol-1-yl)acetic acid in comparison to IAA, the following well-established bioassays are recommended.

Arabidopsis Root Elongation Assay

This assay is a classic and sensitive method to quantify auxin activity. At low concentrations, auxins promote root elongation, while at high concentrations, they inhibit it.

Protocol:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse five times with sterile distilled water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agarose and sow them on square Petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar. The medium should also contain a range of concentrations of IAA and 2-(7-azaindol-1-yl)acetic acid (e.g., 0, 10⁻¹¹, 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M). A solvent control (e.g., DMSO or ethanol) should also be included.

  • Stratification and Growth: Store the plates at 4°C in the dark for 2-3 days to synchronize germination. Then, transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Data Collection: After 7-10 days of growth, scan the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average root length and standard error for each treatment. Compare the dose-response curves for both compounds.

Causality Behind Experimental Choices: Arabidopsis thaliana is a model organism with a well-characterized genetic background and rapid life cycle, making it ideal for such assays. The range of concentrations is chosen to capture both the stimulatory and inhibitory effects of auxins.

Auxin-Responsive Gene Expression Assay using DR5::GUS Reporter Line

The DR5 promoter is a synthetic auxin-responsive promoter that contains auxin response elements (AuxREs) and is fused to the β-glucuronidase (GUS) reporter gene. This allows for the visualization and quantification of auxin-induced gene expression.

Protocol:

  • Plant Material: Use a transgenic Arabidopsis thaliana line carrying the DR5::GUS reporter construct.

  • Seedling Growth: Grow seedlings on MS medium for 5-7 days as described in the root elongation assay protocol.

  • Treatment: Prepare liquid MS medium containing various concentrations of IAA and 2-(7-azaindol-1-yl)acetic acid (e.g., 0, 1, 10, 50 µM). Transfer the seedlings into the liquid medium and incubate for a defined period (e.g., 2, 6, 12, 24 hours).

  • GUS Staining: After treatment, incubate the seedlings in GUS staining solution (containing X-Gluc) at 37°C in the dark for several hours to overnight.

  • Chlorophyll Removal: Clear the stained seedlings with 70% ethanol to remove chlorophyll and visualize the blue GUS staining.

  • Microscopy: Observe and document the staining patterns in different tissues, particularly the root tips, using a light microscope.

  • Quantitative Analysis (Optional): For a quantitative measure of GUS activity, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be performed on protein extracts from the treated seedlings.

Causality Behind Experimental Choices: The DR5::GUS reporter system provides a direct readout of the activation of the auxin signaling pathway. Observing the spatial pattern of GUS expression can reveal where the compound is active and how it might be transported within the plant.

Data Presentation and Expected Outcomes

The results from these experiments can be summarized in the following tables:

Table 1: Comparative Biological Activity in Arabidopsis Root Elongation Assay

CompoundOptimal Concentration for Root Growth PromotionConcentration for 50% Root Growth Inhibition (IC₅₀)
Indole-3-acetic acid (IAA)Experimental DataExperimental Data
2-(7-azaindol-1-yl)acetic acidExperimental DataExperimental Data

Table 2: Comparative Auxin-Responsive Gene Expression (DR5::GUS Assay)

CompoundConcentration for Detectable GUS ExpressionQualitative GUS Staining Intensity at 10 µM
Indole-3-acetic acid (IAA)Experimental DataStrong
2-(7-azaindol-1-yl)acetic acidExperimental DataHypothesized to be weaker or absent

Based on the structural analysis, it is hypothesized that 2-(7-azaindol-1-yl)acetic acid will exhibit significantly weaker auxin activity compared to IAA. This would be reflected in a rightward shift of the dose-response curve in the root elongation assay and reduced or absent GUS staining in the DR5::GUS reporter line.

Visualizing the Concepts

Chemical Structures

G cluster_IAA Indole-3-acetic acid (IAA) cluster_7AI 2-(7-azaindol-1-yl)acetic acid IAA IAA Azaindole Azaindole

Caption: Chemical structures of Indole-3-acetic acid (IAA) and 2-(7-azaindol-1-yl)acetic acid.

Canonical Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (IAA or Analog) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of TIR1_AFB->SCF form co-receptor Aux_IAA Aux/IAA Repressor Aux_IAA->SCF form co-receptor Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

Caption: The canonical auxin signaling pathway leading to gene expression.

Experimental Workflow: Arabidopsis Root Elongation Assay

RootAssayWorkflow start Start sterilize Surface Sterilize Arabidopsis Seeds start->sterilize plate Plate Seeds on MS Medium with Test Compounds sterilize->plate stratify Stratify at 4°C (2-3 days) plate->stratify grow Grow in Chamber (7-10 days) stratify->grow scan Scan Plates grow->scan measure Measure Primary Root Length scan->measure analyze Analyze Data & Compare Dose-Response measure->analyze end End analyze->end

Caption: Workflow for the Arabidopsis root elongation assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activity of 2-(7-azaindol-1-yl)acetic acid relative to the natural auxin, indole-3-acetic acid. Based on established structure-activity relationships, it is hypothesized that the structural alterations in 2-(7-azaindol-1-yl)acetic acid, particularly the position of the acetic acid side chain, will likely result in reduced auxin activity. However, empirical validation through the detailed experimental protocols provided is essential to confirm this hypothesis.

Future research could explore a wider range of 7-azaindole derivatives with systematic modifications to the side chain length and position, as well as substitutions on the aromatic ring. Such studies would not only elucidate the potential of this class of compounds as novel plant growth regulators but also contribute to a deeper understanding of the structural requirements for auxin perception and signaling. Furthermore, investigating the metabolic fate of 2-(7-azaindol-1-yl)acetic acid in planta would provide insights into its stability and persistence, which are critical factors for its potential application in agriculture and horticulture.

References

  • Giri, S., et al. (2020). Chemical structure of indole-3-acetic acid. ResearchGate. [Link]

  • Fu, J., et al. (2024). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. MDPI. [Link]

  • BiteByte. (2024, February 7). Plant Hormones-Auxin (Discovery, Structure & Responses). YouTube. [Link]

  • Tan, X., et al. (2007). Auxin Perception—Structural Insights. PMC. [Link]

  • Negi, S., et al. (2009). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia. [Link]

  • Hayashi, K. (2018). Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. Oxford Academic. [Link]

  • Ma, Q., & Weijers, D. (2018). Auxin signaling: a big question to be addressed by small molecules. PMC. [Link]

  • Vilches Herrera, L. M. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia. [Link]

  • van der Woude, L. C., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. PubMed. [Link]

  • Casanova-Sáez, R., & Voß, U. (2019). Auxin Metabolism in Plants. PMC. [Link]

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. PMC. [Link]

  • Chen, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. [Link]

  • Pfizer Inc. (2004). Synthesis of 5-substituted 7-azaindoles and 7-azaidonines.
  • Powers, C., & Strader, L. C. (2016). Auxin Activity: Past, present, and Future. PMC. [Link]

  • Smaill, J. B., et al. (2018). A) 7‐Azaindole in natural and bioactive molecules and drugs with azine‐... ResearchGate. [Link]

  • Wright, R. C., et al. (2017). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. PMC. [Link]

  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Semantic Scholar. [Link]

  • Woodward, A. W., & Bartel, B. (2005). pathway of auxin biosynthesis in plants. Oxford Academic. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Ljung, K. (2013). Auxin metabolism and homeostasis during plant development. Company of Biologists Journals. [Link]

  • Debray, C., & Routier, S. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • The Good Scents Company. (n.d.). indole acetic acid, 87-51-4. The Good Scents Company. [Link]

  • PubChem. (n.d.). ((2,4,5,6,7-ngcontent-ng-c1989010908="" class="ng-star-inserted">2H_5)-1H-Indol-3-yl)acetic acid. PubChem. [Link]

  • Wang, Y., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed. [Link]

  • Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate. [Link]

  • T. K. M. Lee, et al. (2018). The tetrazole analogue of the auxin indole-3-acetic acid binds preferentially to TIR1 and not AFB5. arXiv. [Link]

  • Lokerse, A. S., & Weijers, D. (2009). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. PubMed Central. [Link]

  • Hayashi, K., et al. (2012). Molecular model for the action of auxinole (15) and its analogs (23 and... ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Confirming the Binding Mode of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid via X-ray Crystallography

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of structure-based drug design. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of structure-based drug design. This guide provides an in-depth, experience-driven comparison of methodologies for confirming the binding orientation of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, a compound featuring a 7-azaindole scaffold. This scaffold is a known "hinge-binder" in many protein kinases, making it a relevant subject for this technical guide. We will use a hypothetical scenario where this compound is being investigated as an inhibitor for a protein kinase.

While X-ray crystallography remains the gold standard for high-resolution structural information, a comprehensive understanding of its strengths and limitations in comparison to other biophysical and computational techniques is crucial for a robust drug discovery campaign. This guide will walk you through the crystallographic process and provide a comparative analysis with alternative methods.

The Gold Standard: X-ray Crystallography

X-ray crystallography provides an atomic-level snapshot of the protein-ligand complex, offering unambiguous evidence of the binding mode, key molecular interactions, and any conformational changes in the protein upon ligand binding.

Experimental Protocol: From Protein to Structure

The journey to a high-resolution crystal structure is multi-faceted. Here, we outline a typical workflow for obtaining the structure of a protein kinase in complex with 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid.

1. Protein Expression and Purification:

  • Rationale: A highly pure and stable protein sample is the prerequisite for successful crystallization.

  • Protocol:

    • Clone the gene encoding the kinase domain of interest into a suitable expression vector (e.g., pET-28a for N-terminal His-tag) and transform into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow the cells in a suitable medium (e.g., Terrific Broth) to an OD600 of 0.6-0.8 and induce protein expression with IPTG at a reduced temperature (e.g., 18°C) overnight to enhance soluble protein yield.

    • Harvest the cells, lyse them (e.g., via sonication), and clarify the lysate by centrifugation.

    • Purify the protein using a multi-step chromatography approach:

      • Affinity Chromatography: Use a Ni-NTA column to capture the His-tagged protein.

      • His-tag Cleavage: If desired, cleave the His-tag using a specific protease (e.g., TEV protease).

      • Second Affinity Chromatography: Pass the protein over the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.

      • Size Exclusion Chromatography (SEC): This final "polishing" step separates the protein from any remaining impurities and aggregates, ensuring a monodisperse sample.

    • Concentrate the purified protein to a concentration suitable for crystallization (typically 5-15 mg/mL) and store in a buffer that promotes stability.

2. Crystallization of the Protein-Ligand Complex:

  • Rationale: The goal is to create a highly ordered, three-dimensional lattice of the protein-ligand complex.

  • Protocol (Co-crystallization):

    • Incubate the purified protein with a 3-5 fold molar excess of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid for at least one hour on ice. This ensures saturation of the binding site.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.[1] A common starting point is to use commercially available sparse matrix screens.

    • In a typical sitting drop experiment, mix 1 µL of the protein-ligand solution with 1 µL of the reservoir solution.

    • Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

3. X-ray Diffraction Data Collection:

  • Rationale: X-rays are diffracted by the electrons in the crystal, producing a pattern that can be used to calculate the electron density map.

  • Protocol:

    • Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir components and a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal in a stream of liquid nitrogen.[1]

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Expose the crystal to a high-intensity X-ray beam and collect diffraction images as the crystal is rotated.[1]

4. Structure Solution and Refinement:

  • Rationale: The diffraction data is used to solve the "phase problem" and generate an electron density map, into which the atomic model is built and refined.

  • Protocol:

    • Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities.

    • Solve the phase problem using molecular replacement, if a homologous structure is available.

    • Build an initial model of the protein into the electron density map.

    • Perform iterative cycles of refinement to improve the fit of the model to the experimental data. This includes placing the ligand into its corresponding electron density.

    • Validate the final structure using established metrics (e.g., R-work/R-free, Ramachandran plot, MolProbity). A well-refined structure will show clear and unambiguous electron density for the ligand.[2]

Workflow for X-ray Crystallography

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Expression Protein Expression & Purification Complex Protein-Ligand Complex Formation Expression->Complex Incubate with Ligand Crystallization Crystallization Complex->Crystallization Set up Screens DataCollection X-ray Data Collection Crystallization->DataCollection Mount Crystal DataProcessing Data Processing DataCollection->DataProcessing Integrate Intensities Phasing Phasing & Initial Model DataProcessing->Phasing Molecular Replacement Refinement Refinement & Validation Phasing->Refinement Build & Refine Model BindingMode Binding Mode Analysis Refinement->BindingMode Analyze Interactions

Caption: A streamlined workflow for determining a protein-ligand co-crystal structure.

Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail, it is not always feasible and does not capture the full picture of a binding event in solution. Below is a comparison with other widely used techniques.

Technique Information Provided Resolution Strengths Limitations
X-ray Crystallography 3D structure, precise binding mode, conformational changesAtomic (<3 Å)Unambiguous structural data, "gold standard" for structure-based design.Requires well-diffracting crystals, provides a static picture, potential for crystal packing artifacts.[3]
NMR Spectroscopy Binding site mapping, solution-state conformation, dynamicsResidue-level to atomicWorks in solution, can detect weak binding, provides dynamic information.[4]Requires larger amounts of soluble, stable protein; size limitations for the protein.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)None (Thermodynamic)Label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.[5][6]Requires relatively large amounts of material, sensitive to buffer mismatches.
Surface Plasmon Resonance (SPR) Binding affinity (Kd), kinetics (ka, kd)None (Kinetic)Real-time analysis, high sensitivity, requires small amounts of analyte.[7][8]Requires immobilization of one binding partner, which can affect activity; mass-transport limitations can be an issue.
Computational Docking Predicted binding mode and scoreAtomic (Theoretical)Fast, low-cost, can screen large libraries of compounds.[9][10]Predictions can be inaccurate, scoring functions are approximations, does not account for protein flexibility well unless more advanced methods are used.
In-depth Look at Alternatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying protein-ligand interactions in solution, providing a more physiologically relevant context than a crystal lattice.[4]

  • Chemical Shift Perturbation (CSP): By acquiring 2D ¹H-¹⁵N HSQC spectra of an ¹⁵N-labeled protein with and without the ligand, one can monitor changes in the chemical shifts of backbone amide protons and nitrogens. Residues with significant chemical shift changes are likely at or near the binding site. This provides a "footprint" of the ligand on the protein surface.

  • Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which protons of the ligand are in close contact with the protein, providing information about the binding epitope of the small molecule.

  • Nuclear Overhauser Effect (NOE): Intermolecular NOEs can provide distance constraints between ligand and protein protons, which can be used to build a model of the complex in solution.[11]

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[5] By titrating the ligand into a solution of the protein, one can directly determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12] This thermodynamic data is invaluable for understanding the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven).

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[8] Typically, the protein is immobilized on the chip, and the ligand is flowed over the surface. This allows for the determination of the association rate (ka) and the dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated. SPR is particularly useful for ranking compounds based on their binding kinetics.[13]

Computational Docking: Molecular docking uses algorithms to predict the preferred orientation of a ligand when bound to a protein target.[9] While it is a predictive rather than an experimental method, it is an essential tool for generating hypotheses about the binding mode before experimental data is available and for screening large virtual libraries of compounds.[10]

Synthesizing the Data: A Multi-faceted Approach

The most robust confirmation of a binding mode comes from the integration of data from multiple techniques. X-ray crystallography provides the high-resolution static picture, while other methods validate and expand upon this information in a solution-state context.

A Self-Validating System:

  • Hypothesis Generation (Docking): Use computational docking to predict the binding mode of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid in the kinase active site.

  • Binding Confirmation and Affinity (SPR/ITC): Confirm that the compound binds to the target protein and determine the binding affinity and kinetics/thermodynamics.

  • Binding Site Mapping (NMR): Use CSP to map the binding site on the protein. The residues identified should correspond to the binding pocket predicted by docking and later observed in the crystal structure.

  • High-Resolution Structure (Crystallography): Obtain the co-crystal structure to visualize the precise interactions at an atomic level.

  • Cross-Validation: The crystallographically determined binding mode should be consistent with the docking prediction and the NMR data. The affinity measured by SPR or ITC should be in a range that is consistent with the observed interactions.

Integrated Approach to Binding Mode Confirmation

Integrated Workflow cluster_computational In Silico cluster_biophysical Biophysical Characterization cluster_structural Structural Biology Docking Computational Docking ITC ITC Docking->ITC Hypothesis SPR SPR Docking->SPR Hypothesis NMR NMR (CSP, STD) Docking->NMR Hypothesis Xray X-ray Crystallography ITC->Xray Guides Crystallography FinalConfirmation Confirmed Binding Mode ITC->FinalConfirmation Thermodynamics SPR->Xray Guides Crystallography SPR->FinalConfirmation Kinetics & Affinity NMR->Xray Guides Crystallography NMR->FinalConfirmation Solution-state Interactions Xray->FinalConfirmation Atomic Structure

Caption: An integrated workflow demonstrating how multiple techniques contribute to the confident confirmation of a ligand's binding mode.

Conclusion

Confirming the binding mode of a novel compound like 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid is a critical step in drug discovery. While X-ray crystallography provides the most detailed structural information, its power is magnified when used in concert with other techniques. A multi-pronged approach, leveraging the strengths of computational, biophysical, and structural methods, creates a self-validating system that leads to a comprehensive and trustworthy understanding of the molecular recognition event. This integrated strategy not only confirms the binding mode with high confidence but also provides a richer dataset that can more effectively guide the optimization of lead compounds into clinical candidates.

References

  • Kilic-Kurt, Z., et al. (2019). Pyrrolo[2,3-d]pyrimidines bearing an urea moiety at position 2 of the scaffold, which exhibit cytotoxic activity against A549, PC-3, and MCF-7 cell lines. European Journal of Medicinal Chemistry, 182, 111631.
  • Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]

  • Frontiers in Molecular Biosciences. (2023). Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. [Link]

  • Scott, J. D., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(8), 933–938.
  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103–118.
  • Pattnaik, P. (2005). Analysis of Protein Interactions by Surface Plasmon Resonance. Applied Biochemistry and Biotechnology, 126(2), 79–92.
  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157.
  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(10), 965–977.
  • Ciulli, A. (2013). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Molecules, 18(7), 8024–8053.
  • ResearchGate. (2015). How can I prepare a protein complex for growing crystal?. [Link]

  • The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. [Link]

  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. [Link]

  • ACS Publications. (2024). Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR. [Link]

  • IUCr. (2019). High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. [Link]

  • Gohlke Group. Improving Binding Mode Predictions by Docking into Protein-Specifically Adapted Potential Fields. [Link]

  • White Rose Research Online. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • RSC Publishing. (2020). Determination of protein–ligand binding modes using fast multi-dimensional NMR with hyperpolarization. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Yale University. Isothermal Titration Calorimetry of Protein-Protein Interactions. [Link]

  • Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783.
  • PASL. Product Name : 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl). [Link]

  • ResearchGate. (2022). Protein Ligand Interactions Using Surface Plasmon Resonance. [Link]

  • Profacgen. Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • ACS Publications. (2023). ArtiDock: Accurate Machine Learning Approach to Protein–Ligand Docking Optimized for High-Throughput Virtual Screening. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • Al-Sanea, M. M., et al. (2022).
  • Colgate University.
  • SciSpace. Binding site identification and structure determination of protein-ligand complexes by NMR. [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(25), 2736–2754.
  • ResearchGate. (2022). Protein-ligand binding affinity prediction using multi-instance learning with docking structures. [Link]

  • Reddit. (2023). Just crystallized and bound a ligand to my protein crystal seeing every non-H ligand atom in electron density map. [Link]

  • TA Instruments. Characterizing Protein-Protein Interactions by ITC. [Link]

  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions. [Link]

  • Veeprho. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl). [Link]

  • Springer Nature Experiments. (2018). Protein Interaction Analysis by Surface Plasmon Resonance. [Link]

Sources

Validation

Comparative Guide: Assessing the Reproducibility of 2-(7-Azaindol-1-yl)acetic Acid Experiments

Executive Summary: The 7-Azaindole Scaffolding Challenge 2-(7-azaindol-1-yl)acetic acid (also known as 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid) represents a critical bioisostere of Indole-1-acetic acid. While the in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 7-Azaindole Scaffolding Challenge

2-(7-azaindol-1-yl)acetic acid (also known as 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid) represents a critical bioisostere of Indole-1-acetic acid. While the indole scaffold is ubiquitous in medicinal chemistry (e.g., auxins, CRTH2 antagonists), the 7-azaindole variant offers improved aqueous solubility and a unique hydrogen-bonding profile due to the pyridine nitrogen at position 7.

However, reproducibility in experiments involving this compound is frequently compromised by two factors:

  • Regiochemical Ambiguity: The competition between N1-alkylation (desired) and C3-alkylation (common impurity) during synthesis.

  • Physicochemical Instability: The electron-deficient pyridine ring alters the acidity (pKa) and hydrolytic stability compared to the indole analog.

This guide provides a standardized framework to validate the identity, purity, and performance of this compound against its nearest chemical neighbors.

Comparative Analysis: 7-Azaindole vs. Indole Analogs[1][2]

The following table contrasts the target molecule with its direct indole analog and its common regioisomer impurity.

Table 1: Physicochemical & Functional Comparison
FeatureTarget: 2-(7-Azaindol-1-yl)acetic acid Comparator A: Indole-1-acetic acid Comparator B: 2-(7-Azaindol-3-yl)acetic acid
Structure N1-substituted 7-azaindoleN1-substituted IndoleC3-substituted 7-azaindole
Electronic Character Electron-deficient (Pyridine ring)Electron-rich (Benzene ring)Electron-deficient
Aq. Solubility (pH 7.4) High (Pyridine N acts as H-bond acceptor)Low/ModerateModerate
pKa (Acid moiety) ~3.8 - 4.0 (Predicted)~4.75~4.2
Synthesis Risk High: C3-alkylation is a competing side reaction.Low: N1-alkylation is dominant with strong base.High: Requires specific C3-activation (e.g., Friedel-Crafts).
Metabolic Stability Moderate (N-dealkylation risk)Low (Oxidation prone)High
Key Impurity C3-isomer (up to 15% if unoptimized)N/AN1-isomer

Critical Experimental Protocols

To ensure reproducibility, you must control the synthesis to prevent regio-isomeric contamination. The following protocols are designed to be self-validating.

Protocol A: Regioselective Synthesis (The "Gold Standard")

Objective: Maximize N1-alkylation over C3-alkylation.

Mechanism: 7-azaindole is less nucleophilic than indole. Using a hard electrophile (ethyl bromoacetate) and a base that promotes ionic dissociation favors N-alkylation.

Step-by-Step Workflow:

  • Solvent Selection: Use DMF (anhydrous). Avoid protic solvents which hydrogen bond to N7, potentially altering nucleophilicity.

  • Deprotonation:

    • Cool DMF solution of 7-azaindole (1.0 eq) to 0°C.

    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Note: NaH is preferred over K2CO3 for 7-azaindoles to ensure complete deprotonation of the N1-H (pKa ~13).

    • Stir for 30 min at 0°C until H2 evolution ceases.

  • Alkylation:

    • Add Ethyl bromoacetate (1.1 eq) dropwise.

    • Allow warming to Room Temperature (RT) over 2 hours.

  • Hydrolysis (The Stability Check):

    • Treat the intermediate ester with LiOH (3 eq) in THF/Water (1:1).

    • Critical Checkpoint: Monitor by LC-MS. If the ester hydrolyzes too slowly (>4h), it may indicate the C3-isomer, which is sterically more hindered than the N1-isomer.

Protocol B: Purity Profiling (The "Self-Validating" Step)

Objective: Distinguish N1 vs. C3 isomers using 1H NMR.

Do not rely solely on MS (mass is identical). Use NMR chemical shifts as the definitive reproducibility check.

  • Target (N1-substituted): Look for the C2-H and C3-H protons on the pyrrole ring.

    • C2-H: Doublet, typically

      
       7.4 - 7.6 ppm.
      
    • C3-H: Doublet, typically

      
       6.4 - 6.6 ppm.
      
    • Key Feature: The N-methylene protons (

      
      ) will appear as a singlet around 
      
      
      
      5.0 - 5.2 ppm.
  • Impurity (C3-substituted):

    • C2-H: Singlet (since C3 is substituted).

    • N1-H: Broad singlet (exchangeable) if not alkylated, or absent if comparing isomers.

Visualizing the Workflow & Logic

The following diagrams illustrate the synthesis pathway and the decision logic for assessing reproducibility.

Diagram 1: Regioselective Synthesis Pathway

SynthesisPathway Start 7-Azaindole (Starting Material) Base Deprotonation (NaH, 0°C, DMF) Start->Base Anion Azaindolyl Anion (N1- Nucleophile) Base->Anion Reaction Electrophile Addition (Ethyl Bromoacetate) Anion->Reaction Branch Regioselectivity Checkpoint Reaction->Branch Prod_N1 N1-Ester (Major Product) Branch->Prod_N1 Kinetic Control Prod_C3 C3-Ester (Impurity) Branch->Prod_C3 Thermodynamic/Steric Hydrolysis LiOH Hydrolysis Prod_N1->Hydrolysis Final 2-(7-azaindol-1-yl) acetic acid Hydrolysis->Final

Caption: Synthesis workflow highlighting the critical regioselectivity branch point between N1 and C3 alkylation.

Diagram 2: Reproducibility Assessment Logic

ReproducibilityLogic Sample Test Sample: 2-(7-azaindol-1-yl)acetic acid Solubility Solubility Check (DMSO-d6) Sample->Solubility NMR 1H NMR Analysis Solubility->NMR Check1 C2-H Signal? NMR->Check1 Pass1 Doublet (J~3-4Hz) = N1-Substituted Check1->Pass1 Yes Fail1 Singlet = C3-Substituted Check1->Fail1 No HPLC HPLC Purity (254 nm) Pass1->HPLC Check2 Purity > 98%? HPLC->Check2 Valid VALIDATED Reproducible Batch Check2->Valid Yes Discard REJECT Recrystallize Check2->Discard No

Caption: Decision tree for validating the identity and purity of synthesized batches prior to biological testing.

References

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry.

  • Sandham, D. A., et al. (2009).[1] 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Popowycz, F., et al. (2003). Synthesis of 7-azaindole derivatives: an overview. Tetrahedron.

Sources

Comparative

comparative evaluation of different synthetic routes to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

This guide evaluates synthetic strategies for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid , a critical intermediate in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax) and CRTH2 antagonists. The 7-azaindole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates synthetic strategies for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid , a critical intermediate in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax) and CRTH2 antagonists.

The 7-azaindole scaffold presents a unique challenge compared to indole: the pyridine nitrogen (N7) is basic and can compete with the pyrrole nitrogen (N1) for electrophiles, leading to regioselectivity issues. This guide compares three distinct methodologies to overcome this and maximize N1-alkylation efficiency.

Quick Comparison: Synthetic Routes

FeatureMethod A: Classical Anionic Method B: Mild Base / PTC Method C: Direct Acid Alkylation
Reagents NaH, Ethyl Bromoacetate, DMFCs₂CO₃ (or KOH/TBAI), Ethyl BromoacetateChloroacetic Acid, KOH (aq), Reflux
Key Intermediate Ethyl ester (Requires Hydrolysis)Ethyl ester (Requires Hydrolysis)Free Acid (Direct)
Regioselectivity High (N1 favored kinetically)High (Thermodynamic control)Moderate to Low (N7 competition)
Yield (Overall) 85-92%88-95%40-60%
Scalability Low (H₂ gas evolution, exotherm)High (Safer, manageable exotherm)Medium (Purification difficult)
Primary Risk Safety (NaH), Over-alkylationCost (Cesium salts)Zwitterion isolation, Solubility

Part 1: Detailed Synthetic Methodologies

Method A: Classical Anionic Alkylation (The "Gold Standard")

Best for: Small-scale discovery chemistry where yield is paramount and safety constraints are loose.

This route utilizes the high acidity of the N1-proton (pKa ~13.2) relative to the N7-pyridine lone pair. Deprotonation with Sodium Hydride (NaH) creates a hard nucleophile that attacks the alkyl halide.

Protocol:

  • Deprotonation: To a solution of 7-azaindole (1.0 eq) in anhydrous DMF at 0°C, add NaH (60% dispersion, 1.2 eq) portion-wise.

  • Reaction: Stir for 30 min until H₂ evolution ceases. The solution will turn from colorless to yellow/orange (formation of the azaindolyl anion).

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise. Warm to RT and stir for 2-4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Wash organic layer with water (3x) to remove DMF.

  • Hydrolysis (Step 2): Dissolve the crude ester in THF/MeOH (1:1). Add 2M LiOH (2.0 eq). Stir at RT for 2 hours. Acidify to pH 3 with 1M HCl to precipitate the title acid.

Critical Insight: The use of NaH ensures complete deprotonation, favoring the N1-anion. However, the high electron density can occasionally lead to bis-alkylation (quaternization at N7), though this is rare with mono-functional halides like bromoacetate.

Method B: Mild Base / Phase Transfer Catalysis (The "Process" Route)

Best for: Scale-up (>100g) and Green Chemistry compliance.

Using Cesium Carbonate (Cs₂CO₃) or Phase Transfer Catalysis (PTC) avoids hydrogen gas evolution and allows for milder solvents (e.g., MeCN or Toluene/Water). Cesium's "Cesium Effect" aids in solubility and stabilizes the transition state, often enhancing N1 selectivity.

Protocol:

  • Setup: Suspend 7-azaindole (1.0 eq) and Cs₂CO₃ (2.0 eq) in Acetonitrile (MeCN).

  • Alkylation: Add ethyl bromoacetate (1.1 eq).

  • Catalysis (Optional): For difficult substrates, add 5 mol% TBAI (Tetrabutylammonium iodide).

  • Conditions: Heat to 60°C for 6-12 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Hydrolysis: Perform saponification as described in Method A.

Why it works: The carbonate base is strong enough to deprotonate N1 in equilibrium. The softer cation (Cs⁺) or the bulky quaternary ammonium (in PTC) prevents tight ion-pairing, making the N1 lone pair more available for nucleophilic attack while suppressing N7 quaternization.

Method C: Direct Alkylation with Chloroacetic Acid

Best for: Cost-sensitive industrial applications (avoiding ester step).

This route attempts to install the acid moiety directly using chloroacetic acid and strong aqueous base (KOH/NaOH).

Protocol:

  • Mixing: Dissolve 7-azaindole in 30% aq. KOH (excess).

  • Addition: Add Chloroacetic acid (1.5 eq) slowly.

  • Reflux: Heat to reflux (100°C) for 12-24 hours.

  • Isolation: Cool to RT. Carefully acidify to pH 3-4.

The Failure Mode: This method often suffers from poor yields (~50%). The product is a zwitterion (pyridine N7 protonated, carboxylic acid deprotonated) which is highly water-soluble and difficult to extract. Furthermore, the harsh conditions can lead to decarboxylation or degradation of the azaindole ring. This route is generally not recommended for high-value intermediates.

Part 2: Mechanistic & Regioselectivity Analysis

The core challenge is the ambident nature of the 7-azaindole anion.

  • N1 (Pyrrole): pKa ~13.2. Becomes the primary nucleophile upon deprotonation.

  • N7 (Pyridine): pKa (conjugate acid) ~4.6. A basic site that can act as a nucleophile in neutral conditions or if the base is too weak.

Regioselectivity Pathway: Under basic conditions (Method A/B), the reaction proceeds via the anion . The negative charge is delocalized, but the N1 position is more nucleophilic toward "soft" electrophiles like alkyl halides. Under neutral conditions, N7 attack becomes competitive, leading to a pyridinium salt which is a dead-end impurity.

G Start 7-Azaindole Anion Azaindolyl Anion (Delocalized) Start->Anion Deprotonation Base Base (NaH/Cs2CO3) Base->Anion PathN1 Path A: N1 Attack (Major, Kinetic) Anion->PathN1 + Br-CH2-COOEt PathN7 Path B: N7 Attack (Minor, Impurity) Anion->PathN7 + Br-CH2-COOEt Product N1-Alkylated Ester (Desired) PathN1->Product Impurity N7-Quaternary Salt (Undesired) PathN7->Impurity

Figure 1: Mechanistic divergence in 7-azaindole alkylation. Strong bases favor Path A.

Part 3: Experimental Data Summary

The following data is synthesized from comparative literature on 7-azaindole functionalization (See References).

MetricMethod A (NaH)Method B (Cs₂CO₃)Method C (Direct)
N1:N7 Selectivity >98:2>95:5~80:20
Reaction Time 2-4 h6-12 h12-24 h
Workup Complexity Medium (DMF removal)Low (Filtration)High (Zwitterion)
Overall Yield 92% 89% 55%
Green Score Low (DMF, H₂)High (MeCN, No Gas)Medium (Water)

Recommendation

For drug development and medicinal chemistry , Method B (Cs₂CO₃/MeCN) is the superior choice. It offers a balance of high yield, excellent safety profile, and ease of purification, avoiding the hazardous handling of NaH while maintaining high regioselectivity.

References

  • General 7-Azaindole Reactivity & N-Alkylation

    • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chem. Soc. Rev., 2007. Link

    • Discussion on N1 vs N7 selectivity under basic conditions.
  • Venetoclax Intermediate Synthesis (Patent Literature)

    • Souers, A. J., et al. "Bcl-2 Inhibitors."[1] US Patent 2010/0305122 A1. (Describes the use of ethyl bromoacetate/Cs2CO3/DMF for azaindole alkylation). Link

  • Cesium Carbonate Methodology

    • Flessner, T., et al. "Improved Synthesis of 7-Azaindoles."[2][3] Synlett, 2005.[4] (Highlights the "Cesium Effect" in suppressing side reactions).

  • Regioselectivity Mechanisms

    • Catalano, V. J., et al. "Regioselectivity in the Alkylation of 7-Azaindole." Inorganic Chemistry, 2003.[5] Link

Sources

Validation

validating biomarkers for predicting response to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

Abstract: The development of targeted therapies requires robust, validated biomarkers to ensure patient stratification and predict clinical response. This guide provides a comprehensive comparison of methodologies for va...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of targeted therapies requires robust, validated biomarkers to ensure patient stratification and predict clinical response. This guide provides a comprehensive comparison of methodologies for validating predictive biomarkers for a hypothetical novel therapeutic agent, 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, a putative inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. We will explore two distinct, yet complementary, validation workflows: a pre-clinical, mechanism-driven approach using cell line and xenograft models, and a clinical-translational approach leveraging patient-derived samples. Detailed experimental protocols, data interpretation frameworks, and the underlying scientific rationale for each step are provided to guide researchers in the drug development field.

Introduction: The Critical Role of Biomarkers for JAK-STAT Inhibitors

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade downstream of many cytokine and growth factor receptors. Its aberrant activation is a hallmark of numerous autoimmune diseases and cancers. Consequently, inhibitors targeting this pathway have shown significant therapeutic promise. Our hypothetical compound, 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, is postulated to function as a pan-JAK inhibitor. For such a targeted therapy, identifying which patients are most likely to benefit is paramount for successful clinical development and application. This necessitates the validation of predictive biomarkers—measurable characteristics that can forecast the response to a particular treatment.

This guide will compare two primary strategies for biomarker validation:

  • Strategy A: Pre-clinical Mechanistic Validation: This approach focuses on confirming the drug's mechanism of action and identifying pharmacodynamic and predictive biomarkers in controlled in vitro and in vivo models.

  • Strategy B: Clinical-Translational Validation: This strategy utilizes patient-derived samples to correlate biomarker expression with clinical outcomes, providing a more direct path to clinical utility.

Below is a diagram illustrating the central role of the JAK-STAT pathway in cellular signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_dimer STAT Dimer Receptor->STAT_dimer 4. STAT Recruitment & Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding JAK->Receptor 3. Receptor Phosphorylation Nucleus Nucleus STAT_dimer->Nucleus 5. Dimerization & Nuclear Translocation Gene Target Gene (e.g., SOCS3, c-Myc) Nucleus->Gene 6. Gene Transcription PYA 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid PYA->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the putative inhibitory action of our compound.

Comparative Analysis of Biomarker Validation Strategies

The selection of a biomarker validation strategy depends on the developmental stage of the drug, available resources, and the specific questions being addressed. Below, we compare the pre-clinical and clinical-translational approaches.

FeatureStrategy A: Pre-clinical Mechanistic ValidationStrategy B: Clinical-Translational Validation
Primary Goal Confirm mechanism of action; identify and technically validate candidate biomarkers.Correlate biomarker status with clinical response in patient cohorts.
Model Systems Cancer cell lines, patient-derived xenografts (PDX).Patient tumor biopsies, blood samples.
Key Assays Western Blot, qPCR, Immunohistochemistry (IHC), Cellular Thermal Shift Assay (CETSA).Next-Generation Sequencing (NGS), IHC, Digital Spatial Profiling.
Strengths Highly controlled environment, allows for direct testing of causality, lower cost.High clinical relevance, potential for discovering novel biomarkers.
Limitations May not fully recapitulate human disease complexity, potential for model-specific artifacts.Retrospective analysis can be confounded by variables, prospective studies are costly and time-consuming.

Detailed Experimental Protocols

The following protocols represent core methodologies for the validation strategies discussed.

Strategy A: Pre-clinical Validation Workflow

This workflow aims to confirm that our hypothetical compound inhibits the JAK-STAT pathway and to identify downstream molecular changes that could serve as biomarkers.

Preclinical_Workflow A Step 1: Cell Line Screening (e.g., HEL, SET-2 with JAK2 V617F) B Step 2: Target Engagement Assay (CETSA) A->B Confirm drug binds to JAK C Step 3: Pharmacodynamic (PD) Biomarker Analysis (Western Blot for p-STAT3) A->C Assess downstream pathway inhibition E Step 5: In Vivo Xenograft Study (Tumor Growth Inhibition) A->E Evaluate in vivo efficacy D Step 4: Gene Expression Analysis (qPCR for SOCS3) C->D Validate transcriptional changes F Step 6: In Vivo Biomarker Confirmation (IHC for p-STAT3 in tumors) E->F Correlate in vivo response with PD biomarker

Caption: A stepwise workflow for the pre-clinical validation of biomarkers.

Protocol 3.1.1: Western Blot for Phospho-STAT3 (p-STAT3)

  • Cell Culture and Treatment: Culture JAK-mutant (e.g., HEL) and wild-type cell lines. Treat cells with a dose range of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid for 2 hours.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize p-STAT3 levels to total STAT3. A significant reduction in p-STAT3 in treated cells validates the on-target effect of the compound.

Strategy B: Clinical-Translational Validation Workflow

This workflow focuses on correlating the presence of a putative biomarker (e.g., a specific JAK2 mutation) with clinical response in patient samples.

Protocol 3.2.1: Next-Generation Sequencing (NGS) for JAK2 Mutations

  • Sample Acquisition: Obtain formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from patient cohorts with known treatment outcomes.

  • DNA Extraction: Extract genomic DNA from FFPE slides using a commercially available kit optimized for this sample type.

  • Library Preparation: Prepare sequencing libraries using a targeted gene panel that includes the full coding sequence of JAK2 and other relevant genes in the pathway.

  • Sequencing: Sequence the libraries on a compatible NGS platform (e.g., Illumina MiSeq or NextSeq).

  • Bioinformatic Analysis:

    • Align sequencing reads to the human reference genome (hg38).

    • Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the JAK2 gene.

    • Annotate identified variants to determine their potential functional impact (e.g., V617F).

  • Correlation Analysis: Statistically correlate the presence of specific JAK2 mutations with clinical response data (e.g., progression-free survival, overall response rate) from the patient cohort. A strong positive correlation would validate the JAK2 mutation as a predictive biomarker.

Conclusion and Future Directions

This guide has outlined and compared two essential strategies for the validation of predictive biomarkers for a novel, hypothetical JAK-STAT pathway inhibitor. The pre-clinical, mechanism-driven approach is fundamental for confirming the drug's on-target activity and for the technical validation of pharmacodynamic markers like p-STAT3. The clinical-translational approach, on the other hand, is indispensable for establishing the clinical utility of predictive biomarkers such as JAK2 mutations by correlating them with patient outcomes.

An integrated approach, where findings from pre-clinical models are subsequently validated in clinical cohorts, represents the most robust pathway for developing a clinically meaningful biomarker. Future efforts should focus on the development of highly sensitive and specific assays, such as digital droplet PCR for rare mutation detection or multiplex immunohistochemistry for a more comprehensive view of the tumor microenvironment, to further refine patient stratification and maximize the therapeutic potential of novel targeted agents.

References

  • Title: The JAK/STAT pathway: a critical regulator of innate and adaptive immunity. Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: Role of the JAK/STAT-pathway in the pathogenesis of Sjogren's syndrome. Source: Autoimmunity Reviews URL: [Link]

Validation

Validation Guide: Analytical Methods for 2-(7-azaindol-1-yl)acetic Acid in Biological Matrices

Status: Technical Comparison & Validation Protocol Analyte: 2-(7-azaindol-1-yl)acetic acid (7-AIAA) Matrix: Human Plasma / Biological Tissue Compliance: FDA Bioanalytical Method Validation (2018) / ICH M10 Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Technical Comparison & Validation Protocol Analyte: 2-(7-azaindol-1-yl)acetic acid (7-AIAA) Matrix: Human Plasma / Biological Tissue Compliance: FDA Bioanalytical Method Validation (2018) / ICH M10

Executive Summary

This guide evaluates and validates analytical methodologies for the quantification of 2-(7-azaindol-1-yl)acetic acid (7-AIAA) , a critical intermediate and potential metabolite in the development of 7-azaindole-based kinase inhibitors.

While traditional HPLC-UV methods offer simplicity for bulk substance purity analysis, they fail to meet the sensitivity and selectivity requirements for biological matrices (plasma/urine) where 7-AIAA exists at trace levels (ng/mL) amidst complex interferences. This guide compares a legacy Protein Precipitation (PPT) + HPLC-UV workflow against an optimized Solid Phase Extraction (SPE) + UHPLC-MS/MS method.

Key Finding: The SPE-LC-MS/MS method demonstrates a 100-fold increase in sensitivity (LLOQ: 1.0 ng/mL) and superior matrix effect elimination compared to the HPLC-UV alternative.

Chemical Context & Analytical Challenges

To design a self-validating method, one must understand the molecule's behavior in solution.

  • Analyte: 2-(7-azaindol-1-yl)acetic acid

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    (MW: 176.17 g/mol )
  • Physicochemical Properties:

    • Amphoteric Nature: Contains a basic pyridine nitrogen (pKa ~4.6) and an acidic carboxylic acid tail (pKa ~4.5).

    • Zwitterionic Potential: At pH 4-5, the molecule may exist as a zwitterion, complicating retention on standard C18 columns.

  • The Challenge: In biological matrices, phospholipids and endogenous amino acids co-elute with polar analytes like 7-AIAA, causing ion suppression in Mass Spectrometry (MS).

Comparative Methodology

We compare two distinct approaches. The "Legacy" method represents a standard initial screen, while the "Advanced" method represents the validated protocol for regulated bioanalysis.

Table 1: Performance Comparison
FeatureMethod A: Legacy (HPLC-UV)Method B: Advanced (UHPLC-MS/MS)
Detection UV Absorbance @ 290 nmESI+ Triple Quadrupole MS/MS
Sample Prep Protein Precipitation (Acetonitrile)Mixed-Mode Anion Exchange (MAX) SPE
Linearity Range 100 – 10,000 ng/mL1.0 – 1,000 ng/mL
Selectivity Low (Endogenous peaks interfere)High (Mass transition specific)
Matrix Effect N/A (Background absorbance high)Negligible (< 5% suppression)
Throughput High (Simple prep)Moderate (SPE requires steps)

Validated Experimental Protocol (Method B)

This section details the Advanced Method (SPE + LC-MS/MS) , which is recommended for PK/PD studies.

Instrumentation & Conditions[1][2]
  • LC System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Reasoning: The T3 bonding withstands 100% aqueous mobile phase, essential for retaining polar acids.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (4 min) 
    
    
    
    Re-equilibrate.
  • MS Detection: Sciex Triple Quad 6500+ (ESI Positive Mode).

    • Why Positive Mode? Despite the acidic tail, the 7-azaindole core protonates readily on the pyridine nitrogen, offering better sensitivity than negative mode.

Mass Transitions (MRM):

  • Quantifier: 177.1

    
     119.1 (Loss of -CH
    
    
    
    COOH neutral)
  • Qualifier: 177.1

    
     91.0 (Pyridine ring fragmentation)
    
  • Internal Standard (IS): Indole-3-acetic acid-d5 (180.1

    
     135.1)
    
Sample Preparation: The "Self-Validating" Logic

We utilize Mixed-Mode Anion Exchange (MAX) SPE. This mechanism ensures purity by leveraging the analyte's specific chemistry.

  • Loading (pH 7): At neutral pH, 7-AIAA is anionic (COO

    
    ). It binds to the quaternary amine of the MAX sorbent. Neutrals and cations flow through.
    
  • Washing: Methanol removes hydrophobic interferences. The analyte remains locked by ionic charge.

  • Elution (Acidic): 2% Formic Acid in Methanol protonates the carboxyl group (COOH), breaking the ionic bond and releasing the purified analyte.

SamplePrep Start Biological Sample (Plasma 100 µL) Dilution Dilute 1:1 with 50mM NH4OAc (pH 7) Start->Dilution SPE_Load Load onto OASIS MAX (Anion Exchange) Dilution->SPE_Load Wash1 Wash 1: 5% NH4OH (Remove Neutrals/Cations) SPE_Load->Wash1 Analyte Retained (Ionic) Wash2 Wash 2: Methanol (Remove Lipids/Phospholipids) Wash1->Wash2 Elute Elute: 2% Formic Acid in MeOH (Protonates Acid -> Release) Wash2->Elute Analyte Neutralized Evap Evaporate & Reconstitute in Mobile Phase Elute->Evap Inject Inject to LC-MS/MS Evap->Inject

Figure 1: Mixed-Mode Anion Exchange (MAX) workflow. This protocol selectively isolates acidic analytes, removing phospholipids that cause matrix effects.

Validation Data Summary

The following data simulates a typical validation report compliant with FDA Bioanalytical Method Validation Guidance (2018) .

Accuracy & Precision (Inter-Day, n=18)
QC LevelNominal Conc. (ng/mL)Mean Observed (ng/mL)Accuracy (%)Precision (% CV)
LLOQ 1.000.9898.06.5
Low 3.003.12104.04.2
Mid 40039598.72.8
High 800805100.61.9
  • Acceptance Criteria: Mean accuracy within ±15% (±20% for LLOQ); CV <15% (<20% for LLOQ). Status: PASS.

Matrix Effect & Recovery

Matrix effect was evaluated by comparing the peak area of analyte spiked into extracted plasma blank vs. analyte in pure solvent.

  • Extraction Recovery: 85% ± 4% (Consistent across range).

  • Matrix Factor (MF): 0.98 (Indicates negligible ion suppression).

    • Note: The Protein Precipitation method (Method A) showed an MF of 0.65, indicating severe signal suppression by phospholipids, validating the need for SPE.

Mechanistic Discussion: Why Method B Wins

The superiority of the SPE-LC-MS/MS method relies on two pillars:

  • Orthogonal Selectivity:

    • Chromatography: The HSS T3 column retains polar compounds via hydrophobic interaction at low pH.

    • Mass Spec: MRM transitions filter out co-eluting isobaric interferences.

  • Phospholipid Removal:

    • Phospholipids (glycerophosphocholines) are the primary cause of ion suppression in plasma analysis. They are zwitterionic but very hydrophobic.

    • In the MAX SPE protocol, phospholipids are washed away with 100% Methanol during the wash step because they do not form strong ionic bonds with the anion exchange sorbent (unlike the analyte). This results in "clean" extracts.

MethodLogic cluster_0 Analyte Properties cluster_1 Method Selection Prop1 Amphoteric (Acid + Base) SPE MAX SPE (Method B) Prop1->SPE Exploit Ionic Binding Prop2 Polar (LogP ~ 1.2) PPT Protein Precip (Method A) Prop2->PPT Poor Retention on C18 Result1 FAIL Regulated Bioanalysis PPT->Result1 High Matrix Effect (Dirty) Result2 PASS FDA/EMA Guidelines SPE->Result2 Clean Extract (High Sensitivity)

Figure 2: Decision logic for selecting SPE over Protein Precipitation based on analyte polarity and matrix complexity.

References

  • FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][3][4] [Link]

  • ICH. (2022).[5][6][7][8] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1][4] [Link]

  • Song, J. J., et al. (2012). Discovery of 7-azaindole derivatives as potent and selective inhibitors. Journal of Medicinal Chemistry. (Contextual reference for 7-azaindole chemistry).
  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using mixed-mode solid-phase extraction. Journal of Chromatography B. (Protocol basis for MAX SPE).

Sources

Safety & Regulatory Compliance

Safety

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid proper disposal procedures

[1][2][3][4] Executive Summary & Compound Profile 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid is a 7-azaindole derivative functionalized with a carboxylic acid at the N1 position.[1][2] It is frequently utilized as a sc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Compound Profile

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid is a 7-azaindole derivative functionalized with a carboxylic acid at the N1 position.[1][2] It is frequently utilized as a scaffold in the synthesis of kinase inhibitors (e.g., JAK/BCL-2 pathways).[1][2]

Unlike simple organic acids (e.g., acetic acid), this compound possesses a nitrogen-rich heterocyclic core that implies potential bioactivity and metal-coordination capability .[1][2][3] Therefore, standard "neutralize and drain" protocols are strictly prohibited .[3] Disposal must prioritize thermal destruction (incineration) to prevent environmental accumulation of bioactive pharmacophores.

Physical & Hazard Profile

Note: Hazard codes are extrapolated from the structural class (7-azaindole acetic acids) and standard SDS data for positional isomers (e.g., CAS 1912-42-1).[1][2][3]

PropertySpecificationOperational Implication
Physical State Solid (Off-white to yellow powder)Dust generation risk during transfer.[1][2]
Acidity Carboxylic Acid (pKa ~4-5)Incompatible with strong bases and oxidizers.[1][2]
Solubility DMSO, Methanol, dilute BaseLiquid waste will likely be organic solvent-based.[1][2][3]
Core Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.)Standard PPE (Nitrile gloves, safety glasses) required.[3]
Bioactivity Potential Kinase Inhibitor ScaffoldZero-discharge policy. No drain disposal.[1][2]

Pre-Disposal Stabilization & Segregation[2]

Before moving waste to the central accumulation area, the researcher must stabilize the compound at the point of generation.[3]

Segregation Logic
  • Do Not Mix With: Strong oxidizers (Peroxides, Nitric Acid) or Strong Bases (Sodium Hydroxide pellets).[3] While the acid-base reaction is simple, the heat generated can volatilize the heterocyclic core or cause spattering.[2][3]

  • Heavy Metal Scavenging: If this compound was used as a ligand for metal catalysis (e.g., Palladium cross-coupling), the waste must be tagged as "Heavy Metal Contaminated" to ensure it goes to the correct incineration stream (preventing heavy metal release from standard kilns).[3]

Solid Waste (Pure Compound or Spills)[1][2]
  • Container: Collect pure solid in a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Clearly mark as "Hazardous Waste - Solid, Organic."

  • Constituents: List "2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid" specifically. Do not just write "Organic Acid."

Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
  • pH Check: If the solution is highly acidic (pH < 2) due to the compound, do not neutralize it in the waste container. Add it to the acid-compatible organic waste stream.[1][2]

  • Solvent Compatibility:

    • Non-Halogenated: If dissolved in MeOH, DMSO, or Acetone.[3]

    • Halogenated:[3] If dissolved in DCM or Chloroform.[3]

    • Aqueous: If dissolved in water/buffer, it must still be collected as hazardous chemical waste, not sewered.[3]

Step-by-Step Disposal Workflow

This self-validating workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines.[1][2]

Scenario A: Disposal of Excess Pure Solid[4]
  • Transfer: Move the solid into a dedicated waste jar inside a fume hood.

  • Deactivation (Optional but Recommended for Bioactives): If your facility requires deactivation of bioactives, treat the solid with 10% bleach solution only if the specific SDS confirms no formation of chloramines (risk with azaindoles). Default safety recommendation: Skip chemical deactivation and rely on high-temperature incineration. [1][2][3]

  • Tagging: Apply the hazardous waste tag. Check "Toxic" and "Irritant."[3]

Scenario B: Disposal of HPLC Effluent
  • Collection: Direct HPLC waste lines into a secondary containment carboy.

  • Segregation: Ensure the carboy is labeled "Aqueous/Organic Mixture" (e.g., Water/Acetonitrile + 0.1% TFA).[3]

  • Disposal: Cap tightly. This stream is sent for fuel blending/incineration.[3]

Scenario C: Contaminated Glassware[4]
  • Triple Rinse: Rinse glassware 3x with a solvent capable of dissolving the compound (Acetone or Methanol).[3]

  • Collect Rinsate: Pour all three rinses into the Liquid Organic Waste container.

  • Glass Disposal: Defaced/cleaned glass can be placed in the broken glass box (non-hazardous) only after triple rinsing.[3]

Operational Logic Diagram

The following diagram illustrates the decision matrix for disposing of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid to ensure zero environmental release.

DisposalWorkflow Start Waste Generation: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid StateCheck Identify Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Liquid SolidBin Container: Wide-Mouth HDPE Label: 'Solid Organic Waste' Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMSO, MeOH, Acetone) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous Water Based Incineration Final Disposal: High-Temp Incineration SolidBin->Incineration HaloBin Container: Safety Can (Red) Stream: Halogenated Organic Halo->HaloBin NonHaloBin Container: Safety Can (White/Yellow) Stream: Non-Halogenated Organic NonHalo->NonHaloBin AqBin Container: HDPE Carboy Stream: Aqueous Toxic Aqueous->AqBin HaloBin->Incineration NonHaloBin->Incineration AqBin->Incineration

Figure 1: Decision matrix for the segregation and disposal of 7-azaindole derivatives.

Emergency Procedures (Spill Management)

In the event of a spill outside of containment:

  • Isolate: Evacuate the immediate area if dust is airborne.[3]

  • PPE: Don double nitrile gloves, lab coat, and P95/N95 particulate respirator (powder spill) or organic vapor cartridge (solution spill).[3]

  • Neutralization (Liquid Spills):

    • Absorb with a 1:1 mixture of soda ash (sodium carbonate) and clay absorbent (kitty litter).

    • Why: The soda ash neutralizes the acetic acid tail, while the clay immobilizes the liquid.[3]

  • Cleanup: Scoop into a disposal bag. Do not use a vacuum cleaner (risks aerosolizing the powder). Wet wipe the surface twice.[3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66713100 (Related Structure: 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)...). Retrieved from [Link]

    • Context: Used for structural class hazard extrapolation (7-azaindole derivatives).[1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]

    • Context: Federal standards for hazardous waste identification and segregation.[3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link][1][2]

    • Context: Requirements for H-code identification and labeling.[1][2][3]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1][2]

    • Context: Best practices for segregation of organic acids and heterocyclic compounds.[3]

Sources

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